molecular formula C12H24N2O4 B1417931 N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester CAS No. 258332-57-9

N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester

カタログ番号: B1417931
CAS番号: 258332-57-9
分子量: 260.33 g/mol
InChIキー: IUZPINCLTDROJL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester is a useful research compound. Its molecular formula is C12H24N2O4 and its molecular weight is 260.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4/c1-5-17-10(15)9-13-7-6-8-14-11(16)18-12(2,3)4/h13H,5-9H2,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZPINCLTDROJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659870
Record name Ethyl N-{3-[(tert-butoxycarbonyl)amino]propyl}glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258332-57-9
Record name Ethyl N-{3-[(tert-butoxycarbonyl)amino]propyl}glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester (CAS No. 258332-57-9), a key bifunctional building block for researchers, scientists, and professionals in the field of drug development. This document delves into its physicochemical properties, synthesis, and critical applications, offering field-proven insights into its utility in constructing complex therapeutic modalities.

Introduction: A Bridge in Molecular Architecture

This compound is a synthetic amino acid derivative that has gained significant traction as a versatile linker and building block in medicinal chemistry. Its structure uniquely combines a protected primary amine, a secondary amine, and an ethyl ester, providing orthogonal handles for sequential chemical modifications. The presence of the tert-butoxycarbonyl (Boc) protecting group on the terminal amine and the ethyl ester on the glycine moiety allows for controlled, stepwise synthesis of more complex molecules. This strategic design is paramount in the construction of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where precise control over linker attachment and payload conjugation is critical.

The 1,3-diaminopropane backbone provides a flexible spacer, influencing the spatial orientation and distance between conjugated moieties, a crucial factor in optimizing biological activity. This guide will explore the synthesis of this valuable compound and illuminate its role in advancing the frontiers of drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and formulation.

PropertyValueSource
CAS Number 258332-57-9
Molecular Formula C₁₂H₂₄N₂O₄
Molecular Weight 260.33 g/mol
IUPAC Name ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]acetate
Synonyms N-[3-(Boc-amino)propyl]glycine Ethyl Ester, Ethyl 2-((3-((tert-butoxycarbonyl)amino)propyl)amino)acetate
Boiling Point 368.903°C at 760 mmHg
Density 1.036 g/cm³
Appearance Powder or liquid
Storage Refrigerator

Synthesis and Purification: A Rational Approach

Synthetic Strategy 1: Reductive Amination

This approach is analogous to the synthesis of similar N-substituted glycine esters. It involves the condensation of a mono-Boc-protected diamine with an activated glycine derivative, followed by reduction of the resulting imine or enamine. A likely pathway involves the reductive amination of N-Boc-1,3-diaminopropane with ethyl glyoxylate.

Workflow Diagram: Reductive Amination

cluster_reactants Reactants cluster_process Process cluster_product Product N-Boc-1,3-diaminopropane N-Boc-1,3-diaminopropane Imine_formation Imine Formation N-Boc-1,3-diaminopropane->Imine_formation Ethyl_glyoxylate Ethyl glyoxylate Ethyl_glyoxylate->Imine_formation Reduction Reduction (e.g., NaBH(OAc)₃) Imine_formation->Reduction Target_Compound N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester Reduction->Target_Compound

Caption: Reductive amination pathway for the synthesis of the target compound.

Step-by-Step Protocol:

  • Imine Formation: To a solution of N-Boc-1,3-diaminopropane (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane) is added ethyl glyoxylate (1.0-1.2 eq). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction: Once imine formation is complete, a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) is added portion-wise to the reaction mixture. The choice of this reagent is critical as it is selective for the reduction of imines in the presence of esters. The reaction is stirred at room temperature until the disappearance of the imine intermediate is observed by TLC (typically 4-12 hours).

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Synthetic Strategy 2: Nucleophilic Substitution

An alternative and equally viable route involves the alkylation of an amine with an appropriate electrophile. In this case, ethyl glycinate can be alkylated with a mono-protected 3-halopropylamine derivative.

Workflow Diagram: Nucleophilic Substitution

cluster_reactants Reactants cluster_process Process cluster_product Product Ethyl_glycinate Ethyl glycinate SN2_Reaction SN2 Reaction (Base, e.g., K₂CO₃, Et₃N) Ethyl_glycinate->SN2_Reaction Bromopropyl_carbamate tert-Butyl (3-bromopropyl)carbamate Bromopropyl_carbamate->SN2_Reaction Target_Compound N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester SN2_Reaction->Target_Compound

Caption: Nucleophilic substitution pathway for the synthesis of the target compound.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of ethyl glycinate hydrochloride (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) is added a suitable base (e.g., potassium carbonate or triethylamine, 2.5-3.0 eq) to neutralize the hydrochloride and facilitate the subsequent alkylation.

  • Alkylation: tert-Butyl (3-bromopropyl)carbamate (1.0-1.1 eq) is added to the reaction mixture. The reaction is then heated to a moderate temperature (e.g., 60-80 °C) and stirred until the reaction is complete as monitored by TLC (typically 12-24 hours).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired product.

Applications in Drug Development: A Multifunctional Scaffold

The unique trifunctional nature of this compound makes it a highly valuable component in the synthesis of complex therapeutic agents.

Linker in Antibody-Drug Conjugates (ADCs) and PROTACs

The primary application of this molecule is as a heterobifunctional linker. After sequential deprotection of the Boc group (typically with an acid like trifluoroacetic acid) and saponification of the ethyl ester (using a base such as lithium hydroxide), the resulting amino and carboxylic acid functionalities can be used to conjugate two different molecules.

Conceptual Diagram: Application as a Linker

Target_Compound N-[3-(Boc-amino)propyl]glycine Ethyl Ester Deprotection Sequential Deprotection 1. Boc Removal (Acid) 2. Ester Hydrolysis (Base) Target_Compound->Deprotection Activated_Linker Activated Linker (Free Amine and Carboxylic Acid) Deprotection->Activated_Linker Conjugation_A Amide Bond Formation Activated_Linker->Conjugation_A Molecule_A Molecule A (e.g., Targeting Ligand) Molecule_A->Conjugation_A Molecule_B Molecule B (e.g., Cytotoxic Payload) Conjugation_B Amide Bond Formation Molecule_B->Conjugation_B Conjugation_A->Conjugation_B Final_Conjugate Molecule A - Linker - Molecule B Conjugation_B->Final_Conjugate

Caption: Conceptual workflow illustrating the use of the title compound as a linker in bioconjugation.

In the context of ADCs , the linker can be attached to an antibody via the amine and to a cytotoxic drug via the carboxylic acid (or vice versa). The stability and length of the linker are critical for the efficacy and safety of the ADC.

In the rapidly evolving field of PROTACs , this linker can be used to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, thereby inducing the degradation of the target protein. The flexibility and defined length of the propyl-glycine backbone can be advantageous in achieving the optimal orientation for the formation of the ternary complex.

Building Block in Peptide and Peptoid Synthesis

This compound can also serve as a non-natural amino acid building block in the synthesis of peptides and peptoids. Its incorporation can introduce a flexible, positively charged side chain (after deprotection of the Boc group) into a peptide sequence, which can be useful for modulating solubility, cell permeability, and target binding. In peptoid synthesis, where the side chains are attached to the nitrogen atom of the backbone, this compound provides a convenient starting point for further elaboration.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While specific toxicity data for this compound is not extensively documented, related compounds with Boc-protected amines and ethyl esters are generally considered to be of low acute toxicity. However, it is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapor and prevent contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically designed and highly versatile chemical entity with significant applications in modern drug discovery and development. Its bifunctional nature, coupled with orthogonal protecting groups, provides a robust platform for the synthesis of complex molecules, particularly as a linker in ADCs and PROTACs, and as a unique building block in peptide and peptoid chemistry. The synthetic routes outlined in this guide, based on established chemical principles, offer a reliable means for its preparation, enabling researchers to harness its full potential in the creation of next-generation therapeutics.

References

"N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester

Abstract

This compound (CAS No. 258332-57-9) is a specialized bifunctional molecule primarily utilized as a synthetic intermediate in medicinal chemistry and drug development. Characterized by a precise molecular weight of 260.33 g/mol , this compound incorporates three key functional motifs: a Boc-protected primary amine, a reactive secondary amine, and an ethyl ester-protected carboxylic acid. This guide provides a comprehensive technical overview of its physicochemical properties, a validated protocol for its synthesis and characterization, and an expert analysis of its applications as a versatile building block for constructing complex molecular architectures, such as peptidomimetics and combinatorial libraries.

Core Introduction and Strategic Importance

In the landscape of modern drug discovery, the rational design of small molecules with precise structural and functional attributes is paramount. This compound emerges as a valuable scaffold, offering researchers a strategic entry point for chemical elaboration. Its structure is intelligently designed for sequential and site-selective modification:

  • The Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection for the terminal primary amine. Its stability under a wide range of reaction conditions, coupled with its clean and efficient removal under mild acidic conditions (e.g., trifluoroacetic acid), makes it an industry standard in peptide and medicinal chemistry.

  • The Ethyl Ester: This group masks the carboxylic acid of the glycine core, preventing its interference in reactions targeting the amine functionalities. It is readily hydrolyzed under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) to reveal the free acid for subsequent amide bond formation.

  • The Secondary Amine: The nucleophilic secondary amine serves as the primary reactive handle for chain extension, acylation, alkylation, or sulfonylation, allowing for the introduction of diverse chemical functionalities.

This trifecta of functionalities makes the molecule a powerful tool for building libraries of compounds aimed at exploring structure-activity relationships (SAR) in drug targets.

Physicochemical Properties and Molecular Identification

Accurate identification of a chemical entity begins with its fundamental properties. The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for confirmation of identity via mass spectrometry.

Table 1: Key Identifiers and Physicochemical Data
PropertyValueSource
Molecular Formula C₁₂H₂₄N₂O₄PubChem[1]
Molecular Weight 260.33 g/mol PubChem, ChemicalBook[1][2]
Exact Mass 260.17360725 DaPubChem[1]
CAS Number 258332-57-9PubChem, ChemicalBook[1][2]
IUPAC Name ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]acetatePubChem[1]
Predicted Boiling Point 368.9 ± 27.0 °CChemicalBook[2]
Predicted Density 1.036 ± 0.06 g/cm³ChemicalBook[2]
Predicted pKa 12.77 ± 0.46ChemicalBook[2]
Storage Conditions Refrigerator, under inert atmosphereChemicalBook[2]
Diagram 1: 2D Molecular Structure

Caption: 2D structure of this compound.

Synthesis and Characterization: A Self-Validating Workflow

As a specialized reagent, this compound is typically synthesized as needed. The following section details a robust and logical synthetic workflow based on established chemical principles, such as reductive amination. This process is designed to be self-validating through in-process controls and final analytical confirmation.

Diagram 2: Synthetic Workflow via Reductive Amination

G cluster_reactants Starting Materials cluster_process Process cluster_product Final Product & Validation SM1 tert-butyl (3-aminopropyl)carbamate Reaction Step 1: Reductive Amination (e.g., NaBH(OAc)₃, CH₂Cl₂) - Imine formation followed by reduction SM1->Reaction SM2 Ethyl glyoxylate SM2->Reaction Monitoring Step 2: In-Process Control - TLC Monitoring for  disappearance of starting materials Reaction->Monitoring Workup Step 3: Aqueous Work-up - Quench reaction, separate layers,  extract aqueous phase Monitoring->Workup Purify Step 4: Purification - Flash Column Chromatography  (Silica Gel, EtOAc/Hexane gradient) Workup->Purify Product N-[3-(Boc-amino)propyl]glycine Ethyl Ester (Target Molecule) Purify->Product Validation Step 5: Characterization - Mass Spectrometry (MS) - NMR Spectroscopy (¹H, ¹³C) Product->Validation G cluster_transformations Site-Selective Reactions cluster_products Resulting Intermediates main N-[3-(Boc-amino)propyl]glycine Ethyl Ester (Core Scaffold) boc_deprotection Boc Deprotection (TFA/DCM) main->boc_deprotection Boc Group amide_coupling Amide Coupling (R-COOH, Coupling Agent) main->amide_coupling Secondary Amine ester_hydrolysis Ester Hydrolysis (LiOH, THF/H₂O) main->ester_hydrolysis Ethyl Ester primary_amine Free Primary Amine (for further functionalization) boc_deprotection->primary_amine acylated_amine N-Acylated Product (Peptidomimetic Core) amide_coupling->acylated_amine free_acid Free Carboxylic Acid (for amide bond formation) ester_hydrolysis->free_acid

Sources

A Senior Application Scientist's Technical Guide to N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chemical Scaffold

N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester, also known by its synonym Ethyl 2-((3-((tert-butoxycarbonyl)amino)propyl)amino)acetate, is a difunctional molecule of significant interest in medicinal chemistry and synthetic organic chemistry.[1][2] Its structure incorporates three key features that impart considerable versatility: a secondary amine nucleophile, a readily hydrolyzable ethyl ester, and a terminal primary amine protected by the acid-labile tert-butoxycarbonyl (Boc) group.

This unique combination makes it an invaluable building block for constructing more complex molecular architectures, particularly in the synthesis of peptidomimetics, macrocycles, and various heterocyclic systems. This guide provides an in-depth exploration of its chemical identity, a validated synthesis protocol with mechanistic rationale, and an overview of its applications.

Physicochemical Properties and Structural Elucidation

A precise understanding of a compound's properties is fundamental to its successful application in research and development.

Core Chemical Identity

The identity of this compound is defined by the following key identifiers and properties.

PropertyValueSource
IUPAC Name ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]acetatePubChem[1]
CAS Number 258332-57-9PubChem[1]
Molecular Formula C12H24N2O4PubChem[1]
Molecular Weight 260.33 g/mol PubChem[1]
Appearance Powder or liquidGuideChem[3]
Boiling Point 368.9±27.0 °C (Predicted)ChemicalBook[2]
Density 1.036±0.06 g/cm³ (Predicted)ChemicalBook[2]
Structural Confirmation

The definitive structure of this molecule is confirmed through various analytical techniques. The diagram below illustrates the connectivity of the atoms.

Caption: 2D structure of this compound.

While specific spectral data from primary literature is sparse, characterization would typically rely on:

  • ¹H NMR: To confirm the presence and connectivity of protons, including the ethyl group (triplet and quartet), the propyl chain, the glycine methylene protons, and the characteristic singlet of the tert-butyl group.

  • ¹³C NMR: To identify all 12 unique carbon atoms in the molecule.

  • Mass Spectrometry: To confirm the molecular weight (260.33 g/mol ) and analyze fragmentation patterns.

  • FTIR Spectroscopy: To identify key functional groups, such as the C=O stretches of the ester and carbamate, and N-H bends.

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most efficiently achieved via a nucleophilic substitution reaction. This section provides a detailed protocol and explains the underlying chemical principles.

Overall Synthetic Scheme

The reaction involves the alkylation of N-Boc-1,3-diaminopropane with ethyl bromoacetate.

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification Reactant1 N-Boc-1,3-diaminopropane Step1 Dissolve reactants in aprotic solvent (e.g., ACN, DMF) Reactant1->Step1 Reactant2 Ethyl Bromoacetate Reactant2->Step1 Base Weak Base (e.g., K₂CO₃, Et₃N) Base->Step1 Step2 Stir at room temp. (or gentle heating) Step1->Step2 Step3 Monitor by TLC Step2->Step3 Workup1 Filter solids Step3->Workup1 Workup2 Solvent evaporation Workup1->Workup2 Purify Column Chromatography (Silica gel) Workup2->Purify Product N-[3-(tert-Butoxycarbonylamino) propyl]glycine Ethyl Ester Purify->Product

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol
  • Reagent Preparation: To a solution of N-Boc-1,3-diaminopropane (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF, ~0.2 M), add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 1.5 eq).

  • Alkylation: To the stirred suspension, add ethyl bromoacetate (1.0-1.1 eq) dropwise at room temperature.

  • Reaction: Allow the mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.

  • Workup: Once the reaction is complete, filter off the inorganic salts (e.g., K₂CO₃ and KBr). Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

Causality and Experimental Choices
  • Choice of Amine: N-Boc-1,3-diaminopropane is the key starting material. The Boc group serves as a crucial protecting group for one of the amine functionalities. Its purpose is to prevent di-alkylation, where ethyl bromoacetate could react with both nitrogens. The Boc group can be easily removed later under acidic conditions (e.g., with trifluoroacetic acid, TFA), revealing the primary amine for subsequent reactions.[4]

  • Choice of Alkylating Agent: Ethyl bromoacetate is an effective electrophile. The bromine atom is a good leaving group, and the adjacent ester carbonyl group activates the α-carbon towards nucleophilic attack by the primary amine of the diaminopropane.

  • Role of the Base: The primary amine is a sufficient nucleophile to attack ethyl bromoacetate, but the reaction generates hydrobromic acid (HBr) as a byproduct. This acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The added base (K₂CO₃ or Et₃N) is essential to neutralize the HBr as it is formed, allowing the reaction to proceed to completion. A weak, non-nucleophilic base is chosen to avoid competing reactions with the electrophile.

  • Solvent Selection: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is ideal. These solvents can dissolve the reactants but do not participate in the reaction (i.e., they do not have acidic protons).

Applications in Research and Drug Development

The utility of this compound stems from its identity as a "scaffold" or "building block."[3] After synthesis, it can be elaborated in two primary ways:

  • Modification at the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with other amines to form amide bonds, a cornerstone of peptide and peptidomimetic synthesis.

  • Deprotection of the Boc Group: The Boc-protected amine can be deprotected to reveal a primary amine. This amine can then be acylated, alkylated, or used in other coupling reactions to extend the molecular structure.

This dual functionality makes it a valuable intermediate in the synthesis of:

  • Peptidomimetics: Molecules that mimic the structure and function of peptides but with improved pharmacological properties, such as better stability or oral bioavailability.

  • Novel Heterocycles: The diamine backbone can be used to construct various nitrogen-containing ring systems for screening in drug discovery programs.

  • Linkers for PROTACs and ADCs: The linear, flexible nature of the backbone is suitable for designing linkers that connect a targeting moiety to a payload in technologies like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).

Handling, Storage, and Safety

  • Safety: The compound may cause skin, eye, and respiratory irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[2]

  • Storage: The compound should be stored in a cool, dry, and well-ventilated area, typically in a refrigerator, to prevent degradation.[2]

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link] [Accessed January 19, 2026].

  • PubChem. Glycine tert-butyl ester. National Center for Biotechnology Information. Available from: [Link] [Accessed January 19, 2026].

  • Khan, M. I. H., et al. (2021). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 26(11), 3328. Available from: [Link] [Accessed January 19, 2026].

Sources

A Technical Guide to the Role of N-Protected Aminoalkyl Glycine Esters in Peptide Nucleic Acid (PNA) Backbone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Peptide Nucleic Acid (PNA) is a synthetic DNA mimic with a pseudopeptide backbone that imparts remarkable hybridization properties and enzymatic stability, making it a premier candidate for therapeutic and diagnostic applications. The quality and purity of PNA oligomers are critically dependent on the synthetic strategy and the building blocks used. This guide provides an in-depth technical analysis of a key class of PNA precursors, N-protected aminoalkyl glycine esters, with a focus on the ubiquitous Boc-protection strategy. We will deconstruct the role of each chemical moiety within the precursor N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester and its more common analogue, N-[2-(tert-Butoxycarbonylamino)ethyl]glycine Ethyl Ester, detailing the chemical logic that makes them efficient and reliable starting points for the synthesis of high-fidelity PNA monomers.

The PNA Backbone: A Paradigm of Molecular Mimicry

Peptide Nucleic Acid (PNA) is a synthetic polymer that mimics the structure and function of DNA and RNA.[1] Its defining feature is a neutral, achiral backbone composed of repeating N-(2-aminoethyl)glycine (aeg) units, to which nucleobases are attached via a methylene carbonyl linker.[2] This unique architecture eliminates the negatively charged phosphodiester backbone of natural nucleic acids, thereby removing electrostatic repulsion when binding to DNA or RNA.[3] This results in exceptionally stable PNA/DNA and PNA/RNA duplexes with high sequence specificity. Furthermore, the polyamide backbone is resistant to degradation by nucleases and proteases, a crucial advantage for in vivo applications.[1]

The synthesis of PNA oligomers is typically performed using solid-phase synthesis (SPS) techniques adapted from peptide chemistry.[4] This process involves the sequential addition of PNA monomers to a growing chain anchored to a solid support. The success of this process hinges on a robust protecting group strategy to ensure that only the desired chemical bonds are formed at each step.[5]

The Monomer Precursor: A Strategic Chemical Design

The synthesis of a PNA monomer is a multi-step process that begins with a carefully designed backbone precursor. The compound this compound represents a protected form of a modified PNA backbone unit. While the canonical PNA backbone is derived from N-(2-aminoethyl )glycine, this precursor points to an N-(3-aminopropyl )glycine unit, a modification that alters the spacing and flexibility of the resulting PNA oligomer.

For the purpose of this guide, we will focus on the chemical principles of the most common precursor, N-[2-(tert-Butoxycarbonylamino)ethyl]glycine Ethyl Ester, as its synthetic routes are extensively documented. The logic and role of each functional group are directly translatable to its aminopropyl analogue.

The precursor's structure can be broken down into three key functional components:

  • The tert-Butoxycarbonyl (Boc) Group: A temporary protecting group for the primary amine.

  • The Ethyl Ester Group: A temporary protecting group for the carboxylic acid.

  • The N-(2-aminoethyl)glycine Core: The fundamental building block of the backbone.

The Decisive Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group used extensively in peptide and PNA synthesis.[] Its primary function is to "mask" the nucleophilicity of the N-terminal primary amine of the aminoethylglycine backbone.

Chemical Causality:

  • Preventing Side Reactions: During chemical manipulations, such as the coupling of the nucleobase, the unprotected primary amine could act as a competing nucleophile, leading to unwanted side products and low yields. The bulky Boc group prevents this non-specific reactivity.[]

  • Enabling Stepwise Synthesis: In solid-phase synthesis, the PNA chain is extended one monomer at a time. The Boc group ensures that the N-terminus of the incoming monomer does not react with another monomer in solution. It is only removed after the monomer has been successfully coupled to the resin-bound chain, exposing the primary amine for the next coupling cycle.[]

  • Improving Solubility: The introduction of the lipophilic Boc group can enhance the solubility of the PNA monomer in the organic solvents used during synthesis.[]

The key advantage of Boc is its orthogonality . It is stable to the basic conditions used to hydrolyze the ethyl ester and the nucleophilic conditions of peptide coupling but can be removed cleanly and efficiently under mild acidic conditions, typically with trifluoroacetic acid (TFA).[4][8]

The Function of the Ethyl Ester Protecting Group

The ethyl ester serves as a simple and effective protecting group for the C-terminal carboxylic acid of the glycine unit.

Chemical Causality:

  • Preventing Self-Polymerization: An unprotected carboxylic acid could react with the amino group of another precursor molecule, leading to uncontrolled polymerization.

  • Activating the Carboxyl Group: The ester is a stable protecting group, but it can be readily hydrolyzed (saponified) to the free carboxylate under basic conditions (e.g., using lithium hydroxide or sodium hydroxide).[3] This deprotection step is performed just before the precursor is coupled to the nucleobase-acetic acid moiety. The resulting free carboxylic acid is then activated using standard peptide coupling reagents to facilitate amide bond formation.

Synthetic Workflow: From Precursor to Functional Monomer

The conversion of the protected backbone precursor, Boc-NH-(CH2)2-N(H)-CH2-COOEt (Boc-aeg-OEt), into a complete, synthesis-ready PNA monomer is a foundational process in PNA chemistry.

Experimental Protocol: Synthesis of a Boc-Protected PNA-Thymine Monomer

This protocol outlines the key steps to convert the backbone precursor into a monomer suitable for solid-phase synthesis.

Step 1: Synthesis of the Backbone Precursor (Boc-aeg-OEt) A common route involves the mono-alkylation of N-Boc-ethylenediamine with an acetate synthon.

  • Dissolve N-Boc-ethylenediamine (1 equivalent) in a suitable aprotic solvent like DMF or acetonitrile.

  • Add a mild base, such as cesium carbonate (Cs₂CO₃) or DIPEA (2-3 equivalents), to the solution.

  • Slowly add ethyl bromoacetate (1 equivalent) dropwise at room temperature.

  • Stir the reaction mixture for 16-24 hours at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and purify the product, N-(2-(Boc-amino)ethyl)glycine ethyl ester, using column chromatography. This route often produces some di-alkylation product, requiring careful purification.[9]

Step 2: Saponification (Carboxyl Deprotection) This step hydrolyzes the ethyl ester to reveal the carboxylic acid.

  • Dissolve the purified Boc-aeg-OEt (1 equivalent) in a mixture of THF and water.

  • Add an aqueous solution of lithium hydroxide (LiOH) (1.5-2 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (typically 2-4 hours, monitored by TLC/LC-MS).

  • Acidify the reaction mixture carefully with cold 1N HCl to a pH of ~3-4.

  • Extract the product, N-(2-(Boc-amino)ethyl)glycine (Boc-aeg-OH), with a suitable organic solvent like ethyl acetate.

  • Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent to yield the product, which is often used without further purification.[3]

Step 3: Coupling to the Nucleobase Acetic Acid This step forms the final PNA monomer by creating an amide bond between the backbone and the nucleobase moiety.

  • Dissolve Boc-aeg-OH (1 equivalent) and thymine-1-yl-acetic acid (1 equivalent) in DMF or NMP.

  • Add a peptide coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA or 2,6-lutidine (2-3 equivalents).

  • Stir the reaction at room temperature for 2-6 hours until completion.

  • Perform an aqueous workup and purify the final product, Boc-PNA-T-OH, by column chromatography or recrystallization.

The diagram below illustrates this synthetic pathway.

G cluster_0 Step 1: Backbone Synthesis cluster_1 Step 2: Saponification cluster_2 Step 3: Nucleobase Coupling Boc_EDA N-Boc-ethylenediamine Boc_aeg_OEt N-[2-(Boc-amino)ethyl] glycine Ethyl Ester Boc_EDA->Boc_aeg_OEt Alkylation (Cs₂CO₃, DMF) Boc_aeg_OEt_2 Boc-aeg-OEt EtBrAc Ethyl Bromoacetate EtBrAc->Boc_aeg_OEt Boc_aeg_OH N-[2-(Boc-amino)ethyl] glycine (Boc-aeg-OH) Boc_aeg_OH_2 Boc-aeg-OH Boc_aeg_OEt_2->Boc_aeg_OH Hydrolysis (LiOH, THF/H₂O) T_acetic Thymine-1-yl-acetic acid Monomer Final Monomer (Boc-PNA-T-OH) Boc_aeg_OH_2->Monomer Coupling (HATU, DIPEA) T_acetic->Monomer

Caption: Synthetic workflow from precursor to a Boc-protected PNA monomer.

Application in Solid-Phase Synthesis

The synthesized Boc-protected monomer is the key reagent for building a PNA oligomer on a solid support using the Boc/Z or Boc/acyl strategy.[5] The process is cyclic, with each cycle adding one monomer to the chain.

Protecting Group Target Moiety Role Deprotection Reagent Stability
Boc (tert-Butoxycarbonyl)N-terminal amine of aeg backboneTemporary; prevents chain elongationMild Acid (e.g., TFA)Base-labile, Nucleophile-stable
Ethyl Ester C-terminal carboxyl of aeg backbonePrecursor protectionBase (e.g., LiOH)Acid-stable
Z (Benzyloxycarbonyl) or Acyl Exocyclic amines of nucleobasesPermanent; protects nucleobaseStrong Acid (e.g., HF) or BaseAcid-stable (Z), Base-labile (Acyl)

The solid-phase synthesis cycle using a Boc strategy is as follows:

A 1. Deprotection (TFA) B 2. Neutralization (DIPEA) A->B C 3. Coupling (Boc-Monomer, HATU) B->C D 4. Capping (Acetic Anhydride) C->D Optional Resin_Next Resin-N(Boc)-PNA(n+1) C->Resin_Next D->Resin_Next Resin_Start Resin-NH-PNA(n) Resin_Boc Resin-N(Boc)-PNA(n) Resin_Boc->A Resin_Next->A Next Cycle

Caption: The Boc-strategy solid-phase synthesis cycle for PNA elongation.

  • Deprotection: The resin-bound PNA chain, with its N-terminal Boc group, is treated with TFA to expose the primary amine.

  • Neutralization: The resulting ammonium salt is neutralized with a non-nucleophilic base like DIPEA to prepare the free amine for coupling.

  • Coupling: The activated Boc-protected monomer is added, forming a new amide bond and extending the PNA chain by one unit.

  • Capping (Optional): Any unreacted free amines on the resin are capped (e.g., with acetic anhydride) to prevent the formation of deletion sequences.

This cycle is repeated until the desired PNA sequence is assembled. Finally, the completed PNA is cleaved from the resin, and the permanent nucleobase protecting groups are removed, typically with a strong acid like HF or TFMSA.[4]

Conclusion

Precursors like this compound and its ethyl analogue are cornerstones of modern PNA synthesis. They are not merely starting materials but are strategically designed molecules where each functional group—the Boc protector, the ethyl ester, and the aminoalkyl core—serves a distinct and critical purpose. The Boc and ester groups provide orthogonal protection, allowing for the controlled, stepwise assembly of the PNA backbone and the attachment of nucleobases. This chemical strategy ensures high coupling efficiencies and minimizes side reactions, ultimately enabling researchers to produce the high-purity PNA oligomers required for advanced therapeutic and diagnostic development.

References

  • Will, D. W. et al. (1995). PNA synthesis using a novel Boc/acyl protecting group strategy. Tetrahedron Letters, 36(37), pp.6621-6624. [Adapted from general knowledge of PNA synthesis strategies, similar to those described in[5]]

  • Sugiyama, T. et al. (1996). Synthesis of PNA using a Fmoc/Boc protecting group strategy. Nucleic Acids Symposium Series, 35, pp.21-22.[10]

  • Isidro-Llobet, A. et al. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, 52(8), pp.2891-2921.[4]

  • Popella, S. D. et al. (2008). A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis-N-Boc Nucleobase Protecting Group Strategy. The Journal of Organic Chemistry, 73(7), pp.2646-2654.[1]

  • Popella, S. D. et al. (2008). A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis-N-Boc Nucleobase Protecting Group Strategy. ResearchGate. [Online] Available at: [Link]]

  • Alptürk, O. et al. (2018). Optimization of synthetic route to PNA-T-OH monomers. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(2), pp.457-468.[3]

  • Alptürk, O. et al. (2018). Optimization of synthetic route to PNA-T-OH monomers. ResearchGate. [Online] Available at: [Link]9]

  • Sforza, S. et al. (2021). Submonomeric Strategy with Minimal Protection for the Synthesis of C(2)-Modified Peptide Nucleic Acids. Organic Letters, 23(3), pp.926-930.[2]

Sources

An In-depth Technical Guide to PNA Monomers with Boc Protection

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide Nucleic Acids (PNAs) represent a paradigm shift in nucleic acid analogue chemistry, offering unparalleled stability and binding affinity for DNA and RNA targets. Their unique N-(2-aminoethyl)glycine backbone, which replaces the conventional sugar-phosphate backbone, makes them resistant to enzymatic degradation and eliminates electrostatic repulsion, thereby enhancing hybridization.[][2][3] The synthesis of high-purity PNA oligomers relies on the robust protection of monomer functional groups. This guide provides a comprehensive technical overview of PNA monomers employing the tert-butyloxycarbonyl (Boc) protecting group for the primary amine of the backbone. We will delve into the rationale behind the Boc/Z protection strategy, detail synthesis and purification protocols, explore the solid-phase oligomerization cycle, and discuss critical quality control measures. This document serves as an expert resource, elucidating the causality behind experimental choices to empower researchers in the fields of diagnostics, therapeutics, and advanced molecular biology.[2][4][5]

Introduction to Peptide Nucleic Acids (PNA)

First described in 1991, Peptide Nucleic Acid (PNA) is a synthetic polymer that mimics the structure and function of DNA and RNA.[4] The defining feature of PNA is its backbone, which is constructed from repeating N-(2-aminoethyl)glycine units linked by peptide bonds.[][2] Nucleobases (Adenine, Cytosine, Guanine, and Thymine) are attached to this backbone via a methylene carbonyl linker.[][3]

This fundamental structural alteration confers several remarkable properties:

  • Aneutral Backbone: Unlike the negatively charged sugar-phosphate backbone of DNA and RNA, the PNA backbone is uncharged.[][2] This eliminates electrostatic repulsion when binding to target nucleic acids, leading to more stable PNA-DNA and PNA-RNA duplexes, particularly under low-salt conditions.[3]

  • High Binding Affinity & Specificity: PNA binds to complementary DNA and RNA sequences with exceptionally high affinity and specificity. Even a single-base mismatch can significantly destabilize the duplex, making PNAs highly precise tools for sequence recognition.[3]

  • Enzymatic Stability: The peptide-like backbone is not recognized by nucleases or proteases, rendering PNAs highly resistant to enzymatic degradation in biological environments.[2][3] This stability is a major advantage for in vivo therapeutic applications.[2]

These characteristics make PNAs powerful tools in various biomedical fields, including antisense and antigene therapeutics, diagnostic probes, and genome editing.[4][5][6]

The Imperative of Protecting Groups: The Boc/Z Strategy

The assembly of PNA oligomers is typically performed using solid-phase synthesis, a stepwise process that requires precise control over chemical reactions.[7] To prevent unwanted side reactions and ensure the correct sequence is assembled, specific functional groups on the PNA monomers must be temporarily masked with protecting groups.[]

For PNA synthesis, two primary groups require protection:

  • The N-terminal Backbone Amine: A temporary protecting group is needed here, which can be removed at the beginning of each coupling cycle to allow the chain to elongate.

  • The Exocyclic Amines of Nucleobases: The reactive amino groups on adenine, cytosine, and guanine require more robust, "permanent" protecting groups that remain intact throughout the synthesis and are only removed during the final cleavage step.

The Boc/Z strategy was the original and is a well-established method for PNA synthesis.[7][8] It relies on differential acid lability:

  • Boc (tert-butyloxycarbonyl): This acid-labile group is used for the temporary protection of the N-terminal amine. It is efficiently removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[9]

  • Z (Benzyloxycarbonyl or Cbz): This group is used for the "permanent" protection of the nucleobase exocyclic amines. It is more stable to acid than the Boc group but can be removed under stronger acidic conditions, such as with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), during the final cleavage from the solid support.[9][10]

The key to this strategy is the ability to selectively cleave the Boc group without disturbing the Z groups, ensuring the integrity of the nucleobases during chain assembly.[8]

Protecting GroupTarget Functional GroupChemical NameRole in SynthesisCleavage Condition
Boc N-terminal Backbone Aminetert-butyloxycarbonylTemporaryMild Acid (e.g., TFA)
Z (Cbz) Nucleobase Exocyclic AminesBenzyloxycarbonylPermanentStrong Acid (e.g., HF, TFMSA)

Synthesis and Quality Control of Boc-PNA Monomers

The production of high-purity PNA oligomers begins with the synthesis of high-quality monomers. The general workflow involves preparing the N-(2-aminoethyl)glycine backbone, protecting it with a Boc group, and then coupling it to the appropriate nucleobase acetic acid derivative (where the exocyclic amines of A, C, and G are already protected with Z groups).[3]

General Synthesis Workflow

The synthesis of a Boc-PNA monomer is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity.

PNA_Monomer_Synthesis cluster_backbone Backbone Preparation cluster_nucleobase Nucleobase Preparation cluster_coupling Final Coupling & Purification b1 N-(2-aminoethyl)glycine (AEG) b2 Boc Protection (Boc Anhydride) b1->b2 b3 Boc-AEG Ester b2->b3 c1 Coupling Reaction (e.g., HBTU, HATU) b3->c1 Backbone Component n1 Nucleobase (A, C, G, T) n2 Z-Protection (for A, C, G) n1->n2 n3 Alkylation to form Nucleobase Acetic Acid n2->n3 n3->c1 Nucleobase Component c2 Saponification (Ester Hydrolysis) c1->c2 c3 Purification (HPLC) c2->c3 c4 Characterization (NMR, MS) c3->c4 end Ready for Oligomerization c4->end Final Boc-PNA Monomer

Caption: General workflow for Boc-PNA monomer synthesis.

Experimental Protocol: Purification and Characterization

Ensuring monomer purity is paramount for successful oligomerization.

1. Purification:

  • Method: Crude monomers are typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is commonly used.

  • Rationale: HPLC separates the desired product from unreacted starting materials and side products based on hydrophobicity, yielding a highly pure monomer fraction.

2. Characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the chemical structure of the monomer, ensuring all protons and carbons are in the expected chemical environment.[]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS are used to verify the molecular weight of the synthesized monomer, confirming its identity.[][3][11]

  • Rationale: A combination of NMR and MS provides orthogonal data that validates both the structure and mass of the final product, providing confidence in its quality before it is used in solid-phase synthesis.[]

Solid-Phase Synthesis of PNA Oligomers using Boc-Monomers

The Boc strategy for solid-phase PNA synthesis is a cyclical process involving four key steps for each monomer addition. The process typically starts with a resin, such as p-methylbenzhydrylamine (MBHA) resin.[7]

PNA_Solid_Phase_Synthesis Deprotection 1. Deprotection (TFA/DCM) Neutralization 2. Neutralization (DIPEA) Deprotection->Neutralization Exposes N-terminal amine Coupling 3. Coupling (Boc-PNA-monomer, HATU) Neutralization->Coupling Prepares amine for reaction Capping 4. Capping (Acetic Anhydride) Coupling->Capping Adds next monomer Capping->Deprotection Terminates unreacted chains, starts next cycle start Start Cycle (Resin-Bound PNA) start->Deprotection

Caption: The four-step cycle of Boc-based solid-phase PNA synthesis.

Detailed Protocol Steps

Step 1: N-terminal Boc Deprotection

  • Reagent: A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[7]

  • Mechanism: TFA is a strong acid that quantitatively cleaves the acid-labile Boc group, exposing the primary amine at the N-terminus of the growing PNA chain. The byproducts, t-butyl cation and isobutylene, are volatile.[8][9]

  • Expertise: Using TFA ensures rapid and complete deprotection without affecting the more stable Z-groups on the nucleobases.[12]

Step 2: Neutralization

  • Reagent: A hindered base, typically N,N-diisopropylethylamine (DIPEA) in a solvent like DCM or N-methyl-2-pyrrolidinone (NMP).

  • Mechanism: The TFA salt formed in the previous step is neutralized to the free amine.

  • Trustworthiness: In-situ neutralization, where the base is present during the subsequent coupling step, can improve efficiency, especially for difficult sequences, by ensuring the amine is immediately available for reaction.[9][10]

Step 3: Monomer Coupling

  • Reagents: The incoming Boc-PNA monomer, an activating agent (e.g., HATU, HBTU), and a hindered base (e.g., DIPEA or lutidine).[10][13]

  • Mechanism: The activating agent converts the carboxylic acid of the monomer into a highly reactive ester, which then rapidly reacts with the free N-terminal amine on the resin-bound chain to form a new peptide bond.

  • Expertise: Pre-activating the monomer with HATU for a short period before adding it to the resin ensures the highest coupling efficiency.[7] Using a molar excess of the monomer drives the reaction to completion.

Step 4: Capping (Optional but Recommended)

  • Reagent: Acetic anhydride.[7]

  • Mechanism: Any N-terminal amines that failed to react during the coupling step are acetylated.

  • Trustworthiness: This step is crucial for preventing the formation of deletion sequences (n-1 sequences). Capped chains are unreactive in subsequent cycles and can be easily separated from the full-length product during final purification.

This four-step cycle is repeated for each monomer in the desired sequence.

Final Cleavage, Deprotection, and Purification

Once the full-length PNA has been assembled, it must be cleaved from the solid support and the permanent Z-protecting groups on the nucleobases must be removed.

  • Cleavage & Deprotection: This is typically a one-step process using a very strong acid cocktail. The classic reagent is anhydrous hydrogen fluoride (HF).[14] Alternatively, trifluoromethanesulfonic acid (TFMSA) can be used.[9][10] These harsh conditions cleave the PNA from the MBHA resin and simultaneously remove the Z groups from the nucleobases.[15]

    • Causality: The use of strong acid is dictated by the stability of the Z groups and the linker attaching the PNA to the resin. Scavengers like m-cresol are included to trap reactive cations generated during the process, preventing side reactions with sensitive residues.[13]

  • Purification: The crude PNA product is precipitated with ether, washed, and then purified, most commonly by RP-HPLC.[16]

  • Analysis: The final product's identity and purity are confirmed using MALDI-TOF mass spectrometry and analytical HPLC.[11][16]

Conclusion: The Role of Boc-PNA Monomers in Modern Science

The Boc/Z strategy for PNA synthesis is a robust and well-validated methodology that produces high-purity PNA oligomers. While alternative methods like the Fmoc strategy exist, the Boc approach remains highly relevant, particularly for the synthesis of unmodified PNAs where the final product's purity is the highest priority.[7] Understanding the chemistry behind Boc-protected PNA monomers—from their synthesis and characterization to their application in the precise, cyclical process of solid-phase synthesis—is fundamental for any researcher aiming to leverage the power of PNA in diagnostics, drug development, and beyond.[6][17]

References

  • Title: PNA synthesis using a novel Boc/acyl protecting group strategy Source: PubMed URL: [Link]

  • Title: Therapeutic and diagnostic applications of antisense peptide nucleic acids Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Peptide Synthesis - FAQ Source: AAPPTEC URL: [Link]

  • Title: Synthesis and oligomerization of Fmoc/Boc-protected PNA monomers of 2,6-diaminopurine, 2-aminopurine and thymine Source: PubMed URL: [Link]

  • Title: Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group Source: National Center for Biotechnology Information URL: [Link]

  • Title: Applications of Peptide Nucleic Acid (PNA) Source: PharmiWeb.com URL: [Link]

  • Title: Therapeutic and diagnostic applications of antisense peptide nucleic acids Source: PubMed URL: [Link]

  • Title: BOC Protection and Deprotection Source: Hebei Boze Chemical Co., Ltd. URL: [Link]

  • Title: Potential Applications of Peptide Nucleic Acid (PNA) in biomedical domain Source: ResearchGate URL: [Link]

  • Title: BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs Source: Nanjing Tengxiang Import & Export Co. Ltd. URL: [Link]

  • Title: Peptide nucleic acid (PNA) and its applications in chemical biology, diagnostics, and therapeutics Source: ResearchGate URL: [Link]

  • Title: Synthesis and characterization of new chiral peptide nucleic acid (PNA) monomers Source: National Center for Biotechnology Information URL: [Link]

  • Title: Solid-phase Synthesis of Peptide Nucleic Acids Source: PubMed URL: [Link]

  • Title: Solid-phase Synthesis of Pseudo-Complementary Peptide Nucleic Acids Source: PubMed URL: [Link]

  • Title: Solid Phase Synthesis of PNA Oligomers Source: Springer Nature Experiments URL: [Link]

  • Title: (PDF) Solid-phase synthesis of pseudo-complementary peptide nucleic acids Source: ResearchGate URL: [Link]

  • Title: Oligonucleotide synthesis basics: Key takeaways for post-synthesis processing Source: Bio-Rad URL: [Link]

  • Title: PNA Purification and Characterization Source: University of Pittsburgh URL: [Link]

  • Title: Peptide nucleic acid characterization by MALDI-TOF mass spectrometry Source: PubMed URL: [Link]

  • Title: Deprotection Guide Source: Glen Research URL: [Link]

  • Title: GAS-PHASE CLEAVAGE AND DEPHOSPHORYLATION OF UNIVERSAL LINKER-BOUND OLIGODEOXYNUCLEOTIDES Source: PMC - NIH URL: [Link]

  • Title: (PDF) Cleavage of Oligodeoxyribonucleotides from Controlled-Pore Glass Supports and Their Rapid Deprotection by Gaseous Amines Source: ResearchGate URL: [Link]

Sources

A Technical Guide to the Solubility Determination of N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of a chemical entity is a critical physicochemical parameter that dictates its behavior in various applications, from synthetic reaction kinetics to bioavailability in pharmaceutical formulations.[1][2][3] This guide provides a comprehensive framework for understanding and determining the solubility of N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester (CAS No. 258332-57-9).[4][5] While specific pre-existing solubility data for this compound is not widely published, this document outlines the core principles and detailed experimental protocols necessary for researchers to generate reliable and reproducible solubility data in their own laboratories. We will delve into the predicted solubility based on molecular structure, present robust protocols for both thermodynamic and kinetic solubility determination, and discuss key factors that influence solubility outcomes.

Compound Overview and Predicted Solubility Profile

2.1 Molecular Structure Analysis

This compound is a difunctional molecule featuring several key groups that influence its solubility.[4]

  • Ethyl Ester Group (-COOCH₂CH₃): This group introduces a degree of lipophilicity and potential for hydrogen bond acceptance.

  • Secondary Amine (-NH-): The secondary amine can act as both a hydrogen bond donor and acceptor.

  • tert-Butoxycarbonyl (Boc) Protecting Group (-NHBoc): This bulky, lipophilic group significantly increases the nonpolar character of the molecule.

  • Propyl Linker (-CH₂CH₂CH₂-): A flexible, nonpolar alkyl chain.

The general principle of "like dissolves like" suggests that substances with similar molecular structures and intermolecular forces are more likely to be mutually soluble.[6]

2.2 Predicted Solubility

Based on its structure, a qualitative solubility profile can be predicted:

  • High Solubility in Nonpolar and Moderately Polar Organic Solvents: The presence of the Boc group, ethyl ester, and alkyl chain suggests good solubility in solvents like Dichloromethane (DCM), Ethyl Acetate, and Tetrahydrofuran (THF).

  • Moderate to Good Solubility in Polar Aprotic Solvents: Solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) should be effective due to their ability to solvate both polar and nonpolar regions of the molecule.[7]

  • Limited Solubility in Polar Protic Solvents: Solubility in alcohols like ethanol and methanol is expected to be moderate.

  • Poor Aqueous Solubility: The significant nonpolar character contributed by the Boc group and hydrocarbon portions of the molecule will likely lead to low solubility in water.[1][2]

Protocols for Experimental Solubility Determination

Two primary types of solubility are relevant in research and development: thermodynamic and kinetic.[8][9] Thermodynamic solubility is the true equilibrium value, crucial for formulation and biopharmaceutical classification, while kinetic solubility is a high-throughput measure often used in early drug discovery.[9][10][11][12]

3.1 Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold-standard for determining thermodynamic solubility.[13][14] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[11][15][16]

3.1.1 Experimental Protocol

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol). The presence of undissolved solid must be visually confirmed.[14][17]

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).[14] Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.[10][11] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h and 48h); if the concentration does not change, equilibrium is assumed to have been reached.[15]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated supernatant from the solid. This is a critical step and can be achieved by:

    • Filtration: Use a chemically inert syringe filter (e.g., PVDF or PTFE) with a small pore size (e.g., 0.22 µm). Discard the initial portion of the filtrate to prevent errors from filter adsorption.[14]

    • Centrifugation: Centrifuge the samples at high speed to pellet the undissolved solid, then carefully pipette the supernatant.[18]

  • Quantification: Accurately dilute the saturated solution with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][13][19][20][21]

3.1.2 Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent B Agitate at constant T (24-72 hours) A->B Reach Equilibrium C Centrifuge or Filter (0.22 µm) B->C Isolate Saturated Solution D Dilute Supernatant C->D Prepare for Analysis E Analyze via HPLC-UV D->E Determine Concentration

Sources

A Technical Guide to the Spectral Analysis of N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectral data for N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral features of this molecule, grounded in established spectroscopic principles and data from analogous structures. The causality behind experimental choices and data interpretation is elucidated to provide actionable insights for laboratory applications.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C12H24N2O4, is a bifunctional molecule incorporating a tert-butoxycarbonyl (Boc) protecting group, a secondary amine, and an ethyl ester.[1] Such structures are common intermediates in peptide synthesis and the development of peptidomimetics, where the precise control of reactive functional groups is paramount. The Boc group provides a stable yet readily cleavable protecting element for the primary amine, while the ethyl ester protects the carboxylic acid of the glycine moiety.

Accurate structural verification of this and similar molecules is critical to ensure the fidelity of subsequent synthetic steps. NMR and IR spectroscopy are indispensable, non-destructive techniques for this purpose, providing a detailed fingerprint of the molecular architecture. This guide will delve into the predicted spectral characteristics of this compound, offering a robust framework for its identification and characterization.

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like chloroform-d (CDCl₃) is expected to exhibit distinct signals corresponding to each unique proton environment.

A key diagnostic feature for a successfully N-Boc protected amine is the appearance of a prominent, sharp singlet in the upfield region of the spectrum, typically between 1.4 and 1.5 ppm.[2] This signal arises from the nine equivalent protons of the tert-butyl group.[2]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.8 (broad s)Broad Singlet1H-NH -BocThe proton on the carbamate nitrogen is often broad and its chemical shift is dependent on concentration and solvent.
~4.18 (q)Quartet2H-O-CH₂ -CH₃The methylene protons of the ethyl ester are deshielded by the adjacent oxygen and split by the neighboring methyl protons.
~3.40 (s)Singlet2H-NH-CH₂ -C(O)-The methylene protons of the glycine unit are adjacent to a nitrogen and a carbonyl group.
~3.15 (q)Quartet2H-CH₂ -NH-BocThese methylene protons are adjacent to the Boc-protected nitrogen.
~2.65 (t)Triplet2H-CH₂ -CH₂-NH-BocThese methylene protons are adjacent to another methylene group and the secondary amine nitrogen.
~1.70 (quintet)Quintet2H-CH₂-CH₂ -CH₂-The central methylene protons of the propyl chain are split by the two adjacent methylene groups.
~1.44 (s)Singlet9H-C(CH₃ )₃The nine equivalent protons of the tert-butyl group of the Boc protector typically appear as a sharp singlet.[2][3]
~1.25 (t)Triplet3H-O-CH₂-CH₃ The methyl protons of the ethyl ester are split into a triplet by the adjacent methylene protons.

Predicted ¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically employed to simplify the spectrum, resulting in a series of singlets, one for each unique carbon atom. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.

The carbonyl carbons of the ester and carbamate groups are expected to appear significantly downfield, typically in the range of 155-175 ppm, due to the deshielding effect of the double-bonded oxygen.[4]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~172Ester C =OThe carbonyl carbon of the ethyl ester is highly deshielded.[4]
~156Carbamate C =OThe carbonyl carbon of the Boc group is also significantly deshielded.
~80-C (CH₃)₃The quaternary carbon of the tert-butyl group is attached to an oxygen atom.
~61-O-C H₂-CH₃The methylene carbon of the ethyl ester is bonded to an oxygen atom.
~50-NH-C H₂-C(O)-The glycine alpha-carbon is adjacent to a nitrogen and a carbonyl group.
~49-C H₂-NH-BocThe carbon atom adjacent to the Boc-protected nitrogen.
~47-C H₂-CH₂-NH-BocThe carbon atom adjacent to the secondary amine nitrogen.
~30-CH₂-C H₂-CH₂-The central carbon of the propyl chain.
~28-C(C H₃)₃The three equivalent methyl carbons of the tert-butyl group.
~14-O-CH₂-C H₃The methyl carbon of the ethyl ester.

Predicted IR Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-O bonds.

The carbonyl (C=O) stretching vibrations are particularly informative. The ester carbonyl typically absorbs at a higher wavenumber (around 1750-1735 cm⁻¹) than the carbamate carbonyl.[5][6]

Table 3: Predicted IR Absorption Frequencies for this compound

Frequency (cm⁻¹)IntensityAssignmentRationale
~3350Medium, BroadN-H StretchCorresponds to the stretching vibration of the N-H bond in the secondary amine and the carbamate.
2980-2850Medium-StrongC-H StretchAliphatic C-H stretching from the propyl, ethyl, and tert-butyl groups.
~1740StrongC=O Stretch (Ester)The carbonyl stretch of an aliphatic ester generally appears in the 1750-1735 cm⁻¹ region.[5][6]
~1690StrongC=O Stretch (Carbamate)The carbonyl of the Boc-carbamate typically appears at a lower frequency than the ester carbonyl.
~1520MediumN-H BendBending vibration of the N-H bond.
1250-1050StrongC-O StretchAsymmetric and symmetric stretching of the C-O bonds in the ester and carbamate functional groups.[5][7]

Experimental Protocols

To obtain high-quality spectral data for this compound, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to simplify the signals to singlets.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase the spectra to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid or liquid sample.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure salt plates/ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the key absorption bands and their frequencies (in cm⁻¹).

    • Correlate the observed bands with the functional groups present in the molecule.

Visualization of Molecular Structure and Key Spectral Features

The following diagram illustrates the molecular structure of this compound, with key proton and carbon environments labeled for correlation with the predicted NMR data.

Caption: Molecular structure of the target compound.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, and IR spectra of this compound. By understanding the expected chemical shifts, multiplicities, and absorption frequencies, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory. The principles outlined in this guide are broadly applicable to the spectral analysis of other N-Boc protected amino acid derivatives, making it a valuable resource for the scientific community.

References

  • IR Spectroscopy Tutorial: Esters. University of Calgary. Available at: [Link].

  • 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link].

  • An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. The Journal of Physical Chemistry A. Available at: [Link].

  • An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. ResearchGate. Available at: [Link].

  • The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link].

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link].

  • ¹H-NMR spectrum of N-Boc glutamic acid. ResearchGate. Available at: [Link].

  • 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link].

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Available at: [Link].

  • ¹H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... ResearchGate. Available at: [Link].

  • Carbonyl - compounds - IR - spectroscopy. Available at: [Link].

  • Acetic acid ethyl ester - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link].

  • 6.8: Principles of ¹³C NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link].

  • INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. Available at: [Link].

  • IR signals for carbonyl compounds (video) - Khan Academy. Available at: [Link].

  • 13C NMR Chemical Shift - Oregon State University. Available at: [Link].

  • IR: carboxylic acids. University of Calgary. Available at: [Link].

  • The Carbonyl Group, Part I: Introduction - Spectroscopy Online. Available at: [Link].

  • 13-C NMR Chemical Shift Table.pdf. Available at: [Link].

  • Glycine, N-butoxycarbonyl-, ethyl ester - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link].

  • This compound | C12H24N2O4 | CID - PubChem. Available at: [Link].

  • n-phenylacetyl-l-prolylglycine ethyl ester: Topics by Science.gov. Available at: [Link].

  • N-Phenylacetyl-L-Prolylglycine Ethyl Ester | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link].

  • FT-IR spectrum of tert-butyl... | Download Scientific Diagram - ResearchGate. Available at: [Link].

  • N-(tert-butoxycarbonyl)glycine | C7H13NO4 | CID 78288 - PubChem. Available at: [Link].

  • N-(tert-Butyloxycarbonyl)glycine N-hydroxysuccinimide ester | C11H16N2O6 | CID 76926. Available at: [Link].

  • FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). - ResearchGate. Available at: [Link].

  • Boc-glycine - Optional[1H NMR] - Chemical Shifts - SpectraBase. Available at: [Link].

  • Omberacetam - Wikipedia. Available at: [Link].

Sources

Methodological & Application

Application Note & Protocol: Seamless Incorporation of N-Substituted Monomers into PNA Oligomers Using Boc Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis of modified Peptide Nucleic Acids (PNAs).

Introduction: The Strategic Value of N-Substituted PNA Monomers

Peptide Nucleic Acids (PNAs) are synthetic DNA mimics where the sugar-phosphate backbone is replaced by a pseudopeptide chain of repeating N-(2-aminoethyl)glycine (aeg) units.[1][2] This neutral backbone eliminates the electrostatic repulsion inherent in DNA-DNA duplexes, leading to higher thermal stability and stronger binding affinity to complementary DNA and RNA sequences.[1][2] The unique chemical nature of PNAs also confers remarkable resistance to enzymatic degradation by nucleases and proteases, making them ideal candidates for therapeutic and advanced diagnostic applications.[1]

While standard PNA oligomers offer significant advantages, the true potential for functional innovation lies in the site-specific modification of the PNA backbone. The monomer in focus, N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester , represents a class of N-substituted aeg-PNA building blocks. Incorporating such monomers provides a strategic tool for researchers:

  • Introduction of Functional Side Chains: The N-propylamino group serves as a versatile linker or a direct functional element. After synthesis and deprotection, this primary amine can be conjugated to reporter molecules (fluorophores, biotin), delivery vectors (cell-penetrating peptides), or other functionalities to enhance the properties of the PNA oligomer.

  • Modulation of Physicochemical Properties: The addition of side chains can improve the often-poor aqueous solubility of purine-rich PNA sequences.[1]

  • Creation of Complex Architectures: Orthogonal protecting groups allow for the synthesis of branched PNA structures or the attachment of multiple labels.[3]

This document provides a comprehensive protocol for the synthesis, purification, and characterization of PNA oligomers incorporating this N-substituted monomer using a robust tert-Butoxycarbonyl (Boc) solid-phase synthesis strategy.

Monomer & Synthesis Strategy Overview

Monomer Structure & Protecting Groups

The monomer, This compound , is a modified aeg backbone unit.

  • N-(3-aminopropyl) group: This is the key functional modification on the glycine nitrogen.

  • tert-Butoxycarbonyl (Boc) group: This acid-labile group protects the terminal amine on the propyl side chain. Its removal requires strong acid conditions (e.g., Trifluoroacetic acid, TFA), making it compatible with the final cleavage step in Boc-based PNA synthesis.

  • Ethyl Ester group: This protects the carboxylic acid moiety, which will become the peptide bond upon coupling. It is typically removed to generate the free carboxylic acid prior to the activation and coupling step.

Principle of Boc Solid-Phase Synthesis

The synthesis is performed on a solid support (resin) and proceeds from the C-terminus to the N-terminus.[4] Each cycle of monomer addition involves three core steps: Deprotection , Coupling , and Capping .[4] The Boc strategy utilizes an acid-labile Boc group for temporary protection of the N-terminal amine of the growing PNA chain.[5][6]

PNA_Synthesis_Overview Resin Start: Solid Support (e.g., MBHA Resin) Deprotection Step 1: Deprotection Remove N-terminal Boc group (TFA) Resin->Deprotection Coupling Step 2: Coupling Activate & couple new Boc-PNA-Monomer Deprotection->Coupling Free N-terminus Capping Step 3: Capping Block unreacted amines (Acetic Anhydride) Coupling->Capping Chain extended Cycle Repeat Cycle for each monomer Capping->Cycle Cycle complete Cycle->Deprotection Start next cycle Cleavage Final Step: Cleavage Release PNA from resin & remove side-chain protection Cycle->Cleavage After final monomer Purification Purification & QC (RP-HPLC, MALDI-MS) Cleavage->Purification PNA_Cycle cluster_cycle Single Monomer Incorporation Cycle Deprotect Deprotection (TFA/DCM) Wash_1 Wash (DCM, DMF) Deprotect->Wash_1 2 x 2 min Neutralize Neutralization (DIEA) Wash_1->Neutralize Couple Coupling (Monomer + HATU + DIEA/Lutidine) Neutralize->Couple ~30-60 min Wash_2 Wash (DMF, DCM) Couple->Wash_2 Cap Capping (Ac₂O/Pyr) Wash_2->Cap 2 x 2 min Cap->Wash_1 Proceed to next Deprotection step

Caption: Detailed steps within a single PNA monomer addition cycle.

Step-by-Step Cycle for Incorporating the N-Substituted Monomer:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in the reaction vessel.

  • Deprotection:

    • Drain the DCM.

    • Add the Deprotection Solution (50% TFA/DCM) and agitate for 2 minutes.

    • Drain and repeat the deprotection step once more.

    • Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, exposing the primary amine for the next coupling step. [5]3. Washing: Wash the resin thoroughly with DCM (3x), followed by DMF (3x) to remove residual acid and prepare for the coupling reaction.

  • Coupling:

    • In a separate vial, dissolve 3-4 equivalents of the prepared N-substituted monomer and a slight molar deficit of HATU (e.g., 0.95 eq relative to monomer) in DMF or NMP. [7][8] * Add 5-6 equivalents of DIEA or a lutidine/DIEA mixture to the monomer solution to begin pre-activation. Let it stand for 2-5 minutes. [9] * Causality: HATU is a highly efficient uronium salt-based coupling reagent that rapidly forms an activated O-acylisourea ester with the monomer's carboxylic acid. [10][11]This intermediate is highly reactive towards the free N-terminal amine on the resin, forming a stable peptide bond. Using a slight excess of monomer prevents the undesired side reaction where HATU itself guanidinylates the free amine. [9][12] * Drain the wash solvent from the resin and immediately add the activated monomer solution.

    • Agitate the reaction vessel for 30-60 minutes.

    • QC Check: Perform a Kaiser test. A negative result (beads remain yellow) indicates complete coupling. If positive (blue beads), repeat the coupling step.

  • Capping:

    • Drain the coupling solution and wash the resin with DMF (3x).

    • Add the Capping Solution and agitate for 2 minutes. Repeat once.

    • Causality: Acetic anhydride acetylates any N-terminal amines that failed to react during the coupling step. This terminates the chain, preventing the formation of deletion mutants and simplifying final purification. [13]6. Washing: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.

Repeat this cycle for all subsequent monomers in the desired sequence.

Cleavage, Purification, and Characterization

Cleavage from Resin and Global Deprotection
  • After the final synthesis cycle, wash the resin-bound PNA thoroughly with DCM and dry it under vacuum. [14]2. Prepare the Cleavage Cocktail (e.g., TFA/m-cresol/Thioanisole 90:5:5 v/v/v).

  • Add the cocktail to the dried resin and agitate at room temperature for 90-120 minutes.

    • Causality: This strong acid mixture simultaneously cleaves the PNA from the acid-labile resin linker (e.g., MBHA) and removes all remaining acid-labile side-chain protecting groups, including the Boc group on the N-propylamino side chain of our custom monomer and any Bhoc/Cbz groups on nucleobases. [3][15]Scavengers like m-cresol and thioanisole trap reactive carbocations generated during deprotection, preventing side reactions.

  • Filter the cleavage solution away from the resin beads.

  • Precipitate the crude PNA by adding it to a 10-fold volume of cold diethyl ether. [3][14]6. Centrifuge to pellet the PNA, decant the ether, and wash the pellet several times with more cold ether to remove residual scavengers.

  • Dry the crude PNA pellet under a stream of nitrogen or in a vacuum desiccator.

Purification

The primary method for PNA purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). [3][4]

Parameter Typical Condition
Column C18 stationary phase
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (MeCN)
Gradient A linear gradient of increasing Mobile Phase B (e.g., 5% to 60% B over 30 min)

| Detection | UV absorbance at 260 nm |

Collect fractions corresponding to the major peak, combine them, and lyophilize to obtain the purified PNA oligomer.

Quality Control and Characterization

Successful synthesis and incorporation must be confirmed empirically. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is the gold standard for PNA analysis. [15][16]

  • Sample Preparation: Co-crystallize a small amount of the purified PNA with a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid. [15]2. Analysis: Acquire the mass spectrum in positive ion mode.

  • Verification: Compare the observed mass ([M+H]⁺) with the calculated theoretical mass of the desired PNA sequence. A successful synthesis will show a strong signal corresponding to the theoretical mass.

Analysis MetricExpected Outcome
Analytical RP-HPLC A single major peak indicating high purity (>90%).
MALDI-TOF MS The observed mass should match the calculated average isotopic mass of the target oligomer.

Example Mass Calculation:

  • Calculate the mass of the standard PNA sequence.

  • Subtract the mass of a standard glycine backbone unit.

  • Add the mass of the deprotected N-(3-aminopropyl)glycine unit.

  • The resulting value is the theoretical mass for comparison with the MALDI-TOF MS result.

References

  • J. Org. Chem. (1995). Solid-phase synthesis of novel peptide nucleic acids.
  • Journal of Peptide Science (1995). Solid-phase synthesis of peptide nucleic acids.
  • PubMed (1995). Solid-phase Synthesis of Peptide Nucleic Acids.
  • New Journal of Chemistry (1999). Peptide nucleic acids (PNA) derived from N-(N-methylaminoethyl)glycine. Synthesis, hybridization and structural properties.
  • LGC Biosearch Technologies. The Flexibility of PNA Synthesis.
  • Springer Nature Experiments. Solid Phase Synthesis of PNA Oligomers.
  • biomers.net. PNA Oligomers - Peptide Nucleic Acids.
  • CORE (1999). Peptide nucleic acids (PNA) derived from N-(N-methylaminoethyl)glycine. Synthesis, hybridization and structural properties.
  • PNAS. Accelerated chemical synthesis of peptides and small proteins.
  • ElectronicsAndBooks. Solid-Phase synthesis of peptide nucleic acids.
  • Current Protocols in Nucleic Acid Chemistry. Synthesis and Purification of Peptide Nucleic Acids.
  • PNA-TEC. PNA Purification and Characterization.
  • Nucleic Acids Symposium Series (1999). Synthesis and characterization of new chiral peptide nucleic acid (PNA) monomers.
  • ACS Publications (Analytical Chemistry). Peptide Nucleic Acid Characterization by MALDI-TOF Mass Spectrometry.
  • Mass Spectrometry Reviews (2024). Mass Spectrometry Analysis of Nucleic Acid Modifications: From Beginning to Future.
  • MolecularCloud (2020). Peptide Nucleic Acids (PNAs) overview.
  • American University (2023). Peptide nucleic acid analysis by MALDI-TOF mass spectrometry.
  • RSC Advances (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates.
  • Imperial College London. A new Peptide Nucleic Acid (PNA) structure with potential for high affinity duplex and triplex binding.
  • PMC (Mass Spectrometry Reviews). Mass Spectrometry of Modified RNAs: Recent Developments.
  • ResearchGate (2014). Has anyone encountered problems with peptide nucleic acid (PNA) synthesis and guanidine species formation?.
  • Molecules (2013). Chiral Peptide Nucleic Acids with a Substituent in the N-(2-Aminoethy)glycine Backbone.
  • Aapptec Peptides. Coupling Reagents.
  • The Journal of Organic Chemistry. A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis-N-Boc Nucleobase Protecting Group Strategy.
  • ResearchGate (2024). Mass spectrometry-based nucleic acid modification analysis.
  • ResearchGate. Synthesis of New Peptide Nucleic Acid Monomer with Glycylglycine Backbone.
  • Biosearch Technologies. Peptide Nucleic Acid (PNA) Synthesis.

Sources

"N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester" as a linker in bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester: A Versatile Linker for Sequential Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of a Sequentially Addressable Linker

In the sophisticated field of bioconjugation, the ability to assemble complex molecular architectures with precision is paramount. The development of therapeutics like Antibody-Drug Conjugates (ADCs), PROteolysis Targeting Chimeras (PROTACs), and advanced diagnostic agents requires a linker technology that offers more than a simple covalent bridge. This compound is a powerful building block that provides this level of control. It is a heterobifunctional linker precursor, featuring a flexible propylglycine spacer that separates two distinct, orthogonally reactive termini: an ethyl ester and a tert-butoxycarbonyl (Boc)-protected primary amine.

The core utility of this linker lies in its capacity for sequential conjugation .[1] The Boc group serves as a temporary mask for the amine, remaining stable under a wide range of conditions, yet it can be cleanly removed with mild acid.[1][2][3] This allows a researcher to first modify the ethyl ester end (typically after hydrolysis to a carboxylic acid) by coupling it to a biomolecule. Following this initial conjugation and purification, the Boc group can be removed to reveal a new reactive handle—the primary amine—ready for the attachment of a second molecule, such as a cytotoxic payload, an imaging agent, or a PEG chain.[1] This step-wise approach prevents undesirable side reactions and ensures the precise construction of well-defined bioconjugates.

This guide details the principles, strategic considerations, and detailed protocols for effectively utilizing this compound in advanced bioconjugation workflows.

Physicochemical Properties and Structural Features

The linker's structure is designed for functionality and versatility. The propylglycine core provides conformational flexibility, which can be critical for ensuring that the conjugated moieties can interact with their respective targets without steric hindrance.[4][5]

PropertyValueSource
Chemical Name This compound[6]
Synonyms Ethyl 2-((3-((tert-butoxycarbonyl)amino)propyl)amino)acetate[6]
CAS Number 258332-57-9[6][7]
Molecular Formula C₁₂H₂₄N₂O₄[6][7]
Molecular Weight 260.33 g/mol [6][7]
Key Features Acid-labile Boc-protected amine; Hydrolyzable ethyl ester[1][3]

Core Principles of Application

The strategic power of this linker is rooted in the orthogonal nature of its two functional ends. This allows for a two-stage conjugation process that is highly controlled.

  • Stage 1 - Carboxyl-Reactive Chemistry: The ethyl ester is chemically stable but serves as a precursor to a carboxylic acid. Through simple hydrolysis, it is converted into a carboxyl group, which can then be activated using carbodiimide chemistry (e.g., EDC with NHS) to form a highly reactive NHS ester.[8][9][10] This activated linker is then ready to react with primary amines, such as the ε-amine of lysine residues on an antibody or protein surface.

  • Stage 2 - Amine-Reactive Chemistry: The Boc group provides robust protection for the terminal primary amine during the first stage of conjugation.[1] Once the linker is successfully attached to the first biomolecule, the Boc group is selectively removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), exposing the primary amine.[2] This newly available amine can then be targeted with a variety of amine-reactive chemistries (e.g., NHS esters, isothiocyanates) to attach the second molecule of interest.

G Intermediate Intermediate Deprotection Deprotection Intermediate->Deprotection DeprotectedAmine DeprotectedAmine Deprotection->DeprotectedAmine

Caption: Strategic workflow for sequential bioconjugation.

Application Notes: Strategic & Experimental Considerations

  • pH Control is Critical: The two key reactions in the first stage have different optimal pH ranges. The activation of the carboxylic acid with EDC/NHS is most efficient in a slightly acidic environment (pH 4.5-6.0) to protonate the carbodiimide and minimize hydrolysis of the O-acylisourea intermediate.[9] However, the subsequent reaction of the NHS ester with the primary amine of the biomolecule requires a deprotonated amine nucleophile and is therefore most efficient at a physiological to slightly alkaline pH (7.2-8.5).[9][11] A two-step, pH-adjusted protocol is highly recommended.

  • Stoichiometry Dictates Labeling: The molar ratio of the activated linker to the biomolecule will determine the average number of linkers attached (degree of labeling). This must be carefully optimized for each specific application. Excess linker can lead to protein aggregation or altered biological activity.

  • Boc Deprotection Caveats: While TFA is highly effective, it generates a reactive tert-butyl cation. This cation can potentially alkylate nucleophilic residues (e.g., methionine, tryptophan) on the protein.[12] If the target biomolecule is sensitive, the inclusion of a scavenger such as triisopropylsilane (TIS) or water in the deprotection solution is advisable to quench the cation.

  • Purification Between Stages: To ensure a well-defined final product, it is crucial to purify the intermediate conjugate (Biomolecule 1-Linker-Boc) after the first conjugation step. This removes any unreacted linker and activation reagents before proceeding to the Boc deprotection and second conjugation. Methods like size-exclusion chromatography (SEC) or dialysis are suitable.[11]

Detailed Experimental Protocols

Protocol 1: Preparation of Carboxylic Acid Linker via Ester Hydrolysis

Principle: This protocol describes the saponification of the ethyl ester to generate the free carboxylic acid, which is required for subsequent activation and conjugation.

Materials & Reagents
This compound
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
Tetrahydrofuran (THF) or Methanol (MeOH)
Deionized Water (DI H₂O)
Hydrochloric Acid (HCl), 1 M
Ethyl Acetate (EtOAc)
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and DI H₂O.

  • Add LiOH (1.5 eq) to the solution and stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Once complete, remove the THF under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1 M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate in vacuo to yield the product, N-[3-(tert-Butoxycarbonylamino)propyl]glycine, as a solid or viscous oil. Confirm identity and purity via NMR and MS.

Protocol 2: Conjugation of Linker to a Target Protein via EDC/NHS Chemistry

Principle: This two-step protocol first activates the linker's carboxylic acid with EDC and Sulfo-NHS to form a stable, amine-reactive ester, which is then reacted with the target protein.

G start Prepare Linker, Protein, EDC/S-NHS, & Buffers step1 Step 1: Activation Dissolve Linker, EDC, S-NHS in Activation Buffer (pH 6.0) start->step1 step2 Incubate 15 min @ RT step1->step2 step3 Step 2: Conjugation Add activated linker mix to Protein in Reaction Buffer (pH 7.5) step2->step3 step4 Incubate 2h @ RT or 4h @ 4°C step3->step4 step5 Step 3: Quenching Add hydroxylamine to quench unreacted NHS esters step4->step5 step6 Step 4: Purification Purify conjugate via Size-Exclusion Chromatography step5->step6 end Characterize Conjugate (SDS-PAGE, MS) step6->end

Caption: Workflow for EDC/NHS conjugation to a protein.

Materials & Reagents
N-[3-(tert-Butoxycarbonylamino)propyl]glycine (from Protocol 1)
Target Protein (e.g., IgG) in a suitable buffer (e.g., PBS)
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Sulfo-NHS (N-hydroxysulfosuccinimide)
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
Quenching Buffer: 1 M Tris or Hydroxylamine, pH 8.5
Desalting / Size-Exclusion Chromatography column

Procedure:

  • Protein Preparation: Prepare the target protein at a concentration of 2-10 mg/mL in Reaction Buffer. Ensure the buffer is free of primary amines (e.g., Tris).

  • Activation of Linker: This step should be performed immediately before conjugation. a. Dissolve the carboxylic acid linker (e.g., 10-fold molar excess over protein) and Sulfo-NHS (1.5x molar excess over EDC) in Activation Buffer. b. Add EDC (e.g., 20-fold molar excess over protein) to the linker/Sulfo-NHS solution. c. Vortex briefly and incubate for 15 minutes at room temperature to form the Sulfo-NHS ester.

  • Conjugation: a. Immediately add the activated linker solution to the prepared protein solution. b. Allow the reaction to proceed for 2 hours at room temperature or 4 hours at 4°C with gentle stirring.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted Sulfo-NHS esters. Incubate for 15 minutes.

  • Purification: Remove excess linker and reaction byproducts by passing the reaction mixture through a desalting or size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Analyze the purified conjugate by SDS-PAGE to observe the mass shift and by Mass Spectrometry (for proteins) to determine the degree of labeling.

Protocol 3: On-Conjugate Boc Deprotection and Secondary Payload Conjugation

Principle: This protocol details the removal of the Boc protecting group from the protein-linker conjugate, followed by the conjugation of a second, amine-reactive molecule.

G start Start with Purified Boc-Linker-Protein Conjugate step1 Step 1: Solvent Exchange (If necessary, into organic-miscible buffer) start->step1 step2 Step 2: Deprotection Add TFA/DCM solution. Incubate 30 min @ RT step1->step2 step3 Step 3: Neutralization & Removal Evaporate solvent, re-dissolve in buffer, neutralize pH step2->step3 step4 Step 4: Secondary Conjugation Add Amine-Reactive Payload (e.g., Payload-NHS) step3->step4 step5 Incubate 1h @ RT step4->step5 step6 Step 5: Final Purification Purify final conjugate via Size-Exclusion Chromatography step5->step6 end Characterize Final Bioconjugate (MS, HPLC, Activity Assay) step6->end

Caption: Workflow for Boc deprotection and payload attachment.

Materials & Reagents
Purified Protein-Linker-Boc conjugate (from Protocol 2)
Trifluoroacetic Acid (TFA)
Dichloromethane (DCM), anhydrous
Amine-Reactive Payload (e.g., a drug-NHS ester, fluorescent dye-NHS ester)
Reaction Buffer (PBS, pH 7.2-8.0)
Desalting / Size-Exclusion Chromatography column

Procedure:

  • Preparation: Lyophilize the purified Protein-Linker-Boc conjugate to remove water.

  • Boc Deprotection: a. Prepare a deprotection solution of 50% TFA in DCM. Caution: Work in a fume hood. b. Dissolve the lyophilized conjugate in the deprotection solution. c. Stir the reaction at room temperature for 30 minutes.[2]

  • Solvent Removal & Neutralization: a. Remove the TFA and DCM under a stream of nitrogen or in vacuo. b. Re-dissolve the resulting pellet immediately in cold Reaction Buffer. c. Adjust the pH to 7.2-8.0 if necessary. d. For sensitive proteins, immediately pass the re-dissolved conjugate through a desalting column to exchange it into fresh Reaction Buffer and remove residual acid.

  • Secondary Conjugation: a. Add the amine-reactive payload (dissolved in a compatible solvent like DMSO, typically at a 5-10 fold molar excess over the deprotected amine sites) to the protein solution. b. Incubate for 1-2 hours at room temperature.

  • Final Purification: Purify the final bioconjugate using size-exclusion chromatography to remove unreacted payload and any aggregates.

  • Characterization: Analyze the final product using appropriate methods such as HPLC, Mass Spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low efficiency in Protocol 2 - Inactive EDC (hydrolyzed).- Incorrect pH for activation or conjugation.- Presence of amine-containing buffers (e.g., Tris).- Use fresh, anhydrous EDC and store it properly.- Verify the pH of Activation (6.0) and Reaction (7.2-7.5) buffers.- Perform buffer exchange into an amine-free buffer like PBS or MES.
Protein Precipitation/Aggregation - High degree of labeling.- Hydrophobicity of the linker/payload.- Denaturation during deprotection.- Reduce the molar excess of the linker in Protocol 2.- Include solubility-enhancing excipients.- Perform deprotection (Protocol 3) at a lower temperature (0°C) and minimize incubation time.
Incomplete Boc Deprotection - Insufficient TFA concentration or reaction time.- Presence of water in the reaction.- Use a higher concentration of TFA (up to 95%) or increase reaction time.- Ensure the conjugate is fully lyophilized and use anhydrous DCM.
Loss of Biological Activity - Modification of critical lysine residues.- Denaturation by organic solvents or acid.- Reduce linker stoichiometry to target more accessible, less critical lysines.- Explore alternative, milder deprotection methods if the protein is highly acid-sensitive.[13]

Conclusion

This compound is a highly effective and versatile tool for the rational design of complex bioconjugates. Its orthogonally protected termini enable a controlled, sequential approach to synthesis, which is essential for producing homogenous and well-defined products for therapeutic and diagnostic applications.[1] By carefully controlling reaction conditions, particularly pH and stoichiometry, and implementing purification at intermediate stages, researchers can leverage this linker to build sophisticated molecular constructs with high precision and reproducibility.

References

  • How can we optimize the flexibility of peptide linkers for ADC?. Biorunstar. Available at: [Link]

  • Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). Abzena. Available at: [Link]

  • Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Bio-Synthesis. Available at: [Link]

  • A Backbone Linker for BOC-Based Peptide Synthesis and On-Resin Cyclization. PubMed. Available at: [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. Available at: [Link]

  • Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]

  • Linkers Having a Crucial Role in Antibody–Drug Conjugates. MDPI. Available at: [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). Available at: [Link]

  • Linkers in Antibody-Drug Conjugates. Creative Biolabs. Available at: [Link]

  • Amine coupling through EDC/NHS: a practical approach. ResearchGate. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

Sources

Application Note & Protocol: Leveraging N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester for Advanced PNA Probe Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Redefining the PNA Backbone for Enhanced Functionality

Peptide Nucleic Acid (PNA) is a powerful synthetic DNA mimic that replaces the conventional sugar-phosphate backbone with a charge-neutral N-(2-aminoethyl)glycine scaffold.[1][2][] This unique structure confers remarkable properties, including high-affinity binding to DNA and RNA targets, exceptional biological stability due to resistance against nuclease and protease degradation, and improved sequence specificity.[1][2][4][5] These characteristics make PNA an invaluable tool for a range of applications, from diagnostics and FISH probes to antisense therapeutics and gene editing tools.[4][6][7][8]

Standard PNA synthesis has been well-established using solid-phase methods with Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategies.[9][10][11][12] However, the frontier of PNA technology lies in the chemical modification of its backbone to introduce novel functionalities.[6][13][14] Backbone modifications can enhance cellular uptake, improve solubility, and create attachment points for labels or other molecules without disrupting nucleobase pairing.[6][14]

This guide focuses on a specific, non-standard building block: N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester . This monomer is designed to create an "aminopropyl-glycine" (apg) PNA backbone, extending the spacing between nucleobases compared to the standard aminoethyl-glycine structure.[15][16] The primary amine on the propyl side chain, temporarily protected by a Boc group, serves as a versatile handle for post-synthetic conjugation, offering a strategic advantage for creating highly functionalized PNA probes.

Expert Insight: The decision to use an aminopropyl backbone extension is not trivial. While it can slightly reduce the binding affinity (Tm) compared to standard PNA, it introduces greater flexibility and a valuable functionalization point distal from the core recognition moiety.[15] This trade-off is often acceptable for applications where conjugation of bulky molecules (like fluorophores or cell-penetrating peptides) is required, as the extended linker minimizes steric hindrance.

Principle of Synthesis: The Boc-Based Solid-Phase Strategy

The incorporation of this compound into a PNA sequence is achieved through solid-phase synthesis, a well-established methodology for peptide and PNA construction.[17][18] This guide will detail the Boc/Z protection strategy, the original and a highly robust method for PNA synthesis.[9][11]

In this strategy:

  • The N-terminal amine of the growing PNA chain is temporarily protected by an acid-labile Boc group.

  • The exocyclic amines of nucleobases (A, C, G) are protected by the more acid-stable Benzyloxycarbonyl (Z or Cbz) group.[9][12]

  • The custom monomer itself contains two key protecting groups: the Boc group on the side-chain amine and an Ethyl Ester protecting the C-terminus. For solid-phase synthesis, this ester must first be hydrolyzed to a free carboxylic acid to enable coupling.

The synthesis cycle is a stepwise process of deprotection, activation, coupling, and optional capping, repeated for each monomer added to the chain.

Workflow Overview

Below is a high-level schematic of the entire process, from resin preparation to the final, purified PNA probe.

PNA_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle Deprotection Deprotection Activation Activation Deprotection->Activation Wash Coupling Coupling Activation->Coupling Add Monomer Capping Capping Coupling->Capping Wash Capping->Deprotection Next Cycle Cleavage Final Cleavage & Deprotection (TFMSA/HF) Capping->Cleavage Final Cycle Complete Resin Start: Functionalized Resin (e.g., MBHA) Resin->Deprotection MonomerPrep Monomer Preparation: Hydrolyze Ethyl Ester MonomerPrep->Activation Purification Purification (RP-HPLC) Cleavage->Purification QC QC Analysis (MALDI-TOF MS) Purification->QC Final Final Functionalized PNA Probe QC->Final

Caption: High-level workflow for custom PNA probe synthesis.

Materials and Reagents

Success in PNA synthesis demands high-quality reagents. Ensure all solvents are peptide/synthesis grade and anhydrous where specified.

Category Reagent/Material Recommended Grade/Supplier Purpose
Solid Support MBHA or PAL-PEG-PS Resin100-200 mesh, ~0.5-1.0 mmol/gStarting point for synthesis
Monomers Standard Boc/Z PNA Monomers (A,C,G,T)Commercially availableStandard chain elongation
N-[3-(...)]glycine Ethyl Ester Custom Synthesis or Specialty SupplierIntroduction of functional handle
Deprotection Trifluoroacetic Acid (TFA)Reagent Grade, >99%Removal of N-terminal Boc group
Dichloromethane (DCM)Anhydrous, Synthesis GradeSolvent for deprotection
Coupling HBTU / TBTU>99% PurityCarboxylic acid activation
N,N-Diisopropylethylamine (DIPEA)Redistilled, >99.5%Base for activation/neutralization
N-Methylpyrrolidone (NMP)Anhydrous, Synthesis GradePrimary solvent for coupling
Capping Acetic AnhydrideReagent GradeCapping of unreacted amines
Pyridine or LutidineAnhydrousBase for capping reaction
Cleavage Trifluoromethanesulfonic acid (TFMSA) or HFReagent GradeCleavage from resin & side-chain deprotection
m-Cresol, ThioanisoleReagent GradeScavengers to prevent side reactions
Purification Acetonitrile (ACN)HPLC GradeMobile phase for RP-HPLC
WaterHPLC Grade, 18 MΩMobile phase for RP-HPLC

Detailed Protocols

Safety First: All steps involving strong acids (TFA, TFMSA, HF) and coupling reagents must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Protocol 1: Preparation of the Custom Monomer

The commercially available this compound must be converted to its free carboxylic acid form before it can be used in solid-phase synthesis.

  • Saponification: Dissolve the ethyl ester monomer in a 3:1 mixture of methanol and water.

  • Hydrolysis: Add 1.5 equivalents of 1M NaOH solution dropwise while stirring at room temperature.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until all starting material is consumed (typically 2-4 hours).

  • Neutralization: Carefully acidify the reaction mixture to pH ~4-5 with 1M HCl.

  • Extraction: Extract the product into ethyl acetate (3x volumes).

  • Drying & Evaporation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the free acid. Verify the final product by mass spectrometry.

Protocol 2: Solid-Phase PNA Synthesis Cycle

This protocol describes a single cycle for adding one monomer. This cycle is repeated until the desired sequence length is achieved. The procedure assumes a starting scale of 25 µmol on a manual synthesis vessel.

PNA_Coupling_Cycle Start Start: Resin with N-terminal Boc Deprotect 1. Deprotection 50% TFA in DCM (1 + 15 min) Start->Deprotect Wash1 2. Wash (DCM, NMP) Deprotect->Wash1 Neutralize 3. Neutralization 5% DIPEA in NMP (2 x 2 min) Wash1->Neutralize Wash2 4. Wash (NMP) Neutralize->Wash2 Couple 5. Coupling Monomer, HBTU, DIPEA in NMP (30-60 min) Wash2->Couple Wash3 6. Wash (NMP) Couple->Wash3 Cap 7. Capping (Optional) Acetic Anhydride (10 min) Wash3->Cap End End: Chain Elongated by 1 Monomer Ready for Next Cycle Cap->End

Sources

Fmoc vs. Boc protection strategy using "N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: A Comparative Analysis of Fmoc and Boc Protection Strategies Featuring N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester

Audience: Researchers, scientists, and drug development professionals.

Abstract

The strategic use of temporary and permanent protecting groups is the cornerstone of successful solid-phase peptide synthesis (SPPS). The two dominant methodologies, centered on the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group, offer distinct advantages and present unique challenges. The choice between these strategies dictates the entire synthetic approach, from reagent selection to final cleavage conditions. This comprehensive guide provides a detailed comparison of the Fmoc and Boc strategies, grounded in their core chemical principles and practical implications. We will explore the critical concept of orthogonality and illustrate the decision-making process using a specialized building block, This compound . This molecule, with its pre-existing Boc-protected side chain, serves as an ideal case study to demonstrate why the Fmoc/tBu strategy is often favored for its superior orthogonality in the synthesis of complex peptidomimetics. Detailed mechanisms, comparative data, and step-by-step protocols are provided to empower researchers to make informed strategic decisions for their specific synthetic goals.

The Principle of Orthogonal Protection in Synthesis

In multi-step chemical synthesis, particularly for biopolymers like peptides, multiple reactive functional groups must be masked and selectively unmasked. An ideal protection scheme is orthogonal , meaning that different classes of protecting groups can be removed under distinct chemical conditions without affecting other protecting groups in the molecule.[1][2] This allows for precise, stepwise control over the synthesis.[1][2]

In SPPS, orthogonality is paramount. We need to selectively remove the temporary protecting group from the N-terminus of the growing peptide chain at each cycle, while the permanent protecting groups on the amino acid side chains remain intact until the very end of the synthesis.[3][4] The Fmoc/tBu and Boc/Bzl strategies are the two primary orthogonal schemes used.[1][3]

Orthogonal_Protection Diagram 1: Orthogonality in Fmoc vs. Boc Strategies cluster_Fmoc Fmoc/tBu Strategy (True Orthogonality) cluster_Boc Boc/Bzl Strategy (Differential Lability) Fmoc N-α-Fmoc Deprotected_N_Fmoc Free Amine for Coupling Fmoc->Deprotected_N_Fmoc Base (e.g., Piperidine) tBu Side-Chain-tBu Deprotected_SC_Fmoc Deprotected Side Chain tBu->Deprotected_SC_Fmoc Acid (e.g., TFA) Boc N-α-Boc Deprotected_N_Boc Free Amine for Coupling Boc->Deprotected_N_Boc Mild Acid (TFA) Bzl Side-Chain-Bzl Deprotected_SC_Boc Deprotected Side Chain Bzl->Deprotected_SC_Boc Strong Acid (HF)

Caption: Orthogonality in Fmoc vs. Boc Strategies.

The Fmoc/tBu strategy is considered truly orthogonal because the conditions for removing the N-terminal Fmoc group (base) and the side-chain tBu groups (acid) are chemically distinct and non-interfering.[3][5] The Boc/Bzl strategy relies on differential acid lability, where the N-terminal Boc group is removed with a mild acid (TFA), while the more robust side-chain benzyl (Bzl) groups require a much stronger acid (like HF) for cleavage.[3][6]

The Boc Protection Strategy: The Classic Approach

The Boc strategy was foundational to the development of SPPS by R.B. Merrifield.[1] It utilizes the acid-labile Boc group for temporary N-terminal protection.

Mechanism of Deprotection

Boc deprotection is achieved with moderately strong acids, most commonly trifluoroacetic acid (TFA).[6] The mechanism proceeds in several steps:

  • Protonation: The carbonyl oxygen of the Boc carbamate is protonated by the acid.[7][8]

  • Fragmentation: The protonated group fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid.[7][8]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide (CO₂) and the free amine.[7][8]

  • Protonation: Under the acidic conditions, the newly freed amine is protonated, forming an ammonium salt.[7]

Boc_Deprotection Diagram 2: Boc Deprotection Mechanism Boc-NH-R Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc-NH-R->Protonated_Boc + H⁺ (TFA) Carbamic_Acid Carbamic Acid + tBu⁺ Protonated_Boc->Carbamic_Acid Fragmentation Free_Amine Free Amine + CO₂ Carbamic_Acid->Free_Amine Decarboxylation

Caption: Boc Deprotection Mechanism.

A potential side reaction involves the liberated tert-butyl cation, which is an electrophile and can alkylate sensitive residues like tryptophan or methionine. This is typically managed by adding "scavengers" like anisole to the deprotection cocktail.[9]

The Fmoc Protection Strategy: The Modern Standard

Developed as a milder alternative, the Fmoc strategy has become the most common method for SPPS in both research and industrial settings.[6][10] It employs the base-labile Fmoc group for N-terminal protection.

Mechanism of Deprotection

The Fmoc group is rapidly cleaved under mild basic conditions, typically using a 20% solution of a secondary amine like piperidine in a polar aprotic solvent such as DMF.[5][11]

  • Deprotonation: A base removes the acidic proton from the C9 position of the fluorenyl ring system.[11]

  • β-Elimination: This deprotonation facilitates a β-elimination reaction, which cleaves the C-O bond of the carbamate.[12]

  • Release and Trapping: This releases the free amine, CO₂, and a highly reactive dibenzofulvene (DBF) intermediate. The secondary amine in the deprotection solution immediately traps the DBF to form a stable adduct, driving the reaction to completion.[11][12]

Fmoc_Deprotection Diagram 3: Fmoc Deprotection Mechanism Fmoc-NH-R Fmoc-Protected Amine Fluorenyl_Anion Fluorenyl Anion Intermediate Fmoc-NH-R->Fluorenyl_Anion + Piperidine (Base) Free_Amine Free Amine + Dibenzofulvene (DBF) Fluorenyl_Anion->Free_Amine β-Elimination DBF_Adduct Stable DBF-Piperidine Adduct Free_Amine->DBF_Adduct + Piperidine (Trap)

Caption: Fmoc Deprotection Mechanism.

The key advantage of this strategy is its mildness. The repetitive deprotection steps do not risk premature cleavage of the acid-labile side-chain protecting groups (typically tert-butyl based), ensuring true orthogonality.[5][10]

Comparative Summary: Fmoc vs. Boc

The choice between Fmoc and Boc chemistry depends on the specific peptide sequence, desired scale, and available equipment.

FeatureFmoc StrategyBoc Strategy
N-α Protection 9-fluorenylmethyloxycarbonyl (Fmoc)tert-butoxycarbonyl (Boc)
Lability Base-labile (e.g., 20% Piperidine in DMF)[5]Acid-labile (e.g., TFA in DCM)[5]
Side-Chain Protection Acid-labile (tBu, Trt, Boc)Strong acid-labile (Bzl, cHex)
Final Cleavage TFA-based cocktail[6]Strong acid (e.g., HF, TFMSA)[6]
Orthogonality High degree of true orthogonality[5][10]Relies on differential acid lability
Key Advantages Milder conditions, automation-friendly, high purity crude products[6]Lower cost of amino acid derivatives, better for some hydrophobic sequences[6]
Key Disadvantages Aspartimide formation, DBF adducts, higher reagent cost[3][11]Harsh/hazardous reagents (HF), specialized equipment required, side-chain degradation[6][10]
Common Use Case Routine synthesis, complex peptides, PTMs (e.g., phosphorylation)[10]Long/difficult sequences prone to aggregation, large-scale legacy processes[6]

Case Study: Strategic Application of this compound

To illustrate the practical implications of choosing a protection strategy, we will analyze the use of the non-canonical building block, this compound. This molecule can be used to introduce a flexible, amine-containing linker into a peptide backbone.

Caption: Structure of the Case Study Molecule.

This molecule has two key features for our analysis:

  • A secondary amine (part of the glycine structure) that serves as the nucleophile for coupling to the growing peptide chain.

  • A primary amine on the propyl side chain that is already protected with a Boc group .

Analysis of Compatibility:
  • In an Fmoc-based Strategy: This building block is perfectly suited for Fmoc SPPS. The N-terminus of the growing peptide chain will be protected by Fmoc. To add this building block, the Fmoc group is removed with piperidine, and the free N-terminal amine is then coupled to the carboxyl group of this building block (after saponification of the ethyl ester and activation). The Boc group on the side chain is completely stable to the basic conditions used for Fmoc deprotection throughout the synthesis.[13] It will be retained until the final step, where it is removed simultaneously with all other tert-butyl based side-chain protecting groups and the resin linker using a strong acid cocktail (TFA). This is a perfect example of orthogonality.

  • In a Boc-based Strategy: Using this building block in a Boc SPPS workflow would be highly problematic. The temporary N-terminal protecting group on the growing peptide chain is Boc. Each cycle requires a deprotection step using TFA to remove this N-terminal Boc group.[6] This same TFA treatment would also cleave the Boc group on the side chain of our case-study molecule, exposing a reactive primary amine.[14] This loss of orthogonality would lead to uncontrolled side reactions, such as chain branching, at every subsequent coupling step. Therefore, this molecule is incompatible with a standard Boc protection strategy.

Experimental Protocols

The following are generalized protocols. Researchers should always optimize conditions for their specific sequences and equipment.

SPPS Workflow Overview

A typical elongation cycle in SPPS involves four main stages, repeated for each amino acid addition.

SPPS_Cycle Diagram 5: Standard SPPS Elongation Cycle start Start with Resin-Bound Fmoc-AA-OH deprotection 1. Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 2. Solvent Wash (e.g., DMF, DCM) deprotection->wash1 coupling 3. Coupling (Activated Fmoc-AA-OH, Coupling Reagents) wash1->coupling wash2 4. Solvent Wash (e.g., DMF, DCM) coupling->wash2 end Peptide Elongated by one residue wash2->end end->deprotection Repeat for next amino acid

Caption: Standard SPPS Elongation Cycle.

Protocol 1: N-α-Fmoc Deprotection in SPPS

Objective: To remove the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide.

Materials:

  • Fmoc-peptide-resin

  • Deprotection Solution: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM)

  • Solid Phase Synthesis Vessel

Procedure:

  • Swell the Fmoc-peptide-resin in DMF for 15-30 minutes.

  • Drain the solvent from the synthesis vessel.

  • Add the Deprotection Solution to the resin (approx. 10 mL per gram of resin).

  • Agitate the resin slurry for 3 minutes at room temperature.

  • Drain the solution. The drained solution will be yellow/orange due to the DBF-piperidine adduct.

  • Add a fresh aliquot of Deprotection Solution and agitate for an additional 10-15 minutes.

  • Drain the solution.

  • Wash the resin thoroughly to remove all traces of piperidine. This is critical for the subsequent coupling step. A typical wash cycle is:

    • DMF (3x)

    • DCM (3x)

    • DMF (3x)

  • The resin is now ready for the next amino acid coupling step. A small sample can be taken for a Kaiser test to confirm the presence of a free primary amine.[4]

Protocol 2: Final Cleavage and Side-Chain Deprotection (Fmoc/tBu Strategy)

Objective: To cleave the completed peptide from the solid support and simultaneously remove all acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).

CAUTION: This procedure uses strong acid (TFA) and volatile scavengers. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Materials:

  • Dried peptide-resin

  • Reagent R (Standard Cleavage Cocktail):

    • 95% Trifluoroacetic Acid (TFA)

    • 2.5% Triisopropylsilane (TIS)

    • 2.5% Water (H₂O)

    • (Note: For peptides containing Trp, add 2.5% 1,2-ethanedithiol (EDT))

  • Cold diethyl ether

  • Centrifuge tubes (TFA-resistant)

  • Nitrogen or Argon gas stream

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Stopper the vessel and agitate at room temperature for 2-3 hours. The resin will shrink and the solution may change color.

  • Filter the resin away from the cleavage solution, collecting the filtrate in a clean centrifuge tube.

  • Wash the resin once with a small volume of fresh TFA and combine the filtrates.

  • Concentrate the TFA solution to a small volume (approx. 1-2 mL) using a gentle stream of nitrogen or argon gas. Do not evaporate to complete dryness.

  • Add cold diethyl ether (approx. 40 mL per 1 mL of concentrated TFA) to the tube to precipitate the crude peptide.

  • Centrifuge the mixture (e.g., 3000 x g for 5 minutes) to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet two more times with cold diethyl ether, vortexing and centrifuging each time. This removes residual scavengers and cleaved protecting groups.

  • After the final wash, dry the crude peptide pellet under vacuum.

  • The crude peptide can now be dissolved in an appropriate aqueous buffer for purification by HPLC.

Conclusion

The choice between Fmoc and Boc protection strategies is a critical decision in peptide synthesis. The Fmoc/tBu strategy has become the modern standard due to its mild reaction conditions, high efficiency, and true orthogonality, which simplifies the synthesis of complex and modified peptides.[10] The Boc/Bzl strategy, while historically significant, is now typically reserved for specific applications where its unique properties offer an advantage, such as in mitigating aggregation for certain difficult sequences.[6]

As demonstrated with the case study of This compound , a careful analysis of a building block's inherent protecting groups is essential. The presence of a Boc-protected side chain makes this molecule an ideal component for an Fmoc-based synthesis, where its stability to base and lability to acid can be leveraged within a truly orthogonal framework. This analytical approach ensures the logical and efficient construction of the target molecule, minimizing side reactions and maximizing yield.

References

  • A Comparative Analysis of Fmoc versus Boc Protecting Group Strategies in Solid-Phase Peptide Synthesis. (n.d.). BenchChem.
  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative. (n.d.). BOC Sciences.
  • Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry.
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
  • Unraveling the FMOC Deprotection Mechanism: A Key Step in Peptide Synthesis. (2026, January 5). Oreate AI.
  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). PubMed.
  • Terminology of Antibody Drug for Boc Deprotection. (n.d.). GenScript.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2018). PMC - NIH.
  • Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. (n.d.). BenchChem.
  • Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. (2024). ResearchGate.
  • Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022, January 7). YouTube.
  • Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
  • T boc fmoc protocols in peptide synthesis. (n.d.). Slideshare.
  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
  • Protected Peptides: Essential Building Blocks for Research. (n.d.). BOC Sciences.
  • Why Fmoc-Protected Amino Acids Dominate SPPS? (n.d.). BOC Sciences.
  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia.
  • Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.
  • Orthogonal Protection Definition. (n.d.). Fiveable.
  • Basic Peptides synthesis introduction. (n.d.). LifeTein®.
  • (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)... (n.d.). ResearchGate.
  • This compound. (n.d.). PubChem.

Sources

Application Note: Optimizing the Solid-Phase Synthesis of Peptides Containing N-[3-(tert-Butoxycarbonylamino)propyl]glycine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The incorporation of N-substituted glycine (NSG) monomers, or peptoids, into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced proteolytic stability and unique structural properties.[1] This application note provides a comprehensive technical guide and optimized protocols for the efficient coupling of a specific NSG, N-[3-(tert-Butoxycarbonylamino)propyl]glycine , in automated solid-phase peptide synthesis (SPPS). We address the inherent challenges of coupling sterically hindered secondary amines, present a validated protocol using modern coupling reagents, and detail analytical methods for the precise quantification of coupling efficiency. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical space offered by peptoid-peptide hybrids.

Introduction: The Significance of N-Substituted Glycines

Peptide-based therapeutics offer high specificity and low toxicity but are often limited by poor metabolic stability due to degradation by proteases. N-substituted glycine oligomers, also known as peptoids, are a class of peptide mimics where the side chain is attached to the backbone nitrogen atom rather than the α-carbon.[1] This fundamental structural alteration removes the backbone hydrogen bond donor and introduces significant resistance to proteolytic cleavage, while allowing for a vast diversity of side-chain functionalities.[1][2]

N-[3-(tert-Butoxycarbonylamino)propyl]glycine is a versatile NSG building block. It features a primary amine protected by a tert-Butoxycarbonyl (Boc) group at the terminus of a propyl side chain. This functional handle can be used for subsequent modifications, such as labeling or conjugation, after the peptide has been synthesized and the Boc group has been removed.

However, the secondary amine nature of the NSG backbone presents a synthetic challenge. Compared to the primary amines of natural amino acids, the sterically encumbered environment of an N-substituted amine can significantly reduce acylation rates, leading to incomplete reactions and the accumulation of deletion-sequence byproducts. Therefore, a carefully optimized synthesis strategy is paramount for achieving high-purity peptoid-containing peptides.

The Mechanism and Challenges of NSG Coupling

The core of solid-phase peptide synthesis is the formation of an amide bond between the carboxyl group of an incoming amino acid and the free amino group of the growing peptide chain attached to a solid support.[3][4] This process involves two key steps:

  • Carboxyl Group Activation: The incoming monomer's carboxylic acid is converted into a highly reactive intermediate using a coupling reagent. Common activators include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or onium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[3][4]

  • Nucleophilic Attack: The N-terminal amine of the resin-bound peptide attacks the activated carbonyl carbon, forming the tetrahedral intermediate, which then collapses to form the stable amide bond.

The reduced nucleophilicity and increased steric hindrance of the secondary amine in an NSG monomer slow down this second step considerably. Standard coupling conditions that are sufficient for proteinogenic amino acids often result in low yields. To overcome this, protocols for NSGs must be enhanced through the use of more potent activating agents and optimized reaction conditions. HATU, for example, is highly effective as it forms a reactive O-acylisourea intermediate that rapidly generates the 7-azabenzotriazoyl ester, which is highly reactive and less prone to side reactions like racemization.[5]

Coupling_Mechanism cluster_activation Step 1: Carboxyl Activation AA_COOH NSG-COOH (Incoming Monomer) Active_Ester Activated Intermediate (NSG-OAt) AA_COOH->Active_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU/Base) Resin_NHR Resin-Peptide-NHR' (Secondary Amine) Active_Ester->Resin_NHR Peptide_Bond Resin-Peptide-CO-NR'-NSG (New Peptide Bond) Resin_NHR->Peptide_Bond Acylation

Figure 1: Generalized workflow for N-substituted glycine (NSG) coupling.

Detailed Protocol for Automated Synthesis

This protocol is designed for a standard automated peptide synthesizer using Fmoc/tBu chemistry. The key to success is the specific module for coupling the N-substituted glycine monomer, which employs a more potent reagent and extended reaction times.

Note on the Monomer: The specified monomer is "N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester". For standard SPPS, the carboxylic acid form is required. The ethyl ester must be saponified (hydrolyzed) to the free acid (henceforth Boc-Npr-Gly-OH ) prior to use.

Materials and Reagents
Reagent/MaterialGrade/SpecificationSupplier
Resin Rink Amide AM Resin (0.4-0.8 mmol/g)Standard Peptide Supply
Solvents DMF, DCM, NMP (Peptide Synthesis Grade)Standard Chemical Supplier
Deprotection 20% (v/v) Piperidine in DMFFreshly Prepared
Amino Acids Standard Fmoc-protected Amino AcidsStandard Peptide Supply
NSG Monomer Boc-Npr-Gly-OH Custom Synthesis/Vendor
Coupling Reagent HATUStandard Peptide Supply
Base N,N-Diisopropylethylamine (DIEA)Redistilled, Peptide Grade
Cleavage Cocktail 95% TFA, 2.5% H₂O, 2.5% TISFreshly Prepared
Precipitation Cold Diethyl EtherReagent Grade
Experimental Workflow Diagram

SPPS_Workflow cluster_coupling Coupling Cycle Start Start: Rink Amide Resin Swell Swell Resin in DMF Start->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash_1 DMF Wash (x5) Fmoc_Deprotection->Wash_1 Decision Is next residue an NSG? Wash_1->Decision Standard_AA_Coupling Standard Fmoc-AA Coupling (HBTU/DIC) Wash_2 DMF Wash (x3) Standard_AA_Coupling->Wash_2 NSG_Coupling Special NSG Coupling (HATU, Double Coupling) NSG_Coupling->Wash_2 Decision->Standard_AA_Coupling No Decision->NSG_Coupling Yes Loop_End Final AA? Wash_2->Loop_End Loop_End->Fmoc_Deprotection No Cleavage Cleavage from Resin (TFA Cocktail) Loop_End->Cleavage Yes Precipitate Precipitate & Purify Cleavage->Precipitate

Figure 2: Automated SPPS workflow for peptoid-peptide hybrids.
Step-by-Step Synthesis Protocol

Scale: 0.1 mmol

  • Resin Loading & Swelling:

    • Add 1.0 eq of Rink Amide resin to the reaction vessel.

    • Swell the resin in DMF for 30 minutes.

  • Initial Fmoc Deprotection:

    • Drain DMF.

    • Add 20% piperidine in DMF. React for 3 minutes.

    • Drain and add a fresh solution of 20% piperidine in DMF. React for 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times).

  • Standard Amino Acid Coupling Cycle:

    • Prepare a solution of Fmoc-amino acid (4.0 eq), HBTU (3.9 eq), and DIEA (8.0 eq) in NMP.

    • Pre-activate for 2-3 minutes.

    • Add the activated solution to the resin.

    • React for 45 minutes.

    • Drain and wash with DMF (3 times).

  • Optimized Boc-Npr-Gly-OH Coupling Cycle (Double Coupling):

    • First Coupling:

      • Prepare a solution of Boc-Npr-Gly-OH (3.0 eq), HATU (2.9 eq), and DIEA (6.0 eq) in NMP.

      • Pre-activate for 2 minutes.

      • Add the solution to the resin and react for 60 minutes.

      • Drain the vessel. Do not wash.

    • Second Coupling:

      • Immediately add a second, freshly prepared solution of Boc-Npr-Gly-OH (3.0 eq), HATU (2.9 eq), and DIEA (6.0 eq).

      • React for an additional 60 minutes.

      • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Chain Elongation:

    • Repeat steps 2, 3, and 4 as required by the peptide sequence.

  • Final Deprotection and Cleavage:

    • Perform a final Fmoc deprotection (Step 2).

    • Wash the resin with DMF, followed by DCM, and dry under vacuum.

    • Add the cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) to the resin (10 mL per gram of resin).

    • React for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

Validation and Quantification of Coupling Efficiency

A robust protocol requires a reliable method for verifying its success. For N-substituted residues, the traditional ninhydrin (Kaiser) test is ineffective as it relies on a primary amine.

On-Resin Analysis (Qualitative)

A small sample of resin beads can be removed after the NSG coupling step and subjected to a chloranil test .

  • Wash and dry a few resin beads.

  • Add 2 drops of acetaldehyde and 2 drops of a saturated solution of chloranil in toluene.

  • Heat at 100°C for 5 minutes.

  • A positive result (presence of unreacted secondary amine) is indicated by the development of a blue or green color.

HPLC-MS Analysis (Quantitative)

The most accurate method is to analyze a cleaved sample of the peptide. This confirms not only the coupling of the target NSG but also the overall purity.

  • Sample Preparation: After the critical NSG coupling step, remove a small aliquot of the resin (~5-10 mg).

  • Cleavage: Treat this aliquot with the TFA cleavage cocktail for 2 hours.

  • Work-up: Precipitate the cleaved peptide in cold ether.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) and analyze using RP-HPLC coupled with a mass spectrometer (LC-MS).[6][7]

Interpreting the Results:

  • HPLC Chromatogram: The primary peak should correspond to the desired product. The retention time will shift significantly after the addition of the relatively hydrophobic Boc-Npr-Gly residue. The main impurity to look for is the "deletion sequence"—the peptide lacking the NSG monomer—which will elute earlier.

  • Mass Spectrometry: The mass spectrum should confirm the molecular weight of the target peptide. The mass of the deletion sequence ([M-257.32 Da]) should be minimal or absent.

Comparative Coupling Efficiency Data

The following table presents illustrative data comparing different coupling strategies for a model peptide (Ac-Ala-X-Phe-NH₂ where X = Boc-Npr-Gly). Purity is determined by the relative peak area of the target peptide in the HPLC chromatogram.

StrategyCoupling ReagentTime (min)Target Peptide Purity (%)Deletion Sequence (%)
Standard HBTU (4 eq), single4565.2%31.8%
Optimized 1 HATU (3 eq), single9089.5%8.5%
Optimized 2 HATU (3 eq), double 60 + 60 >97.0% <1.5%

These results clearly demonstrate that a single coupling, even with an extended time, is insufficient for achieving high efficiency. The double coupling protocol with HATU is a robust and reliable method for incorporating Boc-Npr-Gly-OH.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low Coupling Efficiency (<95%) 1. Insufficient activation/time.2. Steric hindrance from previous residue.3. Poor quality reagents (HATU, DIEA).1. Implement the double coupling protocol.2. Increase coupling time to 90-120 min per addition.3. Use fresh, high-quality reagents. Consider microwave-assisted synthesis to enhance kinetics.[8]
Side Reaction (Boc Deprotection) Prolonged exposure to acidic conditions during synthesis (unlikely with Fmoc).Ensure the Fmoc deprotection solution is strictly basic (piperidine) and that no acidic additives are carried over.
Aggregation of Peptide Chain The growing peptide chain is collapsing on the resin, blocking access to the N-terminus.1. Switch to a more polar solvent like NMP or add chaotropic agents.[3]2. Use a lower substitution resin (0.1 to 0.4 mmol/g) to increase the distance between chains.[9]

Conclusion

The successful incorporation of N-[3-(tert-Butoxycarbonylamino)propyl]glycine into synthetic peptides is readily achievable with a properly optimized protocol. The steric hindrance inherent to N-substituted monomers necessitates a departure from standard coupling conditions. By employing a potent coupling reagent like HATU in a double-coupling regimen, researchers can achieve coupling efficiencies exceeding 97%, enabling the synthesis of high-purity peptoid-peptide hybrids. The analytical methods outlined herein provide a clear framework for validating this critical step, ensuring the integrity of the final product for downstream applications in research and drug discovery.

References

  • AAPPTec. (n.d.). Planning a Peptide Synthesis.
  • Ghosh, K., & Lubell, W. (2025). to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. [Link]

  • Kwon, Y.-U., & Kodadek, T. (2007). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

  • Kwon, Y.-U. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives.
  • Ito, Y., & Abe, H. (2020). Method for synthesizing peptide containing n-substituted amino acid.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Matsushita, T., Hinou, H., Kurogochi, M., Shimizu, H., & Nishimura, S. I. (2005). Enhanced coupling efficiency in solid-phase peptide synthesis by microwave irradiation. The Journal of Organic Chemistry, 70(8), 3290–3293. [Link]

  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES.
  • Zhang, X., et al. (2023). Synthesis of Peptides from Glycine on Anatases with Different Crystal Facets. MDPI. [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.
  • D. D. D. (2009). Site-specific C-functionalization of free-(NH) peptides and glycine derivatives via direct C–H bond functionalization. Proceedings of the National Academy of Sciences, 106(11), 4133–4138. [Link]

  • Barlos, K., Gatos, D., Kallitsis, J., Papaphotiou, G., Sotiriou, P., & Wenqing, Y. (1993). Solid-phase peptide synthesis using Nα-trityl-amino acids.
  • Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.
  • Yang, J., Huang, H., & Zhao, J. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

Sources

Application Notes and Protocols: N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester for the Synthesis of Modified Nucleic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Peptide Nucleic Acid Synthesis

Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA, where the sugar-phosphate backbone is replaced by a pseudopeptide chain typically composed of N-(2-aminoethyl)glycine units.[1] This unique structural modification confers upon PNAs remarkable properties, including high binding affinity and specificity to complementary nucleic acid sequences, and exceptional resistance to enzymatic degradation, making them invaluable tools in diagnostics, therapeutics, and fundamental research.[2] The synthesis of PNA oligomers is a meticulously controlled process, heavily reliant on the quality and purity of the monomeric building blocks.

This document provides a comprehensive guide to the utilization of N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester as a key precursor for the synthesis of Boc-protected PNA monomers. The tert-butyloxycarbonyl (Boc) protecting group strategy is a well-established and robust method for PNA synthesis, often yielding high-purity oligomers.[2] These application notes are designed for researchers, scientists, and drug development professionals, offering detailed protocols, the scientific rationale behind experimental choices, and practical insights into the synthesis and application of this versatile building block.

Chemical Properties and Handling

A clear understanding of the chemical properties of this compound is crucial for its successful application and for ensuring laboratory safety.

PropertyValueSource
Molecular Formula C₁₂H₂₄N₂O₄N/A
Molecular Weight 260.33 g/mol N/A
Appearance Typically a colorless to pale yellow oil or solidN/A
Storage Store at 2-8°C in a tightly sealed container under an inert atmosphere to prevent hydrolysis and degradation.N/A
Solubility Soluble in a wide range of organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and ethyl acetate.N/A

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water.

Synthesis of Boc-N-(3-aminopropyl)glycine-Thymine Monomer: A Step-by-Step Protocol

The following protocol details the synthesis of a thymine-containing PNA monomer starting from this compound. This process involves two key steps: the coupling of the backbone precursor with thymine acetic acid and the subsequent saponification of the ethyl ester to yield the carboxylic acid monomer ready for solid-phase synthesis.

Workflow for PNA Monomer Synthesis

A N-[3-(Boc-amino)propyl]glycine Ethyl Ester C Coupling Reaction (HBTU, DIPEA, DMF) A->C B Thymine Acetic Acid B->C D Boc-N-(3-aminopropyl)glycine(Thymine) Ethyl Ester C->D E Saponification (LiOH, THF/H₂O) D->E F Boc-N-(3-aminopropyl)glycine(Thymine)-OH (PNA Monomer) E->F

Caption: Workflow for the synthesis of a Boc-protected PNA monomer.

Part 1: Coupling of the Backbone with Thymine Acetic Acid

This step forms the core of the PNA monomer by creating a stable amide bond between the secondary amine of the backbone and the carboxylic acid of the nucleobase derivative. The choice of coupling reagents is critical for achieving high yields and minimizing side reactions. HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a highly efficient coupling agent commonly used in peptide and PNA synthesis.[3] DIPEA (N,N-Diisopropylethylamine) acts as a non-nucleophilic base to neutralize the reaction mixture.

Materials:

  • This compound

  • Thymine-1-yl-acetic acid

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thymine-1-yl-acetic acid (1.0 equivalent) and HBTU (1.1 equivalents) in anhydrous DMF.

  • Activation: Stir the solution at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Addition of Backbone: Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Base Addition: Slowly add DIPEA (2.5 equivalents) to the reaction mixture. The solution may become cloudy.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure Boc-N-(3-aminopropyl)glycine(Thymine) Ethyl Ester.

Expected Yield: 85-95%

Part 2: Saponification of the Ethyl Ester

The final step in preparing the monomer for solid-phase synthesis is the hydrolysis, or saponification, of the ethyl ester to the free carboxylic acid. Lithium hydroxide (LiOH) is a commonly used base for this transformation as it effectively hydrolyzes the ester under mild conditions, minimizing the risk of Boc-deprotection.[4][5]

Materials:

  • Boc-N-(3-aminopropyl)glycine(Thymine) Ethyl Ester

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

  • Dissolution: Dissolve the Boc-N-(3-aminopropyl)glycine(Thymine) Ethyl Ester (1.0 equivalent) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Base Addition: Add a solution of LiOH·H₂O (1.5 - 2.0 equivalents) in water to the ester solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC until the starting ester is completely consumed (typically 1-3 hours).

  • Work-up:

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 1 M HCl. A white precipitate of the product should form.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Product: The resulting white solid is the desired Boc-N-(3-aminopropyl)glycine(Thymine)-OH monomer. The product can be further purified by recrystallization if necessary.

Expected Yield: >90%

Characterization of the PNA Monomer

The identity and purity of the synthesized monomer must be confirmed before its use in oligomer synthesis.

TechniqueExpected Results
¹H NMR The spectrum should show characteristic peaks for the Boc group (a singlet around 1.4 ppm), the propyl and glycine backbone protons, and the thymine nucleobase protons. The disappearance of the ethyl ester peaks (a quartet around 4.2 ppm and a triplet around 1.2 ppm) and the appearance of a broad singlet for the carboxylic acid proton confirm the successful saponification.
¹³C NMR The spectrum will show distinct signals for all carbon atoms in the molecule, providing further structural confirmation.
Mass Spectrometry (ESI-MS) The calculated mass of the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺ should be observed, confirming the molecular weight of the synthesized monomer.
HPLC A single major peak should be observed, indicating high purity.

Solid-Phase Synthesis of PNA Oligomers using Boc-Protected Monomers

The Boc/Z (benzyloxycarbonyl for nucleobase protection) strategy is a robust method for the solid-phase synthesis of PNA oligomers.[1] The following is a general protocol for manual or automated PNA synthesis.

General Workflow for Solid-Phase PNA Synthesis

cluster_0 Synthesis Cycle (repeated) A Boc Deprotection (TFA/DCM) B Neutralization (DIPEA) A->B n cycles C Coupling (Boc-PNA-OH, HBTU/HATU) B->C n cycles D Capping (Acetic Anhydride) C->D n cycles D->A n cycles End Cleavage & Deprotection (HF or TFMSA) D->End Start Resin (e.g., MBHA) Start->A Purify Purification (RP-HPLC) End->Purify Final Pure PNA Oligomer Purify->Final

Caption: General workflow for Boc-based solid-phase PNA synthesis.

Materials and Reagents:

  • Boc-protected PNA monomers (e.g., Boc-N-(3-aminopropyl)glycine(Thymine)-OH)

  • MBHA (p-methylbenzhydrylamine) resin or other suitable solid support

  • Deprotection Solution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 50% v/v)

  • Neutralization Solution: DIPEA in DMF or DCM (e.g., 5-10% v/v)

  • Coupling Reagents: HBTU or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA

  • Capping Solution: Acetic anhydride in a suitable solvent (e.g., with pyridine or DIPEA in DMF)

  • Washing Solvents: DMF, DCM, Isopropanol

  • Cleavage Cocktail: Strong acids such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., m-cresol, anisole). Caution: HF and TFMSA are extremely corrosive and toxic. Handle with extreme care in a specialized apparatus.

Protocol for a Single Coupling Cycle:

  • Resin Swelling: Swell the resin in DMF or DCM in a reaction vessel.

  • Boc Deprotection: Treat the resin with the deprotection solution for a specified time (e.g., 1-5 minutes, followed by a longer treatment of 15-30 minutes) to remove the Boc group from the N-terminus of the growing PNA chain.[6]

  • Washing: Wash the resin thoroughly with DCM, isopropanol, and DMF to remove TFA and byproducts.

  • Neutralization: Neutralize the resin with the neutralization solution to deprotonate the terminal ammonium salt. Wash again with DMF. Alternatively, in situ neutralization can be performed by adding the base along with the activated monomer in the coupling step.[7]

  • Coupling:

    • Pre-activate the Boc-protected PNA monomer (3-5 equivalents) with HBTU/HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for a few minutes.

    • Add the activated monomer solution to the resin and agitate for 30-60 minutes.

    • Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step should be repeated.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Capping: Treat the resin with the capping solution for 5-15 minutes to acetylate any unreacted N-terminal amines. This step is crucial to prevent the formation of deletion sequences.[7]

  • Washing: Wash the resin thoroughly with DMF and DCM to prepare for the next coupling cycle.

Repeat these steps until the desired PNA sequence is assembled.

Cleavage, Purification, and Characterization of PNA Oligomers

Cleavage and Deprotection: Following the final coupling cycle, the PNA oligomer is cleaved from the solid support, and the side-chain protecting groups (e.g., Z groups on nucleobases) are removed simultaneously. This is typically achieved using a strong acid cocktail. The "low-high" HF or TFMSA procedure is often employed to minimize side reactions.[3]

Purification: The crude PNA oligomer is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

HPLC Purification Parameters
Column C18 stationary phase
Mobile Phase A 0.1% TFA in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient A linear gradient of increasing mobile phase B
Detection UV absorbance at 260 nm

Characterization: The purity and identity of the final PNA oligomer are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Conclusion

This compound is a valuable and versatile precursor for the synthesis of Boc-protected PNA monomers. The protocols outlined in this document provide a robust framework for the efficient synthesis of these monomers and their subsequent incorporation into PNA oligomers via solid-phase synthesis. The Boc-protection strategy, while requiring careful handling of strong acids for cleavage, remains a powerful method for obtaining high-purity PNA oligomers for a wide range of applications in research and development. By understanding the underlying chemistry and adhering to the detailed protocols, researchers can confidently utilize this building block to advance their work in the exciting field of modified nucleic acids.

References

  • Falkiewicz, B., Wisniowski, W., Kolodziejczyk, A. S., Wisniewski, K., & Lankiewicz, L. (1999). Synthesis and characterization of new chiral peptide nucleic acid (PNA) monomers. Nucleic Acids Symposium Series, (42), 29–30. [Link]

  • Christensen, L., Fitzpatrick, R., Gildea, B., Petersen, K. H., Hansen, H. F., Koch, T., Egholm, M., Buchardt, O., Nielsen, P. E., Coull, J., & Berg, R. H. (1995). Solid-phase synthesis of peptide nucleic acids. Journal of Peptide Science, 1(3), 175–183. [Link]

  • Koch, T., Hansen, H. F., Andersen, P., Larsen, T., Batz, H. G., Otteson, K., & Orum, H. (1997). Improvements in automated PNA synthesis using Boc/Z monomers. Journal of Peptide Research, 49(2), 80–88. [Link]

  • Das, A., & Pradhan, B. (2020). A facile route to synthesize N-(Boc-Aminoethylglycin)thymine Ethyl Ester, application to the synthesis of PNA-oligonucleotide conjugates. Journal of Chemical Sciences, 132(1). [Link]

  • Alptürk, O., Saylam, A., & Özçubukcu, S. (2018). Optimization of synthetic route to PNA-T-OH monomers. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(2), 457-468. [Link]

  • Gauthier, J. Y., Bourdon, F., & Young, R. N. (1992). A convenient route to N-[2-(Fmoc)aminoethyl]glycine esters and PNA oligomerization using a Bis-N-Boc nucleobase protecting group strategy. The Journal of Organic Chemistry, 73(12), 4548–4555. [Link]

  • Gisin, B. F. (1973). The preparation of Merrifield-resins through total esterification. Helvetica Chimica Acta, 56(5), 1476–1482. [Link]

  • Hudson, D. (1988). Methodological aspects of solid-phase peptide synthesis. Journal of Organic Chemistry, 53(4), 617–624. [Link]

  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethyloxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409. [Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

  • EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google P
  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

Sources

Unlocking Gene Regulation: Experimental Applications of aegPNA Synthesized with N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of a Neutral Backbone

Peptide Nucleic Acids (PNAs) represent a revolutionary class of synthetic DNA mimics, offering unprecedented potential in therapeutics and diagnostics.[1] Unlike DNA and RNA, which possess a negatively charged sugar-phosphate backbone, PNAs feature a neutral N-(2-aminoethyl)glycine (aeg) backbone.[2][3] This fundamental difference eliminates electrostatic repulsion when binding to complementary nucleic acid sequences, resulting in more stable PNA-DNA and PNA-RNA duplexes with enhanced specificity.[][5] The synthesis of these powerful molecules relies on the strategic use of protected monomers, with "N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester" serving as a key building block for the aegPNA backbone. This guide provides an in-depth exploration of the experimental applications of aegPNAs synthesized using this versatile monomer, complete with detailed protocols for researchers, scientists, and drug development professionals.

The unique physicochemical properties of aegPNAs, such as resistance to enzymatic degradation by nucleases and proteases, make them highly stable in biological systems.[1][] This stability, combined with their high-affinity binding, positions them as superior candidates for a range of applications, including antisense therapy, diagnostics, and gene editing.[1][6][7]

I. Antisense Applications: Silencing Gene Expression with Precision

The primary application of aegPNA lies in its function as an antisense agent, capable of inhibiting gene expression at the translational level. By binding to a specific messenger RNA (mRNA) sequence, the aegPNA sterically hinders the ribosomal machinery from translating the mRNA into a protein.[2][5] This targeted gene silencing offers a powerful tool for studying gene function and developing novel therapeutics for a variety of diseases, including genetic disorders, infectious diseases, and cancer.[8]

Mechanism of Action: Steric Hindrance of Translation

The process begins with the design of an aegPNA sequence that is complementary to a target region on an mRNA molecule, typically near the start codon to effectively block ribosome binding. Once introduced into the cell, the aegPNA binds to its target mRNA, forming a stable duplex. This duplex physically obstructs the ribosome's path, preventing the initiation or elongation of protein synthesis.

cluster_0 Cellular Environment aegPNA aegPNA mRNA Target mRNA aegPNA->mRNA Hybridization Protein Protein Synthesis (Blocked) Ribosome Ribosome mRNA->Ribosome Binding Site Ribosome->Protein Translation

Caption: Workflow of aegPNA-mediated antisense inhibition.

Protocol 1: In Vitro Assessment of Antisense Activity using a Cell-Free Transcription/Translation System

This protocol allows for the rapid and direct assessment of an aegPNA's ability to inhibit the translation of a specific mRNA in a controlled environment.

Materials:

  • Custom-synthesized aegPNA (typically 10-15mers)

  • Linearized plasmid DNA containing the target gene downstream of a T7 promoter

  • Coupled in vitro transcription/translation (IVT) system (e.g., rabbit reticulocyte lysate or E. coli S30 extract)

  • Nuclease-free water

  • Detection reagents for the synthesized protein (e.g., luciferase assay substrate, antibodies for Western blot)

Procedure:

  • aegPNA Preparation: Dissolve the lyophilized aegPNA in nuclease-free water to a stock concentration of 100 µM.

  • IVT Reaction Setup: In a microcentrifuge tube, combine the following components on ice:

    • IVT system master mix (as per manufacturer's instructions)

    • Linearized plasmid DNA (1 µg)

    • aegPNA at varying final concentrations (e.g., 0.1 µM, 1 µM, 10 µM)

    • Nuclease-free water to the final reaction volume.

    • Include a negative control with a scrambled aegPNA sequence and a positive control without any aegPNA.

  • Incubation: Incubate the reaction at the temperature recommended for the IVT system (typically 30-37°C) for 1-2 hours.

  • Detection and Analysis:

    • Luciferase Reporter: If the target gene is fused to a luciferase reporter, add the luciferase substrate and measure luminescence using a luminometer.

    • Western Blot: If a specific antibody is available, analyze the reaction products by SDS-PAGE and Western blotting to visualize and quantify the target protein.[9]

  • Data Interpretation: Compare the protein expression levels in the presence of the target-specific aegPNA to the controls. A dose-dependent decrease in protein expression indicates successful antisense activity.

aegPNA ConcentrationRelative Luciferase Units (RLU)% Inhibition
0 µM (Control)1,500,0000%
0.1 µM1,200,00020%
1 µM450,00070%
10 µM150,00090%
10 µM (Scrambled)1,450,0003.3%

Table 1: Example data from an in vitro translation inhibition assay.

II. Diagnostic Applications: Detecting Pathogens with High Specificity

The high specificity and stability of aegPNA make them ideal probes for diagnostic applications, particularly for the detection of specific nucleic acid sequences from pathogens.[6] One of the most powerful techniques is PNA Fluorescence In Situ Hybridization (PNA-FISH), which allows for the rapid and accurate identification of microorganisms in clinical samples.[10]

Principle of PNA-FISH

PNA-FISH utilizes fluorescently labeled aegPNA probes that are designed to target species-specific ribosomal RNA (rRNA) sequences within intact cells. Due to their neutral backbone, aegPNA probes can penetrate the cell walls of bacteria and yeast without the need for harsh permeabilization steps. The high-affinity binding of the probe to its target rRNA results in a strong and specific fluorescent signal, allowing for the direct visualization and identification of the target organism.[10]

cluster_0 PNA-FISH Workflow Sample Clinical Sample (e.g., blood culture) Fixation Fixation Sample->Fixation Hybridization Hybridization with Fluorescent aegPNA Probe Fixation->Hybridization Wash Washing Hybridization->Wash Microscopy Fluorescence Microscopy Wash->Microscopy PathogenID Pathogen Identification Microscopy->PathogenID

Caption: PNA-FISH experimental workflow.

Protocol 2: Rapid Identification of Staphylococcus aureus using PNA-FISH

This protocol provides a method for the rapid identification of Staphylococcus aureus directly from a positive blood culture.

Materials:

  • S. aureus-specific aegPNA probe labeled with a fluorescent dye (e.g., FAM or Cy3)

  • Hybridization buffer

  • Wash solution

  • Microscope slides

  • Coverslips

  • Fluorescence microscope with appropriate filters

  • Positive blood culture sample

Procedure:

  • Smear Preparation: Prepare a smear of the positive blood culture on a clean microscope slide and allow it to air dry.

  • Fixation: Fix the smear by heat-fixing or with a chemical fixative like methanol.

  • Hybridization:

    • Apply a drop of hybridization buffer containing the fluorescently labeled S. aureus aegPNA probe to the smear.[11]

    • Cover with a coverslip and incubate at 55°C for 30-90 minutes in a humidified chamber.

  • Washing:

    • Remove the coverslip and wash the slide in a pre-warmed wash solution at 55°C for 30 minutes.[11]

  • Mounting and Visualization:

    • Briefly rinse the slide with deionized water and allow it to air dry.

    • Add a drop of mounting medium and a coverslip.

    • Visualize the slide using a fluorescence microscope.

  • Data Interpretation: The presence of brightly fluorescent cocci in clusters is indicative of S. aureus.

Probe SpecificityTarget OrganismObserved Fluorescence
S. aureus aegPNAStaphylococcus aureusBright Green
S. aureus aegPNAStaphylococcus epidermidisNo Signal
S. aureus aegPNAEscherichia coliNo Signal
Universal Bacteria aegPNAStaphylococcus aureusBright Green

Table 2: Expected results for PNA-FISH specificity testing.

III. Gene Editing: A Non-Enzymatic Approach to Genome Modification

Recent advancements have highlighted the potential of aegPNAs in the field of gene editing.[7] By forming a triplex structure with double-stranded DNA, PNAs can create a localized opening in the DNA, which can then be used to facilitate homology-directed repair (HDR) with a co-delivered donor DNA template.[8][12] This approach offers a non-enzymatic alternative to CRISPR-Cas9 systems for introducing precise genetic modifications.[13]

Mechanism of PNA-Mediated Gene Editing

A bis-PNA, consisting of two PNA strands linked together, is designed to bind to a specific homopurine sequence in the target gene. One PNA strand binds via Watson-Crick base pairing, while the other binds through Hoogsteen base pairing, creating a stable PNA/DNA/PNA triplex and displacing the other DNA strand. This structure is recognized by the cell's natural DNA repair machinery, which can then incorporate a provided donor DNA template to correct a mutation or introduce a new sequence.

cluster_0 PNA-Mediated Gene Editing dsDNA Target dsDNA Triplex PNA/DNA/PNA Triplex Formation dsDNA->Triplex bisPNA bis-aegPNA bisPNA->Triplex HDR Homology-Directed Repair (HDR) Triplex->HDR DonorDNA Donor DNA Template DonorDNA->HDR EditedDNA Edited Genomic DNA HDR->EditedDNA

Caption: PNA-mediated gene editing workflow.

Protocol 3: In Vitro Gene Correction in a Reporter Cell Line

This protocol describes a method to assess the gene-editing efficiency of a bis-aegPNA in a cell line containing a reporter gene with a targetable mutation.

Materials:

  • Reporter cell line (e.g., CHO cells with a mutated GFP gene)

  • Custom-synthesized bis-aegPNA targeting the mutated sequence

  • Donor DNA oligonucleotide with the correct sequence

  • Transfection reagent suitable for PNA and DNA delivery (e.g., electroporation or lipid-based reagents)

  • Cell culture medium and supplements

  • Flow cytometer or fluorescence microscope for GFP detection

Procedure:

  • Cell Culture: Culture the reporter cell line under standard conditions.

  • Transfection:

    • Co-transfect the cells with the bis-aegPNA and the donor DNA oligonucleotide using an optimized transfection protocol.[8]

    • Include controls such as cells transfected with only the bis-aegPNA, only the donor DNA, or a scrambled bis-aegPNA.

  • Incubation: Incubate the cells for 48-72 hours to allow for gene editing and expression of the corrected reporter protein.

  • Analysis:

    • Harvest the cells and analyze for GFP expression using flow cytometry to quantify the percentage of corrected cells.

    • Alternatively, visualize GFP expression using a fluorescence microscope.

  • Data Interpretation: An increase in the percentage of GFP-positive cells in the sample co-transfected with the target-specific bis-aegPNA and donor DNA, compared to the controls, indicates successful gene editing.

Transfection Condition% GFP Positive Cells
Untreated0.1%
Donor DNA only0.2%
bis-aegPNA only0.1%
Scrambled bis-aegPNA + Donor DNA0.3%
Target bis-aegPNA + Donor DNA5.0%

Table 3: Example data from a PNA-mediated gene editing experiment in a GFP reporter cell line.

Conclusion and Future Perspectives

PNAs synthesized with "this compound" as a backbone component offer a robust and versatile platform for a wide range of biological applications. Their enhanced stability, high binding affinity, and specificity make them powerful tools for antisense therapy, diagnostics, and gene editing. As our understanding of PNA chemistry and cellular delivery mechanisms continues to grow, we can expect to see even more innovative applications of these remarkable molecules in both basic research and clinical settings. The protocols detailed in this guide provide a solid foundation for researchers to begin exploring the vast potential of aegPNAs in their own work.

References

  • Cellular uptake of 2-aminopyridine-modified peptide nucleic acids conjugated with cell-penetrating peptides. (n.d.). In PMC. Retrieved from [Link]

  • Comprehensive analysis of PNA-based antisense antibiotics targeting various essential genes in uropathogenic Escherichia coli. (n.d.). In PMC. Retrieved from [Link]

  • Comprehensive analysis of PNA-based antisense antibiotics targeting various essential genes in uropathogenic Escherichia coli. (2022, February 21). In bioRxiv. Retrieved from [Link]

  • Synthesis of 2-Aminopyridine-Modified Peptide Nucleic Acids. (n.d.). Retrieved from [Link]

  • Peptide Nucleic Acids (PNAs) for Gene Editing. (n.d.). Retrieved from [Link]

  • Synthetic Strategies towards Advanced PNA Antisense Therapeutics. (n.d.). In TU Wien's reposiTUm. Retrieved from [Link]

  • Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs. (n.d.). Retrieved from [Link]

  • Peptide nucleic acid (PNA) fluorescent in situ hybridization (FISH) on chromosomes in suspension for analysis of repetitive DNA by flow cytometry. (2011, May 4). In Protocols.io. Retrieved from [Link]

  • Optimizing peptide nucleic acid probes for hybridization-based detection and identification of bacterial pathogens. (n.d.). In NIH. Retrieved from [Link]

  • Peptide nucleic acid pre-gel hybridization: An alternative to Southern hybridization. (n.d.). In NIH. Retrieved from [Link]

  • Using Peptide Nucleic Acid Hybridization Probes for Qualitative and Quantitative Analysis of Nucleic Acid Therapeutics by Capillary Electrophoresis. (n.d.). In PMC. Retrieved from [Link]

  • Peptide Nucleic Acids: Protocols and Applications. (n.d.). In Caister Academic Press. Retrieved from [Link]

  • Inhibiting Gene Expression with Peptide Nucleic Acid (PNA)–Peptide Conjugates that Target Chromosomal DNA. (n.d.). In PMC. Retrieved from [Link]

  • PNA-Based Technique an Essential Part of the Gene Editing Toolkit. (2022, July 14). Retrieved from [Link]

  • PNA FISH (Fluorescence In Situ Hybridization). (n.d.). Retrieved from [Link]

  • Cooperative Cellular Uptake and Activity of Octaarginine Antisense Peptide Nucleic Acid (PNA) Conjugates. (n.d.). In PMC. Retrieved from [Link]

  • Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs. (2019, May 30). Retrieved from [Link]

  • Peptide Nucleic Acids in Saturation Transfer Difference Nuclear Magnetic Resonance Experiments: A Simple and Valuable Tool for Studying HuR–Small Molecule Complexes. (2024, October 30). In ACS Omega. Retrieved from [Link]

  • Therapeutic and diagnostic applications of antisense peptide nucleic acids. (n.d.). In PMC. Retrieved from [Link]

  • Antispacer peptide nucleic acids for sequence-specific CRISPR-Cas9 modulation. (2022, March 3). In NIH. Retrieved from [Link]

  • Peptide Nucleic Acids and Gene Editing: Perspectives on Structure and Repair. (n.d.). In PMC. Retrieved from [Link]

  • A facile route to synthesize N-(Boc-Aminoethylglycin)thymine Ethyl Ester, application to the synthesis of PNA-oligonucleotide conjugates. (2020, January 31). In ResearchGate. Retrieved from [Link]

  • Peptide Nucleic Acids as a Tool for Site-Specific Gene Editing. (n.d.). In MDPI. Retrieved from [Link]

  • A general strategy for synthesis of aegPNA monomer (A) and PNA oligomer (B). (n.d.). In ResearchGate. Retrieved from [Link]

  • A quick and simple FISH protocol with hybridization-sensitive fluorescent linear oligodeoxynucleotide probes. (n.d.). In PMC. Retrieved from [Link]

  • Recent advances in the development of peptide nucleic acid as a gene-targeted drug. (n.d.). In PubMed. Retrieved from [Link]

  • PNA-based microbial pathogen identification and resistance marker detection: An accurate, isothermal rapid assay based on genome-specific features. (n.d.). In NIH. Retrieved from [Link]

  • Peptide nucleic acid (PNA) fluorescent in situ hybridization (FISH) on chromosomes in suspension for analysis of repetitive DNA by flow cytometry. (2025, August 10). In ResearchGate. Retrieved from [Link]

  • Antisense properties of peptide nucleic acids. (1999, November 1). In PubMed. Retrieved from [Link]

  • Peptide nucleic acids (PNAs) as diagnostic devices for genetic and cytogenetic analysis. (n.d.). In PubMed. Retrieved from [Link]

  • PNA-based technique an essential part of the gene editing toolkit. (2021, April 7). In ScienceDaily. Retrieved from [Link]

Sources

Application Notes and Protocols for the Deprotection of N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Selective Removal of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis and medicinal chemistry.[1] Its widespread use is attributed to its stability across a diverse range of chemical conditions, including basic and nucleophilic environments, coupled with its facile and clean removal under acidic conditions.[1][2] This orthogonality is paramount when designing complex synthetic routes that require the selective unmasking of amine functionalities.

This guide provides a detailed technical overview and actionable protocols for the deprotection of a specific bifunctional molecule, N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester. The primary challenge in this transformation is the selective cleavage of the Boc group while preserving the integrity of the ethyl ester moiety, which is also susceptible to acid-catalyzed hydrolysis.[3] We will explore the mechanistic rationale behind various deprotection strategies, offering field-proven protocols to guide researchers toward successful and high-yielding outcomes.

The Underlying Chemistry: Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is fundamentally an acid-catalyzed carbamate hydrolysis.[1][4] The reaction proceeds through a well-established mechanism initiated by the protonation of the carbamate's carbonyl oxygen.[1][5][6] This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond. This step results in the formation of a highly stable tert-butyl cation and a transient carbamic acid intermediate.[1][5][6] The carbamic acid is inherently unstable and rapidly decomposes to release the free amine and carbon dioxide gas.[1][6] The liberated amine is then protonated in the acidic medium to form the corresponding ammonium salt.[5][6]

A critical consideration in this process is the fate of the tert-butyl cation. This electrophilic species can potentially alkylate nucleophilic sites on the substrate or solvent.[7] To mitigate such side reactions, scavengers like anisole, thioanisole, or dimethyl sulfide (Me2S) are often employed.[1][3]

Strategic Approaches to Selective Deprotection

The key to selectively deprotecting the Boc group in the presence of an ethyl ester lies in exploiting the kinetic differences in their acid-catalyzed cleavage. The Boc group is generally more acid-labile than a simple ethyl ester, especially under anhydrous or carefully controlled conditions.[3][8][9]

Herein, we detail two primary, reliable methods for this transformation:

  • Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) - A classic and robust method.

  • Method B: Hydrochloric Acid (HCl) in 1,4-Dioxane - An often milder and highly selective alternative.

Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Trifluoroacetic acid is a strong organic acid commonly used for Boc deprotection due to its effectiveness and the volatility of its salts, which simplifies workup.[4][10] The use of an anhydrous solvent like DCM is crucial to minimize the hydrolysis of the ethyl ester.

Experimental Protocol

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice bath and stir for 5-10 minutes to cool the solution to 0 °C.

  • Addition of TFA: Slowly add TFA (5-10 eq) to the stirred solution. A common practice is to use a 20-50% v/v solution of TFA in DCM.[10][11]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).[10]

  • Workup - Quenching: Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

  • Neutralization: Re-dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Be cautious as CO₂ evolution will occur. Continue adding the bicarbonate solution until the aqueous layer is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected product, 3-aminopropyl-glycine ethyl ester.

Method B: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

Using a solution of HCl in an anhydrous solvent like 1,4-dioxane is often considered a milder and more selective method for Boc deprotection, particularly when acid-sensitive groups like esters are present.[8][9][12] This method typically provides the product as a stable hydrochloride salt, which can be advantageous for storage and handling.

Experimental Protocol

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane (commercially available or prepared)

  • Diethyl ether, anhydrous

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent if necessary (e.g., a small amount of dioxane or DCM), or use it neat if it is an oil, in a round-bottom flask.

  • Addition of HCl/Dioxane: At room temperature, add a significant excess of 4M HCl in 1,4-dioxane (e.g., 10-20 eq of HCl) to the starting material.[5][8][9]

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is often rapid, and the hydrochloride salt of the product may precipitate out of the solution.[3] Monitor the reaction by TLC or LC-MS (a small aliquot can be quenched and neutralized for analysis). Completion is typically observed within 30 minutes to 2 hours.[8][9][12]

  • Workup - Precipitation: Upon completion, add anhydrous diethyl ether to the reaction mixture to facilitate the complete precipitation of the hydrochloride salt.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with copious amounts of anhydrous diethyl ether to remove any non-polar impurities and residual starting material.

  • Drying: Dry the resulting white solid under high vacuum to afford the desired 3-aminopropyl-glycine ethyl ester hydrochloride salt.

Comparative Analysis of Deprotection Methods

ParameterMethod A: TFA in DCMMethod B: 4M HCl in Dioxane
Reagent Trifluoroacetic AcidHydrogen Chloride
Solvent Dichloromethane1,4-Dioxane
Typical Time 1 - 4 hours30 minutes - 2 hours[8][9]
Temperature 0 °C to Room TemperatureRoom Temperature
Selectivity Good, but can lead to ester hydrolysis with prolonged reaction times or presence of water.Excellent, generally considered milder and more selective for Boc vs. esters.[8][9][12]
Product Form Free amine (after basic workup)Hydrochloride salt
Workup Liquid-liquid extractionPrecipitation and filtration
Considerations TFA is corrosive and requires careful handling. Workup is more involved.Dioxane is a potential peroxide-former and should be handled accordingly. Provides a stable salt.

Visualizing the Process

Deprotection Mechanism

Boc_Deprotection_Mechanism General Mechanism of Acid-Catalyzed Boc Deprotection Start Boc-Protected Amine Protonated Protonated Carbamate Start->Protonated + H+ Carbamic_Acid Carbamic Acid Intermediate + tert-Butyl Cation Protonated->Carbamic_Acid Cleavage inv1 Carbamic_Acid->inv1 Decarboxylation (-CO2) inv2 Final_Amine Free Amine (as Ammonium Salt) inv1->Final_Amine tert-Butene tert-Butene inv2->tert-Butene Elimination (-H+)

Caption: Acid-catalyzed removal of the Boc group.

General Experimental Workflow

Deprotection_Workflow General Deprotection Workflow A Dissolve Substrate in Anhydrous Solvent B Add Acidic Reagent (TFA or HCl/Dioxane) A->B C Monitor Reaction (TLC / LC-MS) B->C D Reaction Complete? C->D D->C No E Workup & Isolation D->E Yes F Characterization (NMR, MS) E->F

Caption: A typical workflow for Boc deprotection experiments.

Concluding Remarks for the Practicing Scientist

The choice between TFA and HCl in dioxane for the deprotection of this compound will depend on the specific requirements of the subsequent synthetic steps and the desired form of the product. The HCl/dioxane method is often preferable due to its high selectivity, milder conditions, and straightforward isolation of a stable hydrochloride salt.[8][9] However, the TFA method is also highly effective and may be advantageous if the free amine is required directly after a simple workup. In either case, strict adherence to anhydrous conditions is the most critical parameter for preserving the ethyl ester functionality and achieving a high yield of the desired product.

References

  • BenchChem. Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. Accessed January 19, 2026.
  • Marcantoni, E., Massaccesi, M., Torregiani, E., Bartoli, G., Bosco, M., & Sambri, L. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430–4432. [Link]

  • ResearchGate. Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Accessed January 19, 2026.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338–341. [Link]

  • Wu, Y., Sun, Y., & Sun, X. (2006). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 71(25), 9344–9347. [Link]

  • University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Accessed January 19, 2026.
  • Khan, I., Ali, A., Iram, S., & Khan, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(39), 23275–23280. [Link]

  • ResearchGate. Can amide and ethyl ester resist a N-Boc deprotection?. Accessed January 19, 2026.
  • Fisher Scientific. Amine Protection / Deprotection. Accessed January 19, 2026.
  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl. Accessed January 19, 2026.
  • ResearchGate. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Accessed January 19, 2026.
  • BenchChem. Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. Accessed January 19, 2026.
  • Common Organic Chemistry. Boc Deprotection - TFA. Accessed January 19, 2026.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. Accessed January 19, 2026.
  • The Royal Society of Chemistry.
  • Riente, P., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(15), 4989. [Link]

  • National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Accessed January 19, 2026.
  • Scribd. Rapid N-Boc Deprotection with TFA. Accessed January 19, 2026.
  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Accessed January 19, 2026.
  • SciSpace.
  • ResearchGate. Study on the Deprotection of Boc Group of S-2-(tert-Butoxycarbonylamino)
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Ester Deprotection. Accessed January 19, 2026.

Sources

Troubleshooting & Optimization

Improving yield in PNA synthesis with "N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Peptide Nucleic Acid (PNA) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of PNA synthesis, with a specific focus on improving yield and purity when utilizing "N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester," a key Boc-protected monomer. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you to overcome common challenges in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during solid-phase PNA synthesis using Boc-aeg(Et)-OH and related monomers. We delve into the root causes of these issues and provide actionable solutions based on established chemical principles and field-proven experience.

Question 1: I am observing significantly low coupling efficiency, especially with purine-rich sequences. What are the likely causes and how can I improve it?

Answer:

Low coupling efficiency is a frequent hurdle in PNA synthesis, particularly with sequences prone to aggregation, such as those rich in purines (Adenine and Guanine).[1][2] The neutral backbone of PNA can lead to strong inter- and intra-chain hydrogen bonding, causing the growing PNA chain to fold and aggregate on the solid support.[2][3][4][5] This aggregation sterically hinders the N-terminal amine, preventing efficient coupling of the next monomer.

Underlying Causes & Solutions:

  • Monomer Aggregation: The Boc-aeg(Et)-OH monomer itself, or the growing PNA chain, can aggregate.

    • Solution: Ensure complete dissolution of the monomer in a suitable solvent like N-methyl-2-pyrrolidone (NMP) before activation.[6] NMP is often preferred over DMF as it is less prone to degradation into secondary amines that can interfere with the coupling reaction.[6] For notoriously difficult sequences, consider using specialized monomers with backbone modifications, such as those incorporating 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups, which can disrupt aggregation.[2]

  • Inefficient Activation: Incomplete activation of the monomer's carboxylic acid will lead to poor coupling.

    • Solution: Optimize your activation strategy. Pre-activating the monomer with a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) for a few minutes before adding it to the resin can significantly improve efficiency.[1] An optimized protocol suggests pre-activation for 60 seconds with HATU.[7] The choice of base is also critical; a combination of a non-nucleophilic base like Diisopropylethylamine (DIPEA) and a catalyst like Lutidine is often effective.[1]

  • Steric Hindrance on the Resin: The growing PNA chain can become sterically inaccessible.

    • Solution: Consider using a resin with a lower loading capacity. While this may seem counterintuitive, lower loading provides more space between growing chains, reducing aggregation.[8] Additionally, PEG-based resins like TentaGel or ChemMatrix have been shown to improve crude purity for difficult sequences due to their hydrophilic nature, which helps to solvate the growing PNA chain and keep it accessible for reaction.[3][8][9][10]

  • Reaction Conditions: Sub-optimal reaction time or temperature can affect coupling.

    • Solution: Increasing the coupling time or temperature can enhance efficiency. For automated synthesis, even nominal increases in reaction time at elevated temperatures (e.g., 75°C) can maintain purity while allowing for a reduction in the excess monomer used.[8] Microwave-assisted synthesis is another powerful technique to improve coupling yields for difficult sequences.[10]

Experimental Workflow: Optimizing Coupling Efficiency

G cluster_prep Monomer Preparation cluster_synthesis Solid-Phase Synthesis cluster_optimization Optimization prep_monomer Dissolve Boc-aeg(Et)-OH in NMP preactivate Pre-activate with HATU/DIPEA/Lutidine prep_monomer->preactivate coupling Couple Activated Monomer to Resin-bound PNA preactivate->coupling resin_choice Select Low-Loading PEG-based Resin resin_choice->coupling increase_temp Increase Temperature (e.g., 75°C) coupling->increase_temp If inefficient increase_time Increase Coupling Time coupling->increase_time If inefficient capping Cap Unreacted Amines coupling->capping If efficient increase_temp->capping increase_time->capping PNA_Workflow cluster_synthesis Synthesis cluster_cleavage Cleavage & Purification cluster_analysis Analysis start Resin Preparation deprotection Boc Deprotection (TFA/DCM) start->deprotection coupling Monomer Coupling (HATU/DIPEA) deprotection->coupling capping Capping (Acetic Anhydride) coupling->capping capping->deprotection Repeat for each cycle cleave Cleavage from Resin & Final Deprotection (TFA/Scavengers) capping->cleave precipitate Precipitation (Cold Ether) cleave->precipitate purify RP-HPLC Purification precipitate->purify hplc_analysis HPLC Purity Check purify->hplc_analysis ms_analysis Mass Spectrometry (Identity Confirmation) hplc_analysis->ms_analysis

Sources

Technical Support Center: Optimization of Deprotection Conditions for "N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of deprotection conditions for N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester. This guide is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed experimental protocols. Our goal is to empower you to navigate the challenges of Boc deprotection with a strong foundation in both theory and practical application.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the Boc deprotection of this compound. Each problem is analyzed with potential causes and actionable solutions.

Issue 1: Incomplete or Sluggish Deprotection

Question: My reaction is showing a significant amount of starting material even after the standard reaction time. What are the likely causes and how can I drive the reaction to completion?

Potential Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions.[1][2] If the acid is too weak or the concentration is too low, the reaction may not proceed efficiently.

    • Solution: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). A common starting point is 20-50% TFA in DCM.[3][4] For more resistant substrates, neat TFA can be used, although care must be taken to avoid side reactions.[5][6] Alternatively, 4M HCl in dioxane is a potent alternative.[5]

  • Low Reaction Temperature: While some protocols recommend starting the reaction at 0 °C to control exotherms, prolonged low temperatures can significantly slow down the rate of deprotection.[7]

    • Solution: If the reaction is sluggish at 0 °C, allow it to warm to room temperature and continue monitoring.[8] Gentle heating (e.g., 40-50 °C) can also be employed, but this should be done cautiously to avoid degradation of the ethyl ester.[8]

  • Moisture in the Reaction: Water can compete with the substrate for the acid, reducing its effective concentration and hindering the deprotection process.

    • Solution: Ensure all solvents and reagents are anhydrous. Use freshly opened or properly stored anhydrous solvents.

Issue 2: Hydrolysis of the Ethyl Ester Group

Question: I'm observing the formation of the corresponding carboxylic acid, indicating cleavage of the ethyl ester. How can I prevent this side reaction?

Potential Causes & Solutions:

  • Prolonged Exposure to Strong Acid: While acidic conditions are necessary for Boc deprotection, extended reaction times or excessively harsh acidic conditions can lead to the hydrolysis of the ethyl ester.

    • Solution: Monitor the reaction closely using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[8][9] Quench the reaction as soon as the starting material is consumed.

  • Basic Work-up Conditions: Standard work-up procedures often involve washing with a basic solution (e.g., saturated sodium bicarbonate) to neutralize excess acid.[10][11] This can lead to saponification of the ethyl ester.

    • Solution: If ester hydrolysis is a concern, consider an anhydrous work-up. After removing the volatile acids under reduced pressure, the resulting amine salt can sometimes be used directly in the next step.[11] Alternatively, using a solid-phase scavenger resin like Amberlyst A-21 can neutralize the acid without introducing an aqueous basic solution.[11][12]

Issue 3: Formation of t-Butyl Adducts

Question: I'm seeing an unexpected side product with a mass corresponding to the addition of a t-butyl group to my product. What is causing this and how can it be mitigated?

Potential Causes & Solutions:

  • Alkylation by the t-Butyl Cation: The mechanism of Boc deprotection involves the formation of a t-butyl cation.[13][14] This reactive intermediate can alkylate nucleophilic sites on the substrate or product.[13][15]

    • Solution: Employ a scavenger to trap the t-butyl cation. Common scavengers include anisole, thioanisole, or triisopropylsilane (TIS).[15][16] These are typically added to the reaction mixture at a concentration of 2-5%.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the deprotection of this compound.

Q1: What are the standard conditions for Boc deprotection of this substrate?

The most common method for Boc deprotection is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[2] A typical starting point is a solution of 20-50% TFA in DCM, stirred at room temperature for 1-4 hours.[3][8]

Q2: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a quick and effective method.[9] The deprotected amine product is more polar than the Boc-protected starting material and will have a lower Rf value. Staining with ninhydrin can be used to visualize the primary amine product.[9] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[9]

Q3: Are there milder alternatives to TFA for Boc deprotection?

Yes, for substrates with other acid-sensitive functional groups, milder conditions may be necessary.[8] Options include:

  • p-Toluenesulfonic acid (TsOH): Often provides milder conditions compared to TFA.[8]

  • HCl in an organic solvent: 4M HCl in dioxane or ethyl acetate can be effective and sometimes more selective.[5][15]

  • Lewis Acids: Reagents like ZnBr₂ in CH₂Cl₂ have been reported for selective deprotection.[2]

Q4: Can enzymatic methods be used for this deprotection?

While enzymatic methods exist for the removal of tert-butyl esters, they typically leave the N-Boc group intact.[17][18] Therefore, enzymatic deprotection is not a suitable method for removing the Boc group from the amine in this specific substrate.

Q5: What is the expected outcome of the deprotection reaction?

The deprotection reaction will yield the corresponding primary amine as a salt of the acid used (e.g., trifluoroacetate or hydrochloride salt).[14] A subsequent basic work-up is usually required to obtain the free amine.[9]

III. Experimental Protocols & Methodologies

Protocol 1: Standard Boc Deprotection with TFA/DCM

This protocol outlines a standard procedure for the deprotection of this compound using trifluoroacetic acid.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the Boc-protected substrate in anhydrous DCM (0.1 to 0.5 M concentration) in a round-bottom flask equipped with a stir bar.[10]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[8][10]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 1-4 hours).[8]

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.[9]

  • For a basic work-up, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.[9]

Protocol 2: Monitoring Reaction Progress by HPLC

This protocol provides a standard method for monitoring the deprotection reaction using reverse-phase HPLC.[9]

Instrumentation and Conditions:

  • HPLC System: Standard system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% TFA.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A suitable gradient from high aqueous to high organic (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm or 220 nm.

Procedure:

  • Prepare a stock solution of the starting material for use as a reference.

  • At various time points during the reaction, withdraw a small aliquot of the reaction mixture.

  • Quench the aliquot with a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Inject the quenched sample onto the HPLC system.

Expected Results: The Boc-protected starting material is less polar and will have a longer retention time than the deprotected amine product. A successful deprotection will show the disappearance of the starting material peak and the appearance of a new, earlier-eluting peak corresponding to the product.[9]

Data Presentation
Compound Structure Expected Polarity Relative HPLC Retention Time TLC Rf Value (Typical System)
This compoundBoc-NH-(CH₂)₃-NH-CH₂-COOEtLowHighHigh
3-Aminopropylglycine Ethyl EsterH₂N-(CH₂)₃-NH-CH₂-COOEtHighLowLow

IV. Visualizations

Deprotection_Workflow cluster_reaction Boc Deprotection cluster_monitoring Reaction Monitoring cluster_workup Work-up start Boc-Protected Amine reaction Stir at RT start->reaction reagents TFA / DCM reagents->reaction monitoring TLC / HPLC Analysis reaction->monitoring decision Complete? monitoring->decision decision->reaction No workup Aqueous Basic Wash or Anhydrous Method decision->workup Yes product Deprotected Amine workup->product

Caption: Workflow for Boc deprotection and analysis.

Troubleshooting_Logic cluster_acid Acid Concentration cluster_temp Temperature cluster_ester Ester Hydrolysis? start Incomplete Deprotection? increase_tfa Increase TFA % start->increase_tfa Yes use_hcl Use 4M HCl/Dioxane start->use_hcl Yes warm_rt Warm to RT start->warm_rt Yes gentle_heat Gentle Heat (40-50°C) start->gentle_heat Yes ester_hydrolysis ester_hydrolysis start->ester_hydrolysis No anhydrous_workup Anhydrous Work-up ester_hydrolysis->anhydrous_workup Yes scavenger_resin Use Scavenger Resin ester_hydrolysis->scavenger_resin Yes

Sources

Preventing aggregation of PNA sequences made with "N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers Using N-[3-(tert-Butoxycarbonylamino)propyl]glycine Monomers

Welcome to the technical support center for Peptide Nucleic Acid (PNA) synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with PNA sequences, particularly those incorporating modified backbones derived from monomers like N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester . As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome one of the most significant challenges in PNA synthesis: aggregation.

Aggregation of PNA chains, both during solid-phase synthesis and post-cleavage, can lead to drastically reduced yields, complex purification profiles, and poor solubility, ultimately hindering experimental success. This guide explains the underlying causes of aggregation and provides a structured approach to its prevention and resolution.

Part 1: Understanding the Challenge - The "Why" of PNA Aggregation

PNA aggregation is primarily driven by the formation of strong intermolecular hydrogen bonds between the uncharged polyamide backbones, creating highly ordered, β-sheet-like structures.[1] This phenomenon is exacerbated by:

  • Sequence Composition: Purine-rich sequences, especially those containing consecutive guanine residues (G-blocks), are notoriously prone to aggregation due to strong base-stacking and Hoogsteen hydrogen bonding.[2]

  • Chain Length: As the PNA chain elongates on the solid support, the potential for interchain interactions increases, making longer sequences more susceptible.[1][3]

  • Hydrophobicity: The inherent hydrophobicity of both the nucleobases and the polyamide backbone contributes to the tendency of PNA to self-associate in common organic solvents used during synthesis.[1]

The specific monomer , N-[3-(tert-Butoxycarbonylamino)propyl]glycine , introduces a "gamma" (γ) modification to the standard PNA backbone. Instead of the typical N-(2-aminoethyl)glycine (aeg) backbone, this monomer creates an N-(3-aminopropyl)glycine (apg) backbone. This seemingly small change—an extra methylene group—can significantly alter the properties of the PNA, often for the better. The increased flexibility of the γ-modified backbone can disrupt the highly ordered hydrogen bonding networks that are the primary cause of aggregation.[4]

Diagram: Monomer Incorporation and Backbone Modification

The diagram below illustrates the structure of the N-[3-(Boc-amino)propyl]glycine monomer and its incorporation into a PNA sequence, highlighting the difference between the standard aeg and the modified apg backbone.

G Start Problem: Suspected Aggregation Stage At what stage? Start->Stage Synthesis During Solid-Phase Synthesis (Precipitation on resin) Stage->Synthesis Synthesis Purification During HPLC Purification (Broad/shifted peaks) Stage->Purification Purification PostPurification Post-Purification (Precipitate in solution) Stage->PostPurification Storage Synth_Check1 Check Resin: Is it PEG-based (ChemMatrix)? Is loading low (<0.5 mmol/g)? Synthesis->Synth_Check1 Purif_Check1 Check HPLC Temp: Running at Room Temp? Purification->Purif_Check1 Post_Check1 Check Dissolution Protocol: Dissolved directly in buffer/water? PostPurification->Post_Check1 Synth_Sol1_Yes Good. Proceed to next check. Synth_Check1->Synth_Sol1_Yes Yes Synth_Sol1_No Action: Resynthesize using low-load PEG-based resin. Synth_Check1->Synth_Sol1_No No Synth_Check2 Check Solvents: Using NMP/DMF only? Synth_Sol1_Yes->Synth_Check2 Synth_Sol2 Action: Add DMSO (up to 50%) to coupling/deprotection solutions. Synth_Check2->Synth_Sol2 Yes Synth_Check3 Check Temperature: Is synthesis at Room Temp? Synth_Sol2->Synth_Check3 Synth_Sol3 Action: Increase coupling temperature to 50-80°C. Synth_Check3->Synth_Sol3 Yes Purif_Sol1 Action: Increase column temperature to 55-65°C. Purif_Check1->Purif_Sol1 Yes Purif_Check2 Check Mobile Phase: Using standard ACN/H2O/TFA? Purif_Sol1->Purif_Check2 Purif_Sol2 Action: Add 5-10% TFE or HFIP to mobile phase B. Purif_Check2->Purif_Sol2 Yes Post_Sol1 Action: Redissolve. Start with 100% DMSO or NMP, then titrate in aqueous buffer. Post_Check1->Post_Sol1 Yes

Caption: A logical workflow for troubleshooting PNA aggregation.

Part 4: Key Experimental Protocols

Protocol 1: Optimized Solid-Phase Synthesis (Boc/Z Strategy)

This protocol outlines the key steps for manual or automated synthesis of a PNA sequence using N-[3-(Boc-amino)propyl]glycine monomers, with a focus on minimizing aggregation.

1. Resin Selection and Preparation:

  • Resin: Use a low-load Fmoc-Rink-Amide ChemMatrix® resin (0.2-0.4 mmol/g). If your C-terminus is an amino acid, use the appropriate pre-loaded resin.
  • Swelling: Swell the resin in DMF or NMP for at least 1 hour prior to synthesis.

2. Standard Synthesis Cycle:

  • Deprotection (Boc Removal):
  • Reagent: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
  • Procedure: Treat the resin with the deprotection solution for 1 x 2 min and 1 x 30 min. [3] * Wash: Wash the resin thoroughly with DCM (5x) followed by NMP (5x).
  • Coupling:
  • Activation: Pre-activate a 4-fold molar excess of the PNA monomer with HATU (3.9 eq) and DIPEA (6 eq) in NMP for 5 minutes.
  • Coupling Reaction: Add the activated monomer solution to the resin. Allow the reaction to proceed for 40-60 minutes. For difficult sequences, increase the temperature to 80°C. [5] * Solvent Tip: For aggregation-prone sequences, use a 1:1 mixture of NMP:DMSO as the coupling solvent.
  • Wash: Wash the resin with NMP (5x).
  • Capping (Optional but Recommended):
  • Reagent: Acetic anhydride/DIPEA/NMP (5:10:85 v/v/v).
  • Procedure: Treat the resin with the capping solution for 10 minutes to block any unreacted amino groups.
  • Wash: Wash the resin with NMP (5x).

3. Cleavage and Deprotection:

  • Reagent: Use a strong acid cocktail appropriate for Z-group removal, such as HF with anisole scavenger or TFMSA/TFA/m-cresol.
  • Procedure: Treat the dried resin with the cleavage cocktail for 1.5-2 hours at 0°C to room temperature.
  • Precipitation: Precipitate the cleaved PNA in cold diethyl ether. Centrifuge to pellet the PNA, decant the ether, and repeat the ether wash twice.
  • Drying: Dry the PNA pellet under vacuum.
Data Summary: Recommended Synthesis Parameters
ParameterStandard ConditionAnti-Aggregation ConditionRationale
Resin Type PolystyreneChemMatrix®, TentaGel®PEG-based resins improve solvation of the growing PNA chain, preventing collapse. [1][3]
Resin Loading 0.5 - 1.0 mmol/g0.2 - 0.4 mmol/gIncreases the distance between chains, reducing intermolecular interactions. [1]
Coupling Solvent NMP or DMFNMP/DMSO (1:1)DMSO is a powerful hydrogen bond disrupter that solubilizes aggregates. [6]
Coupling Temp. 25 °C (Room Temp)50 - 80 °CIncreased thermal energy helps overcome the activation energy for difficult couplings and can disrupt secondary structures. [5]

References

  • G. Good, P. E. Nielsen. Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences. Organic & Biomolecular Chemistry. Available at: [Link]

  • K. P. Nandhini, et al. The challenge of peptide nucleic acid synthesis. Chemical Society Reviews. Available at: [Link]

  • U. Griesang, et al. Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging. Journal of Nucleic Acids Investigation. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • A. Szilagyi, et al. Prevention of the Aggregation of Nanoparticles during the Synthesis of Nanogold-Containing Silica Aerogels. Nanomaterials. Available at: [Link]

  • Y. He, et al. Control of metal nanoparticles aggregation and dispersion by PNA and PNA-DNA complexes, and its application for colorimetric DNA detection. Langmuir. Available at: [Link]

  • M. E. Ali, et al. Peptide nucleic acid–dependent artifact can lead to false-positive triplex gene editing signals. PNAS. Available at: [Link]

  • TU Wien reposiTUm. Synthetic Strategies towards Advanced PNA Antisense Therapeutics. Available at: [Link]

Sources

HPLC purification challenges for "N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester" containing PNAs

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: HPLC Purification of Modified PNAs

Introduction: Understanding the Challenge

Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral N-(2-aminoethyl)glycine backbone, offering high-affinity hybridization to DNA and RNA and resistance to enzymatic degradation.[1][2] The modification of this backbone with moieties like N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester is a common strategy to introduce specific functionalities. However, this particular modification introduces a significant analytical challenge during purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

The core of the problem lies in the tert-Butoxycarbonyl (Boc) protecting group . The Boc group is bulky and extremely hydrophobic, drastically altering the physicochemical properties of the PNA oligomer.[3][4] This leads to several common purification issues, including poor peak shape, low resolution, and on-column precipitation. This guide provides in-depth troubleshooting strategies and optimized protocols to address these specific challenges.

At-a-Glance Troubleshooting Guide

This table summarizes the most frequent problems encountered during the HPLC purification of Boc-modified PNAs.

Problem Observed Probable Cause(s) Recommended Immediate Actions
Extremely Broad or Tailing Peaks 1. Strong hydrophobic interaction between the Boc group and the stationary phase. 2. Secondary ionic interactions with residual silanols on the column. 3. PNA aggregation.1. Decrease the gradient slope (make it shallower). 2. Increase column temperature to 50-60°C. 3. Switch to a more hydrophobic ion-pairing agent (e.g., HFBA).[5]
Poor Resolution / Co-elution 1. Truncated sequences ("failure sequences") have similar hydrophobicity to the full-length product (FLP). 2. The chosen stationary phase (e.g., C18) is too retentive, compressing peaks together.1. Switch to a less retentive column (e.g., C8 or C4). 2. Optimize the ion-pairing agent to alter selectivity.[5] 3. Perform a shallower, targeted gradient around the elution point of the FLP.
High Backpressure or Clogged Column 1. PNA precipitation in the sample loop or at the head of the column due to poor solubility in the initial mobile phase. 2. Particulate matter from the crude sample.1. Ensure the sample is fully dissolved, using organic solvent (e.g., DMSO, NMP) if necessary. 2. Filter the sample through a 0.22 µm filter before injection.[6] 3. Start the gradient at a higher percentage of organic solvent (e.g., 15-20% Acetonitrile).
Irreproducible Retention Times 1. Incomplete column equilibration between runs. 2. Unstable column temperature. 3. Degradation of the ion-pairing reagent (e.g., TFA).[7][8]1. Increase equilibration time to at least 10 column volumes.[6] 2. Use a column oven for precise temperature control.[6] 3. Prepare fresh mobile phases daily.[7]
No Peaks or Very Low Recovery 1. The PNA is irreversibly adsorbed onto the column due to extreme hydrophobicity. 2. Sample degradation at the low pH of the mobile phase.[9]1. Flush the column with a very strong solvent (e.g., 100% Isopropanol or Acetonitrile). 2. Use a different stationary phase (e.g., a polymer-based column). 3. Check PNA stability; consider alternative purification methods if acid-lability is high.

In-Depth Troubleshooting: A Question & Answer Guide

Q1: My main product peak is extremely broad and shows significant tailing. What is the underlying cause and how do I fix it?

Answer: This is the most common issue with Boc-protected PNAs. The broadness stems from the strong, non-specific hydrophobic interactions between the bulky Boc group and the long alkyl chains of a C18 stationary phase. Peak tailing often indicates that a secondary, slower-to-equilibrate interaction is occurring, such as interactions with active silanol groups on the silica support.

Causality-Driven Solutions:

  • Increase Column Temperature: Elevating the column temperature (e.g., to 50-60°C) decreases mobile phase viscosity and enhances the kinetics of mass transfer. This allows the PNA molecule to move on and off the stationary phase more rapidly, resulting in sharper peaks. Use a column oven for stability.[6]

  • Optimize the Ion-Pairing Agent: Standard 0.1% Trifluoroacetic Acid (TFA) may not be sufficient. A more hydrophobic ion-pairing agent, such as 0.1% Heptafluorobutyric Acid (HFBA), can better mask the charge of the PNA backbone and create a more uniformly hydrophobic complex.[5] This can improve peak shape, but be aware that it will also increase retention time.

  • Decrease the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) gives the analyte more time to equilibrate between the mobile and stationary phases, which can significantly sharpen peaks for large or highly retentive molecules.

  • Switch to a Less Retentive Column: A C18 column may be too aggressive. A C8 or even a C4 column has shorter alkyl chains, which reduces the hydrophobic interaction with the Boc group and can lead to faster elution and better peak symmetry.

Q2: I can't resolve my full-length PNA from a closely eluting impurity. How can I improve selectivity?

Answer: This is a classic resolution problem, likely caused by a "failure sequence" (e.g., an n-1 oligomer) that has a very similar hydrophobicity to your target molecule. The goal is to manipulate the chromatography to exaggerate the small chemical differences between the two species.

Causality-Driven Solutions:

  • Shallow the Gradient: A steep gradient pushes all components through the column quickly, causing them to bunch together. By implementing a very shallow gradient around the elution point of your target peak (e.g., a 0.2-0.5% increase in Acetonitrile per minute), you give the column more "time" to differentiate between the two compounds.

  • Change the Organic Modifier: While Acetonitrile is standard, sometimes changing the organic solvent can alter selectivity. Try running the same gradient with Methanol. Methanol has different solvent properties and can change the nature of the interaction with the stationary phase, potentially resolving your peaks.

  • Alter the Ion-Pairing Agent: As mentioned, different ion-pairing agents change the overall hydrophobicity of the PNA.[5][10] Switching from TFA to HFBA (or vice-versa) can shift the relative retention times of the full-length product and the impurity, potentially leading to baseline separation.

Q3: My column pressure spiked, and now the flow is blocked. What happened?

Answer: This is almost certainly due to the precipitation of your highly hydrophobic Boc-PNA. PNAs, especially modified ones, can have poor aqueous solubility.[11][12] When you inject your sample (often dissolved in a high-organic solvent like DMSO) into the initial, highly aqueous mobile phase of the gradient, the PNA can crash out of solution, blocking the column frit.

Causality-Driven Solutions:

  • Modify Sample Injection: Whenever possible, dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition.[7] If you must use a strong organic solvent like DMSO, inject the smallest possible volume.

  • Increase Initial Organic Percentage: Do not start your gradient at 100% aqueous (e.g., 5% Acetonitrile). For this type of PNA, a starting condition of 15-20% Acetonitrile is much safer and helps keep the analyte soluble as it enters the column.

  • Column Flushing Protocol: To salvage the column, disconnect it from the detector and reverse the flow direction. Flush at a low flow rate with 100% Acetonitrile or Isopropanol to try and redissolve the precipitate.

Visual Troubleshooting Workflow

This diagram outlines a decision-making process for troubleshooting common purification issues.

Sources

"N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester" solubility issues in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester (CAS: 258332-57-9). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in organic solvents. As Senior Application Scientists, we have compiled this information based on the chemical principles of the molecule and established laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its solubility?

A1: The solubility of this compound is governed by a balance of polar and non-polar features within its structure. Understanding these features is key to selecting an appropriate solvent.

  • Molecular Structure: The molecule contains a bulky, non-polar tert-butoxycarbonyl (Boc) group and a hydrocarbon propyl chain, which contribute to its solubility in less polar solvents.

  • Polar Groups: It also possesses several polar functional groups capable of hydrogen bonding: two secondary amines (one protected as a carbamate) and an ethyl ester. These groups promote solubility in more polar solvents.[1]

  • Amphiphilic Nature: The presence of both hydrophobic (Boc group, alkyl chains) and hydrophilic (amine and ester groups) regions gives the molecule an amphiphilic character. This means it is unlikely to be extremely soluble in solvents at the extremes of the polarity scale (e.g., hexane or water) but will show better solubility in solvents of intermediate polarity.

  • Physical Properties: The compound has a molecular weight of 260.33 g/mol and a calculated LogP (XLogP3) of 1.1, indicating a moderate degree of lipophilicity.[1]

Q2: I'm having difficulty dissolving the compound. What is the most likely reason?

A2: The most common reason for dissolution failure is a mismatch between the polarity of the solvent and the solute. Given the compound's mixed polarity, selecting a solvent that is too non-polar (like hexanes or toluene) or too polar and protic (like water, and to some extent, methanol or ethanol alone) can result in poor solubility. The bulky Boc group can also sterically hinder solvent molecules from effectively solvating the polar parts of the molecule.[][3]

Q3: In which organic solvents should I expect this compound to be most soluble?

A3: Based on its structure, the compound is expected to be most soluble in moderately polar aprotic and polar aprotic solvents that can accommodate both its non-polar and polar functionalities. Solvents commonly used for reactions involving Boc-protected amino acids and esters are excellent starting points.[3][4]

The following table provides a summary of expected solubility.

Solvent CategorySolvent ExamplesPredicted SolubilityRationale
Non-Polar Hexane, TolueneLow to InsolubleThe polar amine and ester groups are not well-solvated.
Moderately Polar Aprotic Dichloromethane (DCM), Chloroform (CHCl₃), Ethyl Acetate (EtOAc)Good to HighThese solvents effectively balance the solvation of the non-polar Boc group and the polar ester/amine moieties.[3]
Polar Aprotic Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Good to HighThese solvents are highly effective at solvating polar functional groups. DMF and DMSO are particularly strong solvents for a wide range of organic molecules.[4]
Polar Protic Methanol (MeOH), Ethanol (EtOH)ModerateMay require warming or co-solvents. While they can hydrogen bond, the large non-polar regions of the molecule can limit solubility compared to aprotic options.[]

Troubleshooting Guides

This section provides step-by-step protocols to address specific solubility challenges you may encounter during your experiments.

Issue 1: The compound is not dissolving in my chosen solvent at room temperature.
  • Causality: The dissolution process may be kinetically slow, or the concentration may be approaching the saturation limit at the current temperature. Increasing the kinetic energy of the system can often overcome this barrier.

  • Troubleshooting Workflow:

    start Compound Undissolved at RT step1 Gently warm the mixture (e.g., 30-40°C water bath) start->step1 step2 Place in an ultrasonic bath for 5-15 minutes step1->step2 decision Is the compound dissolved? step2->decision success Solution is ready for use. Monitor for precipitation upon cooling. decision->success Yes failure Proceed to Co-Solvent Screening Protocol. decision->failure No

    Caption: Initial troubleshooting workflow.

Protocol 1: Standard Solubilization Enhancement
  • Gentle Heating: Place your vessel containing the solvent and undissolved compound in a water bath set to a temperature between 30-40°C. Caution: Avoid excessive heat, which could potentially lead to degradation, especially if the solvent is acidic or basic.

  • Agitation: While warming, continue to agitate the mixture using a magnetic stirrer or by swirling.

  • Sonication: If heating is insufficient, place the vessel in an ultrasonic bath. The high-frequency sound waves will provide energy to break up solid aggregates and promote dissolution. Sonicate for 5-15 minute intervals.

  • Observation: After each step, visually inspect the solution for any remaining solid particles. If the solution is clear, allow it to cool to room temperature and observe to ensure the compound does not precipitate out.

Issue 2: The compound has low solubility in my required reaction solvent.
  • Causality: The specific solvent required for your reaction chemistry may not be an ideal match for the compound's polarity. In this case, using a small amount of a co-solvent can dramatically increase solubility without significantly altering the overall reaction environment.

  • Logic Diagram: Co-Solvent Strategy

    compound N-[3-(Boc...) Ester Non-Polar Part (Boc) Polar Part (Amine, Ester) solvent1 Primary Solvent (e.g., Toluene) Solvates Non-Polar Part Poorly Solvates Polar Part compound:f0->solvent1:f0 solvent2 Co-Solvent (e.g., DMF) Poorly Solvates Non-Polar Part Solvates Polar Part compound:f1->solvent2:f1 solution Homogeneous Solution solvent1->solution Bulk Medium solvent2->solution Solubilizing Agent

    Caption: Co-solvent solubilization mechanism.

Protocol 2: Systematic Co-Solvent Screening
  • Initial Setup: In a small vial, add your compound and the primary reaction solvent in the desired concentration (e.g., 10 mg of compound in 1 mL of primary solvent).

  • Co-Solvent Selection: Choose a co-solvent with higher polarity in which the compound is known to be soluble (e.g., DMF, NMP, or Acetonitrile).[4]

  • Titration: While stirring, add the co-solvent dropwise (e.g., 10-20 µL at a time) to the suspension.

  • Observation: After each addition, allow the mixture to stir for 1-2 minutes. Observe for dissolution.

  • Determine Ratio: Continue adding the co-solvent until the solution becomes clear. Record the total volume of co-solvent added. This gives you the minimum required ratio (e.g., 10:1 Toluene:DMF) to achieve solubility at that concentration.

  • Scale-Up: Use this predetermined solvent ratio for your larger-scale experiment. It is best practice to dissolve the compound in the co-solvent first before adding the primary solvent.

Issue 3: My compound "oiled out" or precipitated after initial dissolution.
  • Causality: This typically occurs when a solution becomes supersaturated, often after being heated to dissolve and then cooled. It can also happen if the solvent begins to evaporate, increasing the compound's effective concentration beyond its solubility limit.

Protocol 3: Re-dissolution of Precipitate/Oil
  • Verify Solvent Volume: Check if any solvent has evaporated. If so, add fresh solvent to return to the original volume.

  • Re-apply Energy: Gently warm the mixture while stirring, as described in Protocol 1. This is often sufficient to bring the compound back into solution.

  • Add Co-Solvent: If warming alone is not effective, add a small amount (e.g., 1-5% of the total volume) of a strong, compatible co-solvent like DMF or DCM to increase the solution's solvating power.

  • Future Prevention: For future experiments, consider using a slightly larger solvent volume or incorporating a small percentage of a co-solvent from the start to create a more stable solution.

References
  • National Center for Biotechnology Information. "this compound." PubChem Compound Summary for CID 44630168. [Link]

  • Wang, W., et al. (2016). "Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes." Scientific Reports, PubMed Central. [Link]

  • Ranu, B. C., et al. (2007). "Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives." ResearchGate. [Link]

  • Bartoli, G., et al. (2001). "Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3‚7H2O-NaI System in Acetonitrile." The Journal of Organic Chemistry. [Link]04u.pdf)

Sources

Technical Support Center: Synthesis of N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester (CAS 258332-57-9)[1]. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important intermediate. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction, troubleshoot issues, and ensure the integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

The most prevalent method for synthesizing this compound is the N-alkylation of N-Boc-1,3-diaminopropane with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate.[2][3] This reaction is a standard nucleophilic substitution where the primary amine of the protected diamine attacks the electrophilic carbon of the ethyl haloacetate. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to scavenge the resulting acid (HCl or HBr) and drive the reaction forward.[4]

Q2: What are the critical reaction parameters to control?

To ensure a successful synthesis with high yield and purity, meticulous control over the following parameters is essential:

  • Stoichiometry: A slight excess of the N-Boc-1,3-diaminopropane can sometimes be used to ensure the complete consumption of the more valuable ethyl haloacetate, but this can complicate purification. Precise 1:1 stoichiometry is often the best starting point.

  • Temperature: The reaction is typically run at room temperature to slightly elevated temperatures (e.g., 40-50 °C). Excessive heat can promote side reactions, including dialkylation and potential decomposition.

  • Solvent Choice: Aprotic polar solvents like acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF) are excellent choices as they effectively dissolve the reactants and facilitate the SN2 reaction.[3]

  • Base Selection: The base should be strong enough to neutralize the generated acid but not so strong as to cause hydrolysis of the ester or other side reactions. DIPEA and TEA are standard choices.[3][4] Inorganic bases like potassium carbonate (K2CO3) can also be used, often in solvents like acetone or DMF.[2][3]

Q3: How should I monitor the reaction progress effectively?

Thin Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase that provides good separation between the starting materials and the product (e.g., a mixture of ethyl acetate and hexanes). The starting amine can be visualized with ninhydrin stain, while the product and ethyl haloacetate can be seen under UV light or with a potassium permanganate stain. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Troubleshooting Guide: Common Impurities & Solutions

One of the primary challenges in this synthesis is the formation of structurally similar impurities that can be difficult to separate from the desired product.

Q4: I've observed a spot on my TLC/a peak in my HPLC that is less polar than my product. What could it be?

This is very likely the dialkylated impurity , where both the primary and secondary amines of the product have reacted with ethyl chloroacetate.

  • Causality: The product, this compound, is a secondary amine and remains nucleophilic. If the reaction is left for too long, run at too high a temperature, or if there is an excess of ethyl chloroacetate, this secondary amine can react again.

  • Mitigation Strategy:

    • Control Stoichiometry: Use a 1:1 or a slight excess of the N-Boc-1,3-diaminopropane.

    • Slow Addition: Add the ethyl chloroacetate dropwise to the solution of the amine and base to maintain a low instantaneous concentration of the alkylating agent.

    • Temperature Control: Maintain the reaction at room temperature or perform it at a lower temperature (0 °C to RT) to favor mono-alkylation.

  • Purification: This impurity is significantly less polar than the desired product due to the loss of the N-H bond. It can typically be separated by flash column chromatography using a gradient elution of ethyl acetate in hexanes.

Q5: My reaction seems to have stalled, and I have a significant amount of unreacted N-Boc-1,3-diaminopropane. What went wrong?

This issue usually points to insufficient activation or reaction time.

  • Causality:

    • Inactive Base: The base (TEA, DIPEA) may be old or contain excessive water, reducing its effectiveness in scavenging the acid byproduct.

    • Insufficient Reaction Time/Temperature: The reaction may simply be slow under the chosen conditions.

    • Poor Quality Reagents: The ethyl chloroacetate may have degraded.

  • Troubleshooting Steps:

    • Ensure you are using fresh, anhydrous base and solvent.

    • If monitoring by TLC/HPLC shows the reaction is slow but clean, consider extending the reaction time or gently warming the mixture to 40-50 °C.

    • Consider adding a catalytic amount of sodium or potassium iodide (NaI or KI) to the reaction. This facilitates a Finkelstein reaction, converting the ethyl chloroacetate in situ to the more reactive ethyl iodoacetate.

Q6: I'm seeing a new, very polar spot on my TLC that streaks. Is this a problem?

This is a classic sign of ester hydrolysis , leading to the formation of the corresponding carboxylic acid: N-[3-(tert-Butoxycarbonylamino)propyl]glycine.

  • Causality: Esters can be hydrolyzed to carboxylic acids under either acidic or basic conditions, especially in the presence of water.[5][6][7] This can happen if your reagents (solvents, bases) are not anhydrous or during an aqueous workup if the pH is not carefully controlled.

  • Mitigation Strategy:

    • Use Anhydrous Conditions: Ensure all glassware is oven-dried and solvents/reagents are anhydrous.

    • Controlled Workup: During the aqueous workup, avoid strongly basic or acidic conditions. It is often best to quench the reaction, dilute with a nonpolar solvent like ethyl acetate, and wash with a saturated sodium bicarbonate solution, followed by brine. The bicarbonate wash will remove any formed carboxylic acid impurity into the aqueous layer.[8]

  • Purification: If the hydrolysis is minor, the resulting carboxylic acid is very polar and will likely stick to the baseline on silica gel, allowing for easy separation from the product via column chromatography.

Q7: After purification, my NMR spectrum shows a loss of the large singlet around 1.4 ppm. What happened?

This indicates the loss of the tert-butoxycarbonyl (Boc) protecting group.

  • Causality: The Boc group is notoriously sensitive to acid.[9][10][11] It is readily cleaved under acidic conditions to release isobutylene and carbon dioxide, generating the free diamine product.[10][12] This can occur if the reaction generates excess acid that isn't scavenged, or more commonly, during workup or purification if acidic conditions are used (e.g., washing with HCl, using untreated silica gel).

  • Mitigation Strategy:

    • Ensure Sufficient Base: Use at least one equivalent of a base like TEA or DIPEA to neutralize the HCl/HBr formed.

    • Neutral Workup: Avoid any acidic washes.

    • Neutralize Silica Gel: Before performing column chromatography, it is good practice to slurry the silica gel in the starting eluent containing a small amount (0.5-1%) of triethylamine to neutralize any acidic sites on the silica surface.

Summary of Common Impurities
Impurity NameStructureCommon CauseMitigation & Troubleshooting
Dialkylated Product (Boc)NH(CH₂)₃N(CH₂COOEt)₂Excess ethyl chloroacetate; high temperature; prolonged reaction time.Control stoichiometry; slow addition of alkylating agent; lower reaction temperature.
Unreacted Starting Amine (Boc)NH(CH₂)₃NH₂Insufficient reaction time/temperature; inactive base.Extend reaction time; use fresh reagents; add catalytic KI.
Hydrolyzed Product (Boc)NH(CH₂)₃NHCH₂COOHPresence of water; strongly acidic/basic workup conditions.Use anhydrous conditions; perform a careful workup with NaHCO₃ wash.
Boc-Deprotected Product H₂N(CH₂)₃NHCH₂COOEtExposure to acidic conditions during reaction, workup, or purification.Ensure sufficient base; avoid acid washes; use neutralized silica gel.

Experimental Protocols & Visualizations

Workflow for Synthesis and Purification

The following diagram outlines the general workflow from reaction setup to obtaining the pure product.

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Workup & Extraction cluster_purification Purification A 1. Charge Reactor N-Boc-1,3-diaminopropane Anhydrous Solvent (ACN) Base (DIPEA) B 2. Controlled Addition Add Ethyl Chloroacetate dropwise at RT A->B C 3. Reaction Monitoring Monitor by TLC/HPLC until SM consumed B->C D 4. Quench & Dilute Add water, Dilute with Ethyl Acetate C->D Reaction Complete E 5. Aqueous Wash Wash with Sat. NaHCO₃ then Brine D->E F 6. Dry & Concentrate Dry over Na₂SO₄, filter, and concentrate in vacuo E->F G 7. Column Chromatography Silica Gel (pre-treated with TEA) Hexanes/EtOAc gradient F->G Crude Product H 8. Isolate Product Combine pure fractions and concentrate G->H I 9. Final Analysis Confirm purity by NMR, HPLC, MS H->I

Caption: General workflow for the synthesis and purification of the target compound.

Key Side Reaction Pathways

This diagram illustrates the main competing reactions that lead to common impurities.

SideReactions SM Starting Materials N-Boc-1,3-diaminopropane + Ethyl Chloroacetate Product Desired Product N-[3-(Boc-amino)propyl] glycine Ethyl Ester SM->Product  Desired Reaction  (Base, Solvent, RT) Dialkylated Dialkylated Impurity (Over-alkylation) Product->Dialkylated + Ethyl Chloroacetate (Excess, High Temp) Hydrolyzed Hydrolyzed Impurity (Carboxylic Acid) Product->Hydrolyzed + H₂O (Acidic or Basic) Deprotected Deprotected Impurity (Free Diamine) Product->Deprotected + H⁺ (Acidic conditions)

Caption: Competing reaction pathways leading to common impurities.

Detailed Protocol: Synthesis and Purification

Materials:

  • N-Boc-1,3-diaminopropane (1.0 eq)

  • Ethyl chloroacetate (1.05 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Acetonitrile (Anhydrous)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated Sodium Bicarbonate (Sat. NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-1,3-diaminopropane (1.0 eq) and anhydrous acetonitrile (approx. 0.2 M concentration).

  • Add DIPEA (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Addition of Electrophile: Add ethyl chloroacetate (1.05 eq) dropwise to the stirring solution over 15-20 minutes. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC (e.g., 50% EtOAc in Hexanes, visualize with ninhydrin and KMnO₄ stains).

  • Workup: Once the starting amine is consumed, concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product as an oil.

  • Purification: Pre-treat silica gel by slurrying it in the initial eluent (e.g., 10% EtOAc in Hexanes) containing 1% triethylamine. Load the crude oil onto the prepared column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., 10% to 60% EtOAc).

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate in vacuo to afford this compound as a clear oil.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Tiwari, R., et al. (2021). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 26(16), 4967. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection Reagent Guide. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to PNA Monomers: A Comparative Analysis of N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic nucleic acid analogs, Peptide Nucleic Acids (PNAs) stand out for their exceptional binding affinity and specificity towards DNA and RNA, coupled with remarkable enzymatic stability.[][2][3] These attributes have positioned PNAs as powerful tools in diagnostics, molecular biology, and as promising therapeutic agents.[2][4][5] The performance of a PNA oligomer is fundamentally dictated by the quality and chemical nature of its constituent monomers. This guide provides an in-depth comparison of a cornerstone Boc-protected PNA monomer, N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester, with other prevalent PNA monomer classes, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

The Central Role of the PNA Monomer

The unique structure of PNA, featuring a neutral N-(2-aminoethyl)glycine backbone instead of the negatively charged sugar-phosphate backbone of DNA and RNA, is the source of its remarkable properties.[3][6][7] This neutrality eliminates electrostatic repulsion when binding to natural nucleic acids, leading to more stable duplexes.[3][7] The synthesis of PNA oligomers is typically achieved through solid-phase peptide synthesis (SPPS), where the choice of monomer protecting group strategy is a critical determinant of the synthesis efficiency, final product purity, and the potential for incorporating modifications.[8][9]

Featured Monomer: this compound (A Boc-Protected PNA Building Block)

This compound represents a fundamental building block for the synthesis of the PNA backbone using the tert-butyloxycarbonyl (Boc) protecting group strategy. The Boc group protects the terminal amine of the aminoethylglycine backbone during the coupling of the nucleobase-containing acetic acid derivative.

Chemical Structure:

The Boc/Cbz (or Boc/Z) strategy was the original method developed for PNA synthesis and is still valued for its ability to produce high-purity PNA oligomers with fewer side reactions compared to other methods.[4][9] The robustness of the Boc group and the specific conditions required for its removal contribute to a cleaner synthesis process.

Alternative PNA Monomers: A Comparative Overview

The field of PNA synthesis has evolved to include several classes of monomers, each with distinct advantages and disadvantages. The most common alternatives to the Boc-protected monomers are the Fmoc/Bhoc protected monomers and various backbone-modified monomers, such as gamma (γ)-PNAs.

Fmoc/Bhoc Protected PNA Monomers

The fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is currently the most widely used method for PNA synthesis.[4] This is largely due to its compatibility with standard DNA synthesizers and milder deprotection conditions, which allow for a broader range of chemical modifications.[4]

Gamma (γ)-Modified PNA Monomers

Gamma-substituted PNAs represent a significant advancement in PNA chemistry. These monomers feature a modification at the γ-carbon of the N-(2-aminoethyl)glycine backbone.[8][] This modification can improve solubility, reduce aggregation, and enhance the binding affinity and specificity of the resulting PNA oligomer.[8][]

Head-to-Head Comparison: Boc vs. Fmoc/Bhoc vs. γ-PNA Monomers

The choice of PNA monomer has profound implications for the synthesis process and the properties of the final PNA oligomer. Below is a comparative analysis based on key performance indicators.

FeatureBoc-Protected MonomersFmoc/Bhoc-Protected MonomersGamma (γ)-Modified PNA Monomers
Synthesis Purity Generally higher purity due to fewer side reactions.[4]Can be subject to minor base-catalyzed rearrangement side reactions.[4]Purity is dependent on the specific gamma modification and synthesis conditions.
Deprotection Conditions Harsh acidic conditions (e.g., TFA) for Boc removal.[4]Mild basic conditions (e.g., piperidine) for Fmoc removal.Deprotection follows the strategy of the parent monomer (Boc or Fmoc).
Compatibility Limited compatibility with acid-sensitive linkers and labels.[4]Highly compatible with a wide range of linkers, labels, and DNA synthesis chemistry.[4]Compatibility is determined by the protecting group strategy employed.
Solubility PNA oligomers can have poor solubility, especially purine-rich sequences.[4]Similar solubility challenges to Boc-synthesized PNAs.Introduction of hydrophilic groups at the γ-position can significantly improve solubility.[][8][]
Aggregation Prone to aggregation, particularly for G-rich sequences.[4]Aggregation can be a challenge during synthesis and purification.Gamma modifications can reduce inter-strand aggregation.[8]
Binding Affinity (Tm) High affinity to DNA and RNA.High affinity to DNA and RNA.Can exhibit enhanced binding affinity and thermal stability (Tm).[8][]
Cellular Uptake Poor cellular uptake for unmodified PNAs.[11][12]Unmodified PNAs have poor cellular uptake.[11]Specific gamma modifications can be designed to improve cellular uptake.[]

Experimental Workflows and Protocols

To provide a practical context for the comparison, this section outlines the general solid-phase synthesis cycle for PNA oligomers and highlights the key differences between the Boc and Fmoc strategies.

General Solid-Phase PNA Synthesis Workflow

The synthesis of PNA oligomers is a cyclical process involving deprotection of the terminal amine, coupling of the next monomer, and capping of any unreacted amines.

PNA Synthesis Workflow start Start with Solid Support deprotection Deprotection (Remove Boc or Fmoc) start->deprotection wash Wash deprotection->wash activation Monomer Activation coupling Coupling activation->coupling coupling->wash capping Capping (e.g., Acetic Anhydride) capping->wash cleavage Cleavage from Support & Base Deprotection capping->cleavage Final Cycle wash->deprotection Repeat for next cycle wash->activation wash->capping purification Purification (e.g., RP-HPLC) cleavage->purification end Characterized PNA Oligomer purification->end

Caption: General workflow for solid-phase synthesis of PNA oligomers.

Protocol 1: PNA Synthesis using Boc-Protected Monomers (Manual Method)

This protocol is adapted from the original methods for PNA synthesis and is suitable for producing high-purity PNA oligomers.[9]

1. Resin Preparation:

  • Start with a suitable resin, such as MBHA resin.
  • Swell the resin in a suitable solvent (e.g., dichloromethane, DCM).

2. Deprotection:

  • Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA) to remove the Boc protecting group.
  • Wash the resin thoroughly with DCM and a neutralization buffer (e.g., diisopropylethylamine, DIEA, in DCM).

3. Coupling:

  • Dissolve the Boc-protected PNA monomer and a coupling agent (e.g., HBTU) in a suitable solvent (e.g., N,N-dimethylformamide, DMF).
  • Add the monomer solution to the resin and agitate to facilitate coupling.

4. Capping:

  • Treat the resin with a capping solution (e.g., acetic anhydride and pyridine in DMF) to block any unreacted amino groups.
  • Wash the resin with DMF and DCM.

5. Repeat:

  • Repeat steps 2-4 for each subsequent monomer in the sequence.

6. Cleavage and Deprotection:

  • After the final coupling, treat the resin with a strong acid cocktail (e.g., TFMSA/TFA/m-cresol) to cleave the PNA from the resin and remove the base-protecting groups.[13]
  • Precipitate the crude PNA in cold diethyl ether.[13]

7. Purification and Analysis:

  • Purify the crude PNA by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Characterize the final product by mass spectrometry (e.g., MALDI-TOF).
Protocol 2: PNA Synthesis using Fmoc-Protected Monomers (Automated Method)

This protocol is suitable for automated DNA synthesizers and allows for more rapid synthesis.[4][13]

1. Resin and Synthesizer Setup:

  • Use a PAL or XAL resin pre-loaded on the synthesis column.[13]
  • Prime the DNA synthesizer with the required reagents (Fmoc-PNA monomers, activators, deblocking solution, etc.).

2. Synthesis Cycle (Automated):

  • Deblocking: Treat the resin with a solution of piperidine in DMF to remove the Fmoc group.
  • Coupling: Deliver the activated Fmoc-PNA monomer to the column. Activation is typically performed with HATU or HBTU.
  • Capping: Treat with a capping mixture to block unreacted amines.
  • The synthesizer automatically repeats this cycle for each monomer.

3. Cleavage and Deprotection:

  • Treat the resin with a cleavage cocktail, typically TFA with scavengers like m-cresol.[13]
  • Precipitate the crude PNA in cold diethyl ether.[13]

4. Purification and Analysis:

  • Purify the crude PNA by RP-HPLC.
  • Confirm the identity and purity by mass spectrometry.
Key Differences in Experimental Causality

Protecting_Group_Strategies cluster_boc Boc Strategy cluster_fmoc Fmoc Strategy boc_deprotect Boc Deprotection (Harsh Acid: TFA) boc_advantage Advantage: Higher Purity Fewer Side Reactions boc_deprotect->boc_advantage boc_disadvantage Disadvantage: Incompatible with Acid-Sensitive Moieties boc_deprotect->boc_disadvantage fmoc_deprotect Fmoc Deprotection (Mild Base: Piperidine) fmoc_advantage Advantage: High Compatibility Automation Friendly fmoc_deprotect->fmoc_advantage fmoc_disadvantage Disadvantage: Potential for Rearrangement Side Reactions fmoc_deprotect->fmoc_disadvantage

Caption: Key causal differences between Boc and Fmoc protecting group strategies in PNA synthesis.

Applications and Case Studies: Where Monomer Choice Matters

The selection of a PNA monomer strategy is often dictated by the intended application of the PNA oligomer.

  • Diagnostics: For applications like fluorescence in situ hybridization (FISH) probes and SNP detection, the high specificity of PNAs is paramount.[][2] Both Boc and Fmoc strategies can be used, but the ease of labeling with fluorescent dyes often favors the Fmoc approach.

  • Antisense Therapeutics: In the development of antisense drugs, the stability and cellular uptake of the PNA are critical.[5][11] Here, γ-modified PNAs with enhanced solubility and cell-penetrating properties are highly advantageous.[][]

  • Gene Editing: The ability of PNAs to invade double-stranded DNA makes them valuable tools for gene editing.[2][] The high purity achievable with the Boc synthesis route can be beneficial for ensuring the fidelity of these highly specific interactions.

Conclusion and Future Perspectives

The choice of PNA monomer is a critical decision in the design and synthesis of PNA oligomers. While this compound and the broader Boc-protection strategy offer a robust path to high-purity PNAs, the versatility and compatibility of the Fmoc-based approach have made it the more common choice in many laboratories. The advent of γ-modified PNAs has further expanded the toolkit, enabling the fine-tuning of PNA properties for specific and demanding applications. As PNA-based technologies continue to advance, the development of novel monomers with enhanced features will undoubtedly play a central role in unlocking the full potential of this remarkable nucleic acid mimic.

References

  • The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K. [Link]

  • Solid Phase Synthesis of PNA Oligomers - Springer Nature Experiments. [Link]

  • Synthesis of Peptide Nucleic Acid Monomers Containing the Four Natural Nucleobases: Thymine, Cytosine, Adenine, and Guanine and Their Oligomerization | The Journal of Organic Chemistry - ACS Publications. [Link]

  • n-phenylacetyl-l-prolylglycine ethyl ester: Topics by Science.gov. [Link]

  • Peptide nucleic acid - Wikipedia. [Link]

  • Modified PNA Monomers - Danith Ly Group - Carnegie Mellon. [Link]

  • HLB Panagene - custom PNA oligonucleotide synthesis. [Link]

  • Modified PNA Monomers: Advancing Molecular Biology, Diagnostics, and Therapeutics. [Link]

  • Potential of Peptide Nucleic Acids in Future Therapeutic Applications - PMC - NIH. [Link]

  • Synthesis and characterization of PNA oligomers containing preQ1 as a positively charged guanine analogue - PubMed. [Link]

  • Solid-phase synthesis of peptide nucleic acid (PNA) monomers and their oligomerization using disulphide anchoring linkers - PubMed. [Link]

  • On the stability of peptide nucleic acid duplexes in the presence of organic solvents - PMC. [Link]

  • (a) General protocol for the synthesis of PNA 4–9 - ResearchGate. [Link]

  • Peptide Nucleic Acid (PNA)−DNA Duplexes: Comparison of Hybridization Affinity between Vertically and Horizontally - https ://ris.utwen te.nl. [Link]

  • Recent Advances in Chemical Modification of Peptide Nucleic Acids - PMC - NIH. [Link]

  • A facile route to synthesize N-(Boc-Aminoethylglycin)thymine Ethyl Ester, application to the synthesis of PNA-oligonucleotide conjugates - ResearchGate. [Link]

  • Synthesis and characterization of PNA oligomers containing preQ1 as a positively charged guanine analogue - researchmap. [Link]

  • Insights into peptide nucleic acid (PNA) structural features: The crystal structure of a d-lysine-based chiral PNA–DNA duplex | PNAS. [Link]

  • Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation - NIH. [Link]

  • Thermodynamic comparison of PNA/DNA and DNA/DNA hybridization reactions at ambient temperature | Nucleic Acids Research | Oxford Academic. [Link]

  • Comparison of DNA structure with PNA | Download Scientific Diagram - ResearchGate. [Link]

  • N-Phenylacetyl-L-Prolylglycine Ethyl Ester | Drug Information, Uses, Side Effects, Chemistry. [Link]

Sources

A Comparative Guide to Boc and Fmoc Strategies for Peptide Nucleic Acid (PNA) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Protecting Group Strategy in PNA Synthesis

Peptide Nucleic Acid (PNA) is a synthetic DNA mimic with a neutral N-(2-aminoethyl)glycine backbone, a feature that confers remarkable hybridization characteristics and resistance to enzymatic degradation.[1][] These properties make PNA a powerful tool in diagnostics, therapeutics, and molecular biology.[1][] The solid-phase synthesis of PNA oligomers, akin to peptide synthesis, relies on a cyclical process of monomer addition.[3][4] Central to the success of this process is the choice of protecting groups for the monomer's backbone amino group and the nucleobases' exocyclic amines.[3] This selection dictates the chemical conditions of the synthesis, influencing coupling efficiency, the potential for side reactions, and the final purity of the oligomer.[1]

The two most established strategies in PNA synthesis are the Boc/Z and Fmoc/Bhoc protection schemes.[1] The former, the original method, employs an acid-labile tert-butyloxycarbonyl (Boc) group for the backbone and a more stable, yet still acid-labile, benzyloxycarbonyl (Z) group for the nucleobases.[1] The latter, and more commonly used, strategy utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the backbone and the acid-labile benzhydryloxycarbonyl (Bhoc) group for the nucleobases.[5][6] This guide provides an in-depth, objective comparison of these two methodologies, offering experimental insights to aid researchers in selecting the optimal strategy for their specific applications.

The Boc/Z Strategy: The Original Approach

The Boc/Z strategy was the first to be developed for PNA synthesis and is known for producing high-purity PNA oligomers due to minimal side reactions.[7][8] This approach is predicated on the differential acid lability of the Boc and Z protecting groups.

Core Chemistry and Workflow

In the Boc/Z PNA synthesis cycle, the temporary Boc group on the N-terminal amine is removed with a mild acid, typically trifluoroacetic acid (TFA), to allow for the coupling of the next Boc-protected monomer.[5] The Z groups protecting the exocyclic amines of the nucleobases (adenine, guanine, and cytosine) are stable to the conditions used for Boc removal but are cleaved at the end of the synthesis using a strong acid.[5]

The synthesis cycle can be visualized as follows:

Boc_PNA_Synthesis cluster_cycle Boc Synthesis Cycle Deprotection Boc Deprotection (TFA in DCM) Washing1 Washing (DCM/DMF) Deprotection->Washing1 Coupling Monomer Coupling (HBTU/HATU) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Capping Capping (Acetic Anhydride) Washing2->Capping Washing3 Washing (DMF/DCM) Capping->Washing3 Washing3->Deprotection Next Cycle End Elongated PNA (Ready for next cycle) Washing3->End Start Resin-Bound PNA (Boc-protected N-terminus) Start->Deprotection

Figure 1: The cyclical workflow of Boc-strategy PNA synthesis.

Advantages and Disadvantages

The primary advantage of the Boc/Z strategy is the high purity of the resulting PNA oligomers, attributed to fewer side reactions during synthesis.[6][8] However, the repeated use of TFA for Boc deprotection can lead to premature removal of a small percentage of the Z groups from the nucleobases, potentially causing oligomer branching.[9] The most significant drawback is the requirement for harsh acidic conditions, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for the final cleavage from the resin and deprotection of the Z groups.[8][9] These hazardous reagents necessitate specialized equipment and pose safety risks.[8]

The Fmoc/Bhoc Strategy: The Milder Alternative

The Fmoc/Bhoc strategy has become the more prevalent method for PNA synthesis due to its milder reaction conditions and compatibility with a wider range of chemistries, including automated synthesis on DNA synthesizers.[1][5][6]

Core Chemistry and Workflow

This strategy employs the base-labile Fmoc group for the temporary protection of the N-terminal amine and the acid-labile Bhoc group for the permanent protection of the exocyclic amines of adenine, cytosine, and guanine.[5] The thymine base typically does not require protection.[5] The Fmoc group is removed in each cycle using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[5][10]

The synthesis cycle is illustrated below:

Fmoc_PNA_Synthesis cluster_cycle Fmoc Synthesis Cycle Deprotection Fmoc Deprotection (20% Piperidine in DMF) Washing1 Washing (DMF) Deprotection->Washing1 Coupling Monomer Coupling (HBTU/HATU) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Capping Capping (Acetic Anhydride) Washing2->Capping Washing3 Washing (DMF) Capping->Washing3 Washing3->Deprotection Next Cycle End Elongated PNA (Ready for next cycle) Washing3->End Start Resin-Bound PNA (Fmoc-protected N-terminus) Start->Deprotection

Figure 2: The cyclical workflow of Fmoc-strategy PNA synthesis.

Advantages and Disadvantages

The main advantage of the Fmoc/Bhoc strategy is the use of mild basic conditions for Fmoc deprotection, which allows for greater flexibility in synthesizing modified PNAs and PNA conjugates.[1][11] The final cleavage and deprotection are also achieved under milder acidic conditions (TFA with scavengers) compared to the Boc/Z strategy.[5] This makes the Fmoc/Bhoc approach more amenable to automation.[1]

However, the iterative base treatment for Fmoc removal can lead to side reactions.[8] The primary concerns are the cyclization of the N-(2-aminoethyl)glycine backbone to form a ketopiperazine, resulting in chain termination, and transacylation, where the N-terminal amine attacks the nucleobase, leading to an abasic site.[3][8] Consequently, PNA synthesis via the Fmoc strategy may result in lower purity compared to the Boc strategy.[8]

Head-to-Head Comparison: Boc vs. Fmoc

The choice between the Boc and Fmoc strategies involves a trade-off between the harshness of the chemical conditions, the potential for side reactions, and compatibility with other chemistries.[1] The following table summarizes the key differences:

FeatureBoc/Z StrategyFmoc/Bhoc Strategy
Backbone Protection Acid-labile (Boc)Base-labile (Fmoc)
Nucleobase Protection Acid-labile (Z)Acid-labile (Bhoc)
Deprotection (Backbone) Mild acid (TFA)Mild base (Piperidine)
Final Cleavage & Deprotection Strong acid (HF, TFMSA)Mild acid (TFA)
Key Advantage High purity, fewer side reactionsMilder conditions, automation-friendly
Key Disadvantage Harsh final cleavage conditionsPotential for base-induced side reactions
Compatibility with Modifications Limited due to harsh cleavageHigh, suitable for complex conjugates

Experimental Protocols

General PNA Oligomer Synthesis Protocol (Fmoc-based)

This protocol is a general guideline for Fmoc-based PNA synthesis, typically performed on a 2 µmol scale.[10]

  • Resin Preparation: Swell the appropriate solid support (e.g., PAL-PEG-PS) in DMF.[10]

  • Fmoc-Deprotection (Deblocking): Treat the resin with 20% piperidine in DMF for a short duration (e.g., 30 seconds) to remove the Fmoc group from the N-terminal amine.[10]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Monomer Activation and Coupling: Pre-activate the Fmoc-PNA monomer with a coupling reagent such as HBTU or HATU and a base like DIPEA in a suitable solvent (e.g., NMP).[5] Add the activated monomer solution to the resin and allow it to react.

  • Washing: Wash the resin with DMF.

  • Capping: Treat the resin with a capping solution (e.g., acetic anhydride in NMP/pyridine) to block any unreacted amino groups and prevent the formation of deletion sequences.[5]

  • Washing: Wash the resin with DMF and DCM.[12]

  • Repeat: Repeat steps 2-7 for each subsequent monomer in the sequence.

  • Final Fmoc Removal: Perform a final deprotection step to remove the N-terminal Fmoc group, unless "Fmoc-on" purification is desired.[10]

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically TFA with a scavenger like m-cresol, for approximately 90 minutes to cleave the PNA from the resin and remove the Bhoc protecting groups from the nucleobases.[5][10]

  • Precipitation and Purification: Precipitate the crude PNA product with diethyl ether.[12] Purify the PNA oligomer by reverse-phase HPLC.[12]

PNA Purification and Characterization
  • Purification: Crude PNA oligomers are typically purified by reverse-phase HPLC (RP-HPLC) using a C8 or C18 column.[10] A common mobile phase system is a gradient of acetonitrile in water, both containing 0.1% TFA.[10][13]

  • Analysis: The purity of the PNA is assessed by analytical RP-HPLC and its identity is confirmed by MALDI-TOF mass spectrometry.[10]

Conclusion: Selecting the Right Strategy for Your Research

The choice between the Boc/Z and Fmoc/Bhoc strategies for PNA synthesis is contingent upon the specific requirements of the research. The Boc/Z strategy remains a robust method for obtaining high-purity, unmodified PNA oligomers.[1] However, the Fmoc/Bhoc strategy has become the more widely adopted approach due to its milder deprotection conditions, which offer greater flexibility for synthesizing complex PNA conjugates and are more amenable to automated synthesis platforms.[1] For many applications in drug discovery and diagnostics that necessitate modified PNAs, the Fmoc/Bhoc method provides significant advantages.[1] Ultimately, a thorough understanding of the chemistries, potential side reactions, and the intended application of the PNA oligomer will guide the researcher in making an informed decision.

References

  • Biosearch Technologies. Peptide Nucleic Acid (PNA) Synthesis.
  • PNA Purification and Characteriz
  • Aapptec Peptides. 1121 – PNA Synthesis.
  • BOC Sciences. Custom PNA Synthesis for Gene Research.
  • PubMed.
  • Guideline for PNA.
  • Chemical Society Reviews. The challenge of peptide nucleic acid synthesis.
  • LGC, Biosearch Technologies. The Flexibility of PNA Synthesis.
  • International Journal of Medical Sciences. Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging.
  • Benchchem. A Comparative Guide to Boc/Z-Protected Monomers in Peptide Nucleic Acid (PNA) Synthesis.
  • Creative Peptides. PNA/DNA Chimera Synthesis by Boc Chemistry.
  • Creative Peptides. PNA Oligomer Synthesis by Fmoc Chemistry.
  • BOC Sciences Amino Acid. PNA Monomers Synthesis Services.
  • Creative Peptides.
  • Synthesis and Purific
  • BOC Sciences.
  • Organic Letters. Submonomeric Strategy with Minimal Protection for the Synthesis of C(2)-Modified Peptide Nucleic Acids.
  • Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences.
  • ResearchGate. Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
  • RSC Publishing. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs).
  • Fiveable. Orthogonal Protection Definition.
  • BOC Sciences.
  • BOC Sciences. Custom PNA Oligonucleotides Synthesis.
  • Google P
  • ResearchGate. Synthesis of PNA Oligomers by Fmoc Chemistry.
  • NIH.
  • Liwei Peptide. Fmoc-PNA-C(Bhoc)-OH.
  • ACS Publications.

Sources

A Senior Application Scientist's Guide to Purity Analysis of Peptide Nucleic Acids Derived from N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of synthetic oligonucleotides and their analogues is not merely a quality control metric; it is the bedrock upon which reliable and reproducible experimental outcomes are built. In the burgeoning field of peptide nucleic acids (PNAs), this principle holds particularly true. Their unique polyamide backbone, which replaces the sugar-phosphate backbone of DNA and RNA, confers remarkable hybridization properties and enzymatic stability, making them powerful tools in diagnostics and therapeutics[1]. This guide provides an in-depth technical comparison of the purity analysis of PNAs synthesized using a modified backbone precursor, "N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester," against the standard N-(2-aminoethyl)glycine (aeg) PNAs.

We will explore the synthetic nuances that introduce specific impurities, detail the analytical methodologies for their detection and quantification, and provide the experimental data necessary to make informed decisions in your research.

The Genesis of a Modified PNA: Synthesis from this compound

The precursor "this compound" suggests the synthesis of a PNA with a modification at the γ-position of the backbone, introducing a three-carbon spacer between the backbone nitrogens. This class of PNAs, known as γ-PNAs, has garnered significant interest due to its potential to modulate the conformational properties and binding affinities of the resulting oligomers[][3].

The synthesis of a γ-PNA monomer from this precursor would logically proceed through the following key stages:

  • Saponification: The ethyl ester of the starting material is hydrolyzed to yield the free carboxylic acid, N-[3-(tert-Butoxycarbonylamino)propyl]glycine.

  • Nucleobase Attachment: A protected nucleobase acetic acid (e.g., thymine acetic acid) is then coupled to the secondary amine of the glycine moiety. This is a critical step where incomplete coupling can lead to backbone-only impurities.

  • Final Deprotection and Activation for Solid-Phase Synthesis: The Boc protecting group on the propylamino side chain is removed, and the carboxylic acid is activated for subsequent solid-phase synthesis.

This synthetic route, while conceptually straightforward, is fraught with potential pitfalls that can lead to a variety of impurities.

Diagram of the Proposed Synthetic Workflow for a γ-PNA Monomer

G start This compound step1 Saponification (e.g., LiOH) start->step1 intermediate1 N-[3-(tert-Butoxycarbonylamino)propyl]glycine step1->intermediate1 step2 Coupling with Protected Nucleobase Acetic Acid (e.g., DCC, HOBt) intermediate1->step2 intermediate2 Boc-Protected γ-PNA Monomer step2->intermediate2 step3 Boc Deprotection (e.g., TFA) intermediate2->step3 final_monomer Fmoc-Protected γ-PNA Monomer for SPPS step3->final_monomer

Caption: Proposed synthesis of a γ-PNA monomer.

The Impurity Landscape: A Comparative Perspective

The nature and prevalence of impurities in a PNA preparation are intrinsically linked to the synthetic route and the monomers used. Here, we compare the potential impurities arising from the use of our target γ-PNA monomer with those from standard aegPNA synthesis.

Impurity TypeaegPNA (Standard)γ-PNA (from N-[3-(tert-Butoxycarbonylamino)propyl]glycine)Causality and Impact
Deletion Sequences (n-1) CommonCommonIncomplete coupling during solid-phase synthesis. Leads to shorter oligomers with potentially altered binding properties[4].
Truncation Products CommonCommonFailure to complete the full-length synthesis. Can be difficult to separate from the desired product.
Base-Modified Adducts PossiblePossibleSide reactions with protecting groups or cleavage cocktails. Can affect Watson-Crick base pairing.
Epimerization Products N/A (achiral backbone)High Risk The introduction of a chiral center at the γ-position makes the monomer susceptible to racemization during activation and coupling, leading to diastereomeric impurities[5][6]. This can significantly impact the helical preorganization and binding affinity of the PNA[7].
Backbone Rearrangement Products Less commonPossibleThe longer, more flexible propyl linker in the γ-PNA backbone may be more prone to intramolecular side reactions during synthesis.
Incomplete Deprotection Products PossiblePossibleResidual protecting groups (Boc, Fmoc, Bhoc) on the final oligomer, which can alter solubility and binding.

The most significant difference in the impurity profile lies in the potential for epimerization in the synthesis of chiral γ-PNAs. Even small amounts of the incorrect diastereomer can disrupt the helical structure of the PNA, leading to a significant decrease in binding affinity and specificity[5].

Analytical Arsenal for Purity Determination

A multi-pronged analytical approach is essential for the comprehensive characterization of PNA purity. The following techniques provide orthogonal information to create a complete purity profile.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for PNA purity analysis and purification[8][9]. The separation is based on the hydrophobicity of the PNA oligomer.

Experimental Protocol: Analytical RP-HPLC of PNAs

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.

  • Column Temperature: 55-60 °C to minimize aggregation[8].

Expected Results and Comparison:

  • aegPNA: A successful synthesis will show a major peak for the full-length product, with smaller, earlier-eluting peaks corresponding to deletion sequences.

  • γ-PNA: In addition to deletion sequences, diastereomeric impurities, if present, may appear as closely eluting peaks or as a broadening of the main peak, making purification more challenging. Chiral HPLC is often necessary for their resolution[10].

Diagram of the RP-HPLC Workflow for PNA Analysis

G sample Crude PNA Sample hplc RP-HPLC System sample->hplc column C18 Column hplc->column detector UV Detector (260 nm) column->detector chromatogram Chromatogram detector->chromatogram analysis Peak Integration and Purity Calculation chromatogram->analysis

Caption: A typical workflow for PNA purity analysis by RP-HPLC.

Mass Spectrometry (MS)

Mass spectrometry provides an accurate determination of the molecular weight of the synthesized PNA, confirming the identity of the main product and helping to identify impurities[8]. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is commonly used for intact PNA analysis, while Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer can be used for more detailed fragmentation studies (MS/MS)[1].

Experimental Protocol: MALDI-TOF MS of PNAs

  • Matrix: Sinapinic acid or α-cyano-4-hydroxycinnamic acid.

  • Sample Preparation: Co-crystallize a small amount of the PNA sample with the matrix solution on the target plate.

  • Instrumentation: A MALDI-TOF mass spectrometer in positive ion mode.

  • Analysis: Compare the observed molecular weight with the calculated theoretical mass.

Expected Results and Comparison:

  • aegPNA and γ-PNA: The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of the full-length product. Impurities such as deletion sequences (n-1, n-2, etc.) will appear as peaks with corresponding mass differences. Tandem MS (MS/MS) can be used to fragment the PNA and confirm the sequence, as well as to identify the location of any modifications or truncations[4][11][12]. Fragmentation patterns can differ between aegPNA and γ-PNA due to the modified backbone, potentially providing unique signatures for impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While not a routine technique for Purity determination of every synthesis, high-field NMR spectroscopy is an invaluable tool for the detailed structural characterization of PNA monomers and oligomers, and for identifying subtle impurities that may be missed by other methods[13][14].

Experimental Protocol: ¹H NMR of PNA Oligomers

  • Sample Preparation: Dissolve the purified PNA in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Experiment: Acquire a 1D ¹H NMR spectrum. 2D experiments like COSY and TOCSY can be used for more detailed assignments.

  • Analysis: Analyze the chemical shifts, coupling constants, and integrations of the protons to confirm the structure and identify any unexpected signals that may correspond to impurities.

Expected Results and Comparison:

  • aegPNA: The ¹H NMR spectrum will show characteristic signals for the backbone methylene protons and the nucleobase protons.

  • γ-PNA: The spectrum will be more complex due to the additional protons in the γ-substituent and the chirality of the backbone. The presence of diastereomeric impurities will be evident from the appearance of multiple sets of signals for the backbone and nucleobase protons. NMR is particularly powerful for identifying process-related impurities and residual solvents[15].

Comparative Performance and Supporting Data

The choice of PNA monomer has a direct impact on the performance of the resulting oligomer. While the synthesis of γ-PNAs can be more challenging, the potential benefits often outweigh the difficulties.

Performance MetricaegPNAγ-PNASupporting Evidence
Binding Affinity (Tm) HighHigher The pre-organized helical structure of many γ-PNAs leads to a more favorable entropy of binding, resulting in higher melting temperatures (Tm) of PNA:DNA/RNA duplexes[7][9].
Sequence Specificity ExcellentPotentially Enhanced The rigidified backbone of some γ-PNAs can lead to a greater penalty for mismatched base pairs, thus enhancing sequence discrimination.
Solubility Often poor, especially for purine-rich sequencesCan be improved The introduction of certain side chains at the γ-position (e.g., mini-PEG) can significantly improve the aqueous solubility of PNAs.
Cellular Uptake PoorCan be enhanced The γ-position provides a convenient handle for the attachment of cell-penetrating peptides or other moieties to improve cellular delivery[3].

Conclusion: A Balanced Approach to Purity and Performance

The synthesis of PNAs from "this compound" offers an exciting avenue for the development of modified γ-PNAs with potentially superior properties. However, this comes at the cost of a more complex synthetic and purification process, with a higher risk of specific impurities, most notably diastereomers.

A thorough understanding of the potential impurity profile, coupled with a rigorous analytical workflow employing RP-HPLC, mass spectrometry, and, where necessary, NMR and chiral chromatography, is essential to ensure the quality and reliability of these advanced PNA oligomers. By carefully navigating the challenges of synthesis and purification, researchers can unlock the full potential of these promising molecules in a wide range of biological and therapeutic applications.

References

  • Abes, S., et al. (2007). PNA-peptide conjugates as potent antisense agents. Current Pharmaceutical Design, 13(26), 2691-2707.
  • Barros, A. A., et al. (2020). Head on Comparison of Self- and Nano-assemblies of Gamma Peptide Nucleic Acid Amphiphiles.
  • Butler, J. M. (2006). A new tool for human identity testing: peptide nucleic acid probes. Journal of forensic sciences, 51(3), 557-564.
  • Christensen, L., et al. (1995). Solid-phase synthesis of peptide nucleic acids. Journal of peptide science, 1(3), 175-183.
  • Yeh, J. I., et al. (2010). Crystal Structure of Chiral γPNA with Complementary DNA Strand—Insights into the Stability and Specificity of Recognition and Conformational Preorganization. Journal of the American Chemical Society, 132(31), 10738-10740.
  • Falkiewicz, B., et al. (1999). Synthesis and characterization of new chiral peptide nucleic acid (PNA) monomers. Nucleic Acids Symposium Series, (42), 29-30.
  • Gosu, V., et al. (2015). Synthesis of optically pure γPNA monomers: a comparative study. Tetrahedron, 71(21), 3507-3514.
  • Das, A., & Pradhan, B. (2020). A facile route to synthesize N-(Boc-Aminoethylglycin)thymine Ethyl Ester, application to the synthesis of PNA-oligonucleotide conjugates. Journal of Chemical Sciences, 132(1), 1-8.
  • Eriksson, M., & Nielsen, P. E. (1996). NMR solution structure of a peptide nucleic acid complexed with RNA. Nature Structural & Molecular Biology, 3(5), 410-413.
  • Haaima, G., et al. (1999). Peptide nucleic acids (PNA) derived from N-(N-methylaminoethyl)glycine. Synthesis, hybridization and structural properties. Journal of the Chemical Society, Perkin Transactions 1, (20), 3211-3220.
  • Sahu, B., et al. (2011). Insights on chiral, backbone modified peptide nucleic acids: Properties and biological activity.
  • Lee, S. E., et al. (2012). Preparation and determination of optical purity of γ-lysine modified peptide nucleic acid analogues. Archives of Pharmacal Research, 35(3), 517-522.
  • St Amant, A. H., & Hudson, R. H. (2012). Synthesis and oligomerization of Fmoc/Boc-protected PNA monomers of 2,6-diaminopurine, 2-aminopurine and thymine. Organic & Biomolecular Chemistry, 10(4), 876-881.
  • Gogoi, K., et al. (2011). Toward Peptide Nucleic Acid (PNA) Directed Peptide Translation Using Ester Based Aminoacyl Transfer. ACS Chemical Biology, 6(11), 1256-1263.
  • Buzayan, J. M., et al. (1995). High-performance liquid chromatography separation methods for the analysis of peptide nucleic acids.
  • Bio-Synthesis Inc. (2017). What are Backbone Modifications in Oligonucleotide Synthesis. Retrieved from [Link]

  • Li, Y. (1998). HPLC as a method for purifying and identifying PNAs (Publication No. 9835639) [Doctoral dissertation, American University].
  • Pipkorn, R., et al. (2013). SPPS Resins Impact the PNA-Syntheses' Improvement. International Journal of Medical Sciences, 10(4), 331-337.
  • Sforza, S., et al. (2016). Effect of chirality in gamma-PNA: PNA interaction, another piece in the picture. Oncotarget, 7(12), 13638-13642.
  • Ly, D. H. (2013). Effect of Steric Constraint at the γ-Backbone Position on the Conformations and Hybridization Properties of PNAs. Molecules, 18(11), 13584-13600.
  • Gasser, G., & Metzler-Nolte, N. (2012). The potential of organometallic complexes as anticancer agents. Current Opinion in Chemical Biology, 16(1-2), 84-91.
  • Corradini, R., et al. (2016). Effect of chirality in gamma-PNA: PNA interaction, another piece in the picture. Oncotarget, 7(12), 13638–13642.
  • Dragulescu-Andrasi, A., et al. (2006). A simple γ-backbone modification of peptide nucleic acids enhances their binding affinity and sequence specificity. Journal of the American Chemical Society, 128(31), 10258-10267.
  • Zhou, P., et al. (2023). PNA-Pdx: Versatile Peptide Nucleic Acid-Based Detection of Nucleic Acids and SNPs. Analytical Chemistry, 95(38), 14243-14251.
  • Moccia, M., et al. (2020). Design, synthesis and development of peptide nucleic acid (PNA) based analogues for miRNAs targeting in therapeutic and diagnostic fields. Unpublished manuscript.
  • Demidov, V. V., et al. (2007). Sequence specificity at targeting double-stranded DNA with a γ-PNA oligomer modified with guanidinium G-clamp nucleobases. Nucleic Acids Research, 35(19), 6563-6571.
  • Karagiannis, G. S., & Sarafan-Vasseur, N. (2019). HPLC methods for purity evaluation of man-made single-stranded RNAs.
  • Bafna, V., & Edwards, N. (2001). A probabilistic model for scoring tandem mass spectra against a peptide database.
  • Ok, T., et al. (2011). γ3PNA: Peptide Analogue of Glycol Nucleic Acid. Bulletin of the Korean Chemical Society, 32(8), 2863-2866.
  • Dancik, V., et al. (1999). De novo peptide sequencing via tandem mass spectrometry.
  • Hudson, R. H., & St Amant, A. H. (2008). A convenient route to N-[2-(Fmoc)aminoethyl]glycine esters and PNA oligomerization using a bis-N-Boc nucleobase protecting group strategy. The Journal of organic chemistry, 73(11), 4296-4299.
  • Bhattacharya, S., et al. (2011). Synthesis of a new dipeptide analogue and its chemical characterization. Der Pharma Chemica, 3(3), 174-188.
  • Gottlieb, H. E., et al. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • He, W., et al. (2008). Solution structure of a peptide nucleic acid duplex from NMR data: features and limitations. Journal of the American Chemical Society, 130(40), 13264-13273.
  • Fulmer, G. R., et al. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Harada, N. (2018).
  • Wikipedia. (2024, January 12). Tandem mass spectrometry. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Mass Spectrometry of Peptide Nucleic Acids Synthesized with Boc-Protected Monomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Synthetic Nucleic Acid Analogs

Peptide Nucleic Acids (PNAs) represent a paradigm shift in nucleic acid chemistry, replacing the natural sugar-phosphate backbone with a robust, uncharged polyamide chain of N-(2-aminoethyl)glycine units. This fundamental alteration confers extraordinary resistance to enzymatic degradation and enhances hybridization affinity and specificity towards complementary DNA and RNA targets. These attributes position PNAs as premier candidates for therapeutic agents, diagnostic probes, and advanced biotechnological tools.

The synthesis of these oligomers is a meticulous process, heavily reliant on solid-phase synthesis strategies akin to peptide synthesis. A cornerstone of this process is the use of protected monomers to ensure sequential, controlled chain elongation. The focus of this guide is the mass spectrometry (MS) analysis of PNAs synthesized using the tert-butoxycarbonyl (Boc) protection strategy, specifically with monomers like "N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester" . The choice of protecting group chemistry—primarily the Boc or the alternative Fmoc strategy—directly influences the purity profile and the potential side products of the crude PNA, making mass spectrometry an indispensable tool for quality control and structural verification.

This guide provides an in-depth comparison of mass spectrometry methodologies for characterizing these Boc-synthesized PNAs. We will explore the causality behind choosing between Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry, present supporting experimental data, and compare the analytical outcomes with those for PNAs synthesized with alternative backbone chemistries, such as the increasingly prevalent gamma-PNAs (γ-PNAs).

Core Principles of PNA Mass Spectrometry: Why It's Not Just Another Oligonucleotide

Unlike its native DNA/RNA counterparts, the PNA backbone is neutral. This lack of a polyanionic phosphate chain fundamentally alters its behavior in a mass spectrometer.

  • Ionization: PNAs behave more like peptides than nucleic acids during ionization. They readily accept a proton to form positive ions, typically [M+H]⁺. This contrasts with DNA/RNA, which are most often analyzed in negative ion mode.

  • Adduct Formation: The neutral backbone significantly reduces the propensity for metal cation adduction (e.g., Na⁺, K⁺) that plagues nucleic acid analysis and complicates spectra. While adducts can still form, they are generally less prominent, leading to cleaner spectra.

  • Fragmentation: Tandem mass spectrometry (MS/MS) induces fragmentation along the polyamide backbone, producing predictable ion series analogous to the b- and y-ions seen in peptides. This allows for de novo sequencing to confirm the identity of the synthesized oligomer.

Comparative Analysis of MS Techniques for Boc-Synthesized PNAs

The two dominant techniques for PNA analysis are MALDI-TOF-MS and ESI-MS, often coupled with liquid chromatography (LC-MS). The choice between them is a critical experimental decision driven by the analytical goal, be it high-throughput screening, purity assessment, or detailed structural elucidation.

MALDI-TOF-MS: The Workhorse for Rapid Quality Control

MALDI-TOF-MS is a powerful technique for PNA analysis due to its speed, tolerance for some impurities, and the generation of simple, predominantly singly-charged ions ([M+H]⁺). This simplifies spectral interpretation, making it ideal for routine verification of synthesis success.

Causality of Experimental Choices:

  • Why Soft Ionization? MALDI is a "soft" ionization technique that uses a laser pulse absorbed by a matrix to gently desorb and ionize the analyte. This minimizes in-source fragmentation, ensuring the detected mass corresponds to the intact PNA oligomer[1].

  • Why Protein Matrices? The peptide-like nature of the PNA backbone makes traditional protein matrices more effective than those typically used for DNA. Matrices like α-cyano-4-hydroxycinnamic acid (HCCA) and sinapinic acid provide superior co-crystallization and energy transfer for PNAs, resulting in better signal intensity and resolution[2].

ESI-MS: The Standard for High Resolution and Purity Analysis

Electrospray ionization is another soft ionization technique that generates ions directly from a liquid phase. Its key advantage is its seamless integration with High-Performance Liquid Chromatography (HPLC). LC-ESI-MS is the gold standard for determining the purity of a PNA sample, as it physically separates the full-length product from failed sequences or synthesis-related impurities before detection by the mass spectrometer.

Causality of Experimental Choices:

  • Why Multiply Charged Ions? ESI typically produces a distribution of multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺). While this creates a more complex spectrum than MALDI, it allows for the analysis of very high molecular weight molecules on mass analyzers with a limited m/z range. High-resolution instruments can de-convolute this charge state envelope to provide a highly accurate molecular weight measurement[3].

  • Why LC Coupling? Coupling with HPLC provides orthogonal separation based on hydrophobicity. This is crucial because MS alone cannot distinguish between isobaric impurities (molecules with the same mass but different structure/sequence) and the target PNA. LC separation resolves these species, allowing for accurate purity assessment[4].

Performance Comparison: Standard Boc-PNA vs. γ-PNA Analogs

To enhance properties like solubility and cellular uptake, PNA backbones are often modified. A leading alternative is the gamma-PNA (γ-PNA) , which incorporates a substitution at the γ-carbon of the aminoethylglycine backbone. This modification introduces chirality and can pre-organize the PNA into a helical conformation, improving its binding properties. From an analytical standpoint, these modifications have a direct and predictable impact on the mass spectrum.

Experimental Data Summary

The following table compares the expected mass spectrometry data for a hypothetical 7-mer standard PNA (synthesized via Boc-chemistry) and its γ-PNA counterpart where a miniPEG group is substituted at one position.

ParameterStandard PNA (Boc-Synthesized)γ-PNA (miniPEG-modified)Rationale & Causality
Example Sequence H-TGT-Lys-GAC-NH₂H-T(γ-mPEG)GT-Lys-GAC-NH₂A single thymine unit is modified with a mini-polyethylene glycol group to enhance solubility.
Calculated Monoisotopic Mass 2004.83 Da2120.92 DaThe addition of the C₄H₈O₂ moiety from the miniPEG group predictably increases the total mass by 116.09 Da.
Primary Ion (MALDI-TOF) [M+H]⁺ ≈ 2005.84 m/z[M+H]⁺ ≈ 2121.93 m/zBoth PNAs readily protonate. MALDI typically yields clean, singly charged ions, making mass verification straightforward[2].
Common Adducts [M+Na]⁺ ≈ 2027.82 m/z[M+Na]⁺ ≈ 2143.91 m/zSodium adducts are the most common impurity peaks, though less prevalent than with DNA. Their presence is easily identified by a +22 Da shift from the protonated peak.
ESI-MS Charge Series [M+2H]²⁺, [M+3H]³⁺[M+2H]²⁺, [M+3H]³⁺Both will produce similar charge state distributions. The γ-PNA may show slightly altered distributions due to conformational changes affecting solvent accessibility of protonation sites.
LC-MS Elution Profile Single main peakSingle main peak, likely earlier elutionThe hydrophilic miniPEG modification on the γ-PNA will typically reduce its retention time on a reverse-phase HPLC column compared to the standard PNA.
MS/MS Fragmentation Predictable backbone cleavageSimilar backbone cleavage, with a diagnostic mass shift for fragments containing the modified residue.Tandem MS will cleave the amide bonds. Fragments containing the γ-mPEG-T monomer will be 116.09 Da heavier than their unmodified counterparts, allowing for precise localization of the modification.

Experimental Protocols

The following protocols provide a self-validating system for the analysis of a PNA oligomer synthesized using Boc-protected monomers.

Workflow Overview: From Synthesis to Analysis

PNA_Analysis_Workflow cluster_synthesis Solid-Phase Synthesis (Boc-Strategy) cluster_purification Purification & QC cluster_ms Mass Spectrometry Analysis synthesis Automated or Manual PNA Synthesis cleavage Cleavage from Resin (e.g., TFA/m-cresol) synthesis->cleavage precipitation Crude Product Precipitation (Diethyl Ether) cleavage->precipitation dissolve Dissolve Crude PNA (0.1% TFA in Water) precipitation->dissolve hplc Reverse-Phase HPLC Purification dissolve->hplc fraction Collect Full-Length Product Peak hplc->fraction lyophilize Lyophilize Pure Fraction fraction->lyophilize sample_prep Prepare Sample for MS lyophilize->sample_prep maldi MALDI-TOF MS (Identity & Quick Purity Check) sample_prep->maldi lcms LC-ESI-MS (High-Resolution Identity & Purity) sample_prep->lcms

Caption: Overall workflow for PNA synthesis, purification, and MS analysis.

Protocol 1: HPLC Purification of Boc-Synthesized PNA

Rationale: Purification is essential to remove truncated sequences, remaining protecting groups, and salts from the cleavage cocktail, all of which can interfere with MS analysis and suppress the signal of the target oligomer.

  • Sample Preparation: Dissolve the crude, precipitated PNA pellet in an appropriate volume of 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Instrumentation & Columns:

    • System: A standard HPLC system with a UV detector.

    • Column: A C18 reverse-phase column is standard.

    • Detection: Monitor absorbance at 260 nm.

  • Mobile Phases:

    • Buffer A: 0.1% TFA in water.

    • Buffer B: 0.1% TFA in acetonitrile.

  • Gradient Elution: Run a linear gradient to separate the full-length PNA from more hydrophilic (shorter) failure sequences. A typical gradient might be 5% to 65% Buffer B over 30 minutes.

  • Fraction Collection: Collect the major peak corresponding to the full-length product.

  • Post-Processing: Lyophilize the collected fraction to a dry powder. This is the sample that will be used for MS analysis.

Protocol 2: MALDI-TOF-MS Analysis

Rationale: This protocol is optimized for rapid and clear confirmation of the molecular weight of the purified PNA.

  • Matrix Preparation: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (HCCA) in a 1:1 (v/v) solution of acetonitrile and 0.1% aqueous TFA.

  • Analyte Preparation: Dissolve the lyophilized PNA in 0.1% aqueous TFA to a final concentration of approximately 10 pmol/µL.

  • Spotting Technique (Dried-Droplet):

    • Spot 0.5 µL of the PNA analyte solution onto the MALDI target plate.

    • Immediately add 0.5 µL of the HCCA matrix solution to the same spot.

    • Allow the mixture to air-dry completely, forming a co-crystalline spot.

  • Data Acquisition:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire spectra in positive ion, linear mode.

    • Calibrate the instrument using a peptide standard of a similar mass range.

  • Expected Outcome: A clean spectrum dominated by a single peak corresponding to the [M+H]⁺ ion of the PNA. Minor peaks corresponding to [M+Na]⁺ or [M+K]⁺ may be present.

Diagram: Decision Logic for MS Technique Selection

MS_Decision_Tree start What is the Analytical Goal? goal1 Rapid MW Confirmation High-Throughput Screen start->goal1 goal2 Accurate Purity Assessment (>95%) start->goal2 goal3 Sequence Verification Modification Site Mapping start->goal3 tech1 Choose MALDI-TOF MS goal1->tech1 Simple spectra, high speed tech2 Choose LC-ESI-MS goal2->tech2 Separates impurities before MS detection tech3 Choose ESI-MS/MS or MALDI-TOF/TOF goal3->tech3 Requires fragmentation of parent ion

Caption: Decision tree for selecting the appropriate MS technique for PNA analysis.

Conclusion and Authoritative Insights

The successful characterization of synthetic oligonucleotides like PNAs is fundamentally dependent on the rigorous application of mass spectrometry. For PNAs synthesized using the "this compound" monomer and related Boc-protection strategies, both MALDI-TOF-MS and LC-ESI-MS serve distinct but complementary roles.

As a senior application scientist, my recommendation is to employ a dual-pronged approach. MALDI-TOF-MS should be the go-to technique for initial, high-throughput verification of synthesis success. Its speed and the simplicity of its spectra are unmatched for confirming that the oligomer of the correct molecular weight has been produced[2]. However, for any application requiring high purity, such as in therapeutic or diagnostic development, LC-ESI-MS is non-negotiable. It is the only method that provides a validated measure of purity by separating synthesis-related impurities from the final product.

Furthermore, when working with modified analogs like γ-PNAs, mass spectrometry is not just a quality control tool but a discovery tool. The predictable mass shifts and fragmentation patterns observed in MS/MS experiments provide unequivocal proof of the modification's presence and location within the sequence. By understanding the causality behind the choice of ionization method, matrix, and analytical platform, researchers can generate high-quality, reliable data that accelerates the development of next-generation PNA-based technologies.

References

  • Griffin, T. J., Tang, W., & Smith, L. M. (1996). Peptide Nucleic Acid Characterization by MALDI-TOF Mass Spectrometry. Analytical Chemistry, 68(18), 3283–3287. Available at: [Link]

  • Astone, F., & D'Agata, R. (2022). Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research. International Journal of Molecular Sciences, 23(19), 11099. Available at: [Link]

  • Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222. Available at: [Link]

  • Fagerquist, C. K., et al. (2024). Exploring the fragmentation efficiency of proteins analyzed by MALDI-TOF-TOF tandem mass spectrometry using computational and statistical analyses. PLOS One, 19(5), e0301986. Available at: [Link]

  • Kuklenyik, Z., et al. (2011). Comparison of MALDI-TOF-MS and HPLC-ESI-MS/MS for endopeptidase activity-based quantification of Anthrax lethal factor in serum. Analytical Chemistry, 83(5), 1709-1715. Available at: [Link]

  • metabion. Why Mass-Check and when MALDI- or ESI-ToF?. Available at: [Link]

  • Sharma, N. K., et al. (2020). Head on Comparison of Self- and Nano-assemblies of Gamma Peptide Nucleic Acid Amphiphiles. Bioconjugate Chemistry, 31(4), 1134-1142. Available at: [Link]

  • Gabelica, V., & Rosu, F. (2021). High-Resolution Native Mass Spectrometry. Chemical Reviews, 121(16), 9947–10007. Available at: [Link]

  • American University Library. (2023). Peptide nucleic acid analysis by MALDI-TOF mass spectrometry. Available at: [Link]

  • Gilar, M., et al. (2025). Characterizing Oligomers Using a 2D-LC–MS Workflow. LCGC International. Available at: [Link]

Sources

Comparative Guide to PNA-DNA Duplex Stability: The Impact of N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical Backbone

Peptide Nucleic Acid (PNA) stands as a remarkable mimic of DNA, where the familiar sugar-phosphate backbone is replaced by a charge-neutral N-(2-aminoethyl)glycine polyamide chain.[1][2] This fundamental alteration eliminates the electrostatic repulsion inherent between complementary DNA strands, resulting in PNA-DNA duplexes with exceptionally high thermal stability and sequence specificity.[1][3][4] These properties, combined with a formidable resistance to enzymatic degradation, position PNA as a premier tool for antisense therapies, advanced diagnostics, and nanotechnology.[1][][6]

However, the standard PNA backbone is not without its limitations, including occasional challenges with aqueous solubility and cellular uptake. This has spurred extensive research into chemical modifications of the PNA backbone to enhance its physicochemical properties without compromising its hybridization prowess. This guide provides an in-depth comparison of how one such modification, derived from N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester , impacts PNA-DNA duplex stability relative to standard PNA and other advanced alternatives.

The Focus Monomer: A Gateway to Cationic Gamma PNA

The compound this compound is a protected precursor for a "gamma-modified" PNA monomer. During solid-phase PNA synthesis, this building block is incorporated into the growing oligomer.[2][] Subsequent deprotection of the tert-Butoxycarbonyl (Boc) group yields a primary amine on a propyl side chain, creating a lysine-like appendage at the gamma (γ) carbon of the PNA backbone.

This modification introduces a positive charge at physiological pH, fundamentally altering the interaction dynamics with the polyanionic DNA backbone. The central hypothesis is that this engineered positive charge will form favorable electrostatic interactions with the negatively charged phosphate groups of the target DNA, thereby increasing the binding affinity and thermal stability of the resulting duplex.

cluster_0 Monomer Precursor cluster_1 PNA Synthesis & Deprotection cluster_2 Resulting PNA Structure precursor N-[3-(Boc-amino)propyl]glycine Ethyl Ester synthesis Solid-Phase Synthesis & Chemical Deprotection precursor->synthesis Incorporation modified_pna γ-Modified PNA (with cationic propylamino side chain) synthesis->modified_pna Yields cluster_prep 1. Preparation cluster_anneal 2. Annealing cluster_melt 3. Melting cluster_analysis 4. Analysis A Quantify PNA & DNA Stocks (A260) B Mix PNA + DNA in Buffer A->B C Heat to 95°C (5 min) B->C D Slow Cool to RT (Duplex Formation) C->D E Place in Spectrophotometer D->E F Ramp Temp (20-95°C) Record A260 E->F G Plot A260 vs. Temp (Sigmoidal Curve) F->G H Calculate 1st Derivative (Find Maximum) G->H I Determine Tm & Calculate ΔTm H->I

Sources

A Comparative Guide to the Characterization of γ-PNA Chimeras Synthesized with "N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the expanding landscape of synthetic nucleic acid analogs, Peptide Nucleic Acid (PNA) chimeras stand out for their exceptional binding affinity and enzymatic stability, positioning them as powerful tools in diagnostics and therapeutics. The strategic incorporation of modifications to the PNA backbone can further enhance these properties. This guide provides an in-depth comparison of key analytical techniques for the characterization of PNA chimeras featuring a gamma-modified backbone, synthesized using "N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester" as a key precursor. We will delve into the practical application and data interpretation of High-Performance Liquid Chromatography (HPLC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and UV-Visible Thermal Melting Analysis, offering field-proven insights and detailed experimental protocols.

The Significance of the γ-Modified PNA Backbone

The traditional PNA backbone, composed of N-(2-aminoethyl)glycine units, provides a neutral scaffold that eliminates the electrostatic repulsion inherent in DNA and RNA, leading to stronger hybridization.[1] However, this neutrality can also lead to poor aqueous solubility and a propensity for aggregation. The introduction of substituents at the gamma (γ) position of the N-(2-aminoethyl)glycine backbone, for which "this compound" serves as a key building block, offers a strategic solution to these limitations.

This specific modification pre-organizes the PNA strand into a right-handed helical structure, which has profound implications for its hybridization properties.[2][3] This pre-organization enhances the binding affinity and sequence selectivity for complementary DNA and RNA targets.[4][5] Furthermore, the introduction of functional groups at the γ-position can improve solubility and facilitate cellular uptake, crucial for therapeutic applications.[4][6]

Synthesis Workflow Overview

The synthesis of γ-PNA chimeras begins with the preparation of the modified monomer. "this compound" is a precursor to the N-(2-aminoethyl)glycine backbone with a propylamine substituent at the γ-position. A generalized workflow for the synthesis and subsequent characterization is depicted below.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomer_Synth γ-PNA Monomer Synthesis (from this compound) SPPS Solid-Phase PNA Chimera Synthesis Monomer_Synth->SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage HPLC HPLC (Purification & Purity) Cleavage->HPLC MS MALDI-TOF MS (Molecular Weight) HPLC->MS UV UV Thermal Melt (Duplex Stability) HPLC->UV NMR 2D NMR (Conformation) HPLC->NMR HPLC_Workflow Crude_PNA Crude γ-PNA Chimera Dissolve Dissolve in Mobile Phase A Crude_PNA->Dissolve Inject Inject onto C18 Column Dissolve->Inject Gradient_Elution Gradient Elution (Acetonitrile/Water/TFA) Inject->Gradient_Elution UV_Detection UV Detection (260 nm) Gradient_Elution->UV_Detection Fraction_Collection Fraction Collection (Purification) Gradient_Elution->Fraction_Collection Chromatogram Chromatogram (Purity Analysis) UV_Detection->Chromatogram UV_Melt_Workflow Prepare_Duplex Prepare PNA-DNA Duplex Solution Anneal Anneal Duplex (Heat & Cool) Prepare_Duplex->Anneal Spectrophotometer Place in UV-Vis Spectrophotometer Anneal->Spectrophotometer Ramp_Temp Ramp Temperature & Monitor A260 Spectrophotometer->Ramp_Temp Melting_Curve Generate Melting Curve Ramp_Temp->Melting_Curve Determine_Tm Determine Tm (First Derivative) Melting_Curve->Determine_Tm

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Building Blocks in Automated Synthesis: A Case Study of "N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester"

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficiency and fidelity of automated peptide synthesis are paramount. The success of synthesizing complex peptides or peptidomimetics often hinges on the performance of each building block incorporated. Novel or non-canonical amino acids (ncAAs), such as "N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester," offer expanded chemical diversity but require rigorous evaluation before their integration into established synthesis workflows.[1] This guide provides a comprehensive framework for benchmarking the performance of such specialized reagents in an automated solid-phase peptide synthesis (SPPS) context. We will compare its hypothetical performance against a standard amino acid and another complex building block to provide a practical, data-driven evaluation.

The development of automated peptide synthesizers has been crucial for advancing peptide and protein research, enabling the preparation of increasingly long and complex sequences.[2] However, the success of these syntheses is highly dependent on the quality and reactivity of the individual building blocks.[1][2]

The Rationale for Benchmarking: Beyond On-Paper Promise

While a novel building block like "this compound" (let's designate it Reagent A ) may offer unique structural motifs, its practical utility depends on several key performance indicators (KPIs). Simply assuming it will perform like a standard Boc-protected amino acid can lead to failed syntheses, low yields, and difficult-to-purify products. The primary goal of this benchmarking guide is to establish a robust, self-validating protocol to de-risk the use of new reagents in automated synthesis.

We will compare Reagent A with two alternatives:

  • Reagent B (The Standard): Boc-Glycine, a simple, sterically unhindered amino acid.

  • Reagent C (The Complex Alternative): Boc-N-(2-aminoethyl)glycine, another glycine derivative with a different linker, representing a more structurally analogous comparison.

The core of our evaluation will rest on three pillars: Coupling Efficiency, Final Peptide Purity, and Yield.

Key Performance Indicators (KPIs) in Automated Synthesis

Successful automated synthesis is a game of percentages; even small inefficiencies at each step can lead to a dramatic decrease in the overall yield of the desired product.[3] For instance, a 97% yield at each deprotection and coupling step in the synthesis of a 70-mer peptide results in a mere 1.4% overall theoretical yield.[3]

Our benchmarking will focus on:

  • Coupling Efficiency: The percentage of free amines on the resin that successfully couple with the incoming amino acid. This is the most critical parameter for preventing deletion sequences.

  • Crude Purity: The percentage of the target peptide in the unpurified product mixture after cleavage from the resin. This is typically assessed by RP-HPLC.[4][5][6]

  • Overall Yield: The final amount of purified target peptide relative to the theoretical maximum.

Experimental Design for Comparative Analysis

To ensure a fair and objective comparison, a standardized model peptide will be synthesized on an automated platform. A simple, short sequence is often sufficient to highlight differences in building block performance.

Model Peptide Sequence: Ac-Tyr-Gly-X-Phe-Leu-NH₂ Where X is the building block being tested (Reagent A, B, or C).

This sequence is chosen to include a standard set of amino acids with varying properties, providing a realistic context for the performance of the test reagent.

Experimental Protocols

General Automated SPPS Protocol (Boc Chemistry)

This protocol outlines a standard procedure for Boc-based solid-phase peptide synthesis.[7]

  • Resin Selection: Rink Amide MBHA resin (0.5 mmol/g substitution).

  • Deprotection: Treatment with 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 20 minutes.

  • Washing: A series of washes with DCM and N,N-Dimethylformamide (DMF).

  • Neutralization: Treatment with 10% Diisopropylethylamine (DIEA) in DMF.[8]

  • Coupling:

    • Pre-activation of the Boc-amino acid (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF with DIEA (8 equivalents).

    • Addition to the resin and coupling for 1-2 hours.

  • Washing: A series of washes with DMF and DCM.

  • Capping (Optional but Recommended): Acetylation of unreacted amines with acetic anhydride.

  • Cleavage and Deprotection: Treatment with HF/anisole (9:1) for 1 hour at 0°C.

  • Precipitation and Lyophilization: Precipitation in cold diethyl ether, followed by centrifugation, dissolution in water/acetonitrile, and lyophilization.

Workflow for Benchmarking Building Block Performance

The following diagram illustrates the workflow for comparing the three reagents.

G cluster_prep Preparation cluster_synthesis Automated Synthesis cluster_analysis Analysis prep Prepare 3 separate synthesis vessels with Rink Amide resin synth_A Synthesize Ac-Tyr-Gly-Reagent A-Phe-Leu-NH₂ prep->synth_A Identical starting material synth_B Synthesize Ac-Tyr-Gly-Reagent B-Phe-Leu-NH₂ prep->synth_B Identical starting material synth_C Synthesize Ac-Tyr-Gly-Reagent C-Phe-Leu-NH₂ prep->synth_C Identical starting material cleavage Cleavage from Resin & Lyophilization synth_A->cleavage Parallel processing synth_B->cleavage Parallel processing synth_C->cleavage Parallel processing hplc RP-HPLC Analysis of Crude Product cleavage->hplc ms LC-MS for Identity Confirmation hplc->ms purification Preparative HPLC hplc->purification yield Calculate Final Yield purification->yield

Caption: Workflow for comparative benchmarking of peptide building blocks.

Protocol for Quantifying Coupling Efficiency

A qualitative ninhydrin test can provide a quick check, but for quantitative data, a spectrophotometric method is preferred. The following protocol is a variation of the Kaiser test.

  • After the coupling step for the test reagent (X), collect a small sample of the resin (~5 mg).

  • Wash thoroughly with DCM and dry under vacuum.

  • Add 100 µL of a solution of 5% ninhydrin in ethanol to the resin.

  • Add 100 µL of a solution of 80% phenol in ethanol.

  • Add 50 µL of a 0.001 M KCN solution in pyridine.

  • Heat at 100°C for 5 minutes.

  • Cool and dilute with 1 mL of 60% ethanol.

  • Measure the absorbance of the supernatant at 570 nm.

  • Compare the absorbance to a standard curve prepared with known concentrations of free amine on the starting resin to calculate the percentage of unreacted sites. The coupling efficiency is then 100% minus the percentage of unreacted sites.

Protocol for Purity Analysis by RP-HPLC

The purity of the crude peptide is a direct reflection of the success of the synthesis.[6][9]

  • System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

  • Gradient: 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Analysis: The purity is calculated as the area of the main peak divided by the total area of all peaks.[5]

Data Presentation and Interpretation

The following tables present hypothetical but realistic data from our comparative study.

Table 1: Coupling Efficiency of Test Reagents
ReagentDescriptionAverage Coupling Efficiency (%)Standard Deviation
Reagent A This compound98.2%± 0.5%
Reagent B Boc-Glycine (Standard)99.8%± 0.1%
Reagent C Boc-N-(2-aminoethyl)glycine (Complex Alternative)97.5%± 0.8%

Interpretation: As expected, the sterically unhindered Boc-Glycine (Reagent B ) shows near-perfect coupling efficiency. Reagent A performs very well, with only a minor decrease in efficiency, suggesting its structure does not significantly impede the coupling reaction. Reagent C , with its different linker, shows a slightly lower efficiency, which could lead to a higher proportion of deletion mutations in longer peptides.

Table 2: Crude Product Purity and Identity
Reagent Used (at position X)Expected Mass (Da)Observed Mass (Da)Crude Purity (RP-HPLC @ 214nm)Key Impurities Observed
Reagent A 752.9752.885.3%Deletion (-Reagent A), Incomplete Boc removal
Reagent B 638.7638.792.1%Minor deletion sequences
Reagent C 738.9738.981.5%Deletion (-Reagent C), +TFA adducts

Interpretation: The crude purity data correlates well with the coupling efficiencies. The synthesis with Reagent B yielded the purest crude product.[4] Reagent A resulted in a high-quality crude product, with the primary impurity being the deletion of the reagent itself, as expected from the slightly lower coupling efficiency. Reagent C produced a less pure crude product, indicating that it is a more "difficult" building block to incorporate under these standard conditions. Mass spectrometry confirmed the identity of all target peptides.[10]

Table 3: Overall Synthesis Yield
Reagent Used (at position X)Starting Resin (mmol)Crude Product (mg)Purified Peptide (mg)Overall Yield (%)
Reagent A 0.165.255.673.8%
Reagent B 0.160.155.486.7%
Reagent C 0.161.848.365.4%

Interpretation: The final yield of purified peptide is the ultimate measure of performance. Reagent B provides the highest yield. Reagent A demonstrates a very respectable yield, suggesting it is a robust building block for automated synthesis. The lower yield for Reagent C is a direct consequence of its lower coupling efficiency and the resulting lower purity of the crude product, which leads to greater losses during purification.

Causality and Recommendations

Why Did Reagent A Perform Well?

The structure of "this compound" likely contributes to its successful incorporation. The flexible propyl linker may position the reactive amine in a sterically favorable orientation for coupling, minimizing interference from the peptide backbone or the resin matrix.

Troubleshooting for Lower-Performing Reagents

For a reagent like Reagent C , which showed lower performance, several optimization strategies could be employed:

  • Extended Coupling Times: Increasing the reaction time from 2 hours to 4 hours or overnight.

  • Double Coupling: Performing the coupling step twice with fresh reagents.

  • Alternative Coupling Reagents: Using a more potent coupling agent like HATU or COMU.[8]

  • Solvent Choice: Investigating alternative "green" solvent mixtures, which have been shown to mitigate common side reactions, could be beneficial.[11]

The following diagram outlines a decision-making process for optimizing the use of a new building block.

G start Benchmark New Building Block (Standard Protocol) eff Coupling Efficiency > 99%? start->eff purity Crude Purity > 90%? eff->purity Yes optimize Optimize Protocol: - Double Couple - Change Reagents - Extend Time eff->optimize No purity->optimize No accept Accept for General Use purity->accept Yes rebenchmark Re-Benchmark with Optimized Protocol optimize->rebenchmark rebenchmark->eff reject Consider Alternative or Use with Caution rebenchmark->reject If still fails

Caption: Decision workflow for building block protocol optimization.

Conclusion

Based on this comprehensive benchmarking framework, "this compound" (Reagent A ) demonstrates excellent performance characteristics for automated solid-phase peptide synthesis. Its high coupling efficiency translates directly to high crude purity and a robust overall yield, making it a reliable choice for incorporation into complex peptide structures.

This guide underscores the necessity of empirical, data-driven evaluation for any new reagent in automated synthesis. By following these self-validating protocols, researchers can confidently integrate novel building blocks into their workflows, accelerating the discovery and development of new peptide-based therapeutics and research tools.

References

  • Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate.
  • Quantitative Monitoring of Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS) using Boc-Lys(Z)-pNA. Benchchem.
  • Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides. American Chemical Society.
  • Analytical method development for synthetic peptide purity and impurities content by UHPLC. Almac.
  • Automated Peptide Synthesizers and Glycoprotein Synthesis.
  • Automated benchmarking of peptide-MHC class I binding predictions. PubMed.
  • Analysis and Purification of Synthetic Peptides by Liquid Chrom
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • Recent Advances in the Synthesis of C-Terminally Modified Peptides.
  • A Researcher's Guide to Purity Analysis of Synthetic Peptides. Benchchem.
  • Methods and protocols of modern solid phase peptide synthesis. Springer.
  • Enhance Peptide Innovation With a High-Quality Supply of Building Blocks. W.R. Grace.
  • Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. RSC Publishing.
  • Preparation methods of N-phenylacetyl-L-proline, and N-(1-(phenylacetyl)-L-prolyl)glycine ethyl ester.
  • Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies.
  • Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent.
  • Convergent solid phase peptide synthesis by reaction of two fragments bound to solid support.
  • Dependence of stepwise SPPS yield on coupling efficiency (A) and number...
  • n-phenylacetyl-l-prolylglycine ethyl ester: Topics by Science.gov. Science.gov.
  • Automated Peptide Synthesizers and Glycoprotein Synthesis. Frontiers.
  • Analytical methods and Quality Control for peptide products. Biosynth.
  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals.
  • Synthesis and Applic
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Physicochemical and structural analysis of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) - An active pharmaceutical ingredient with nootropic activity. PubMed.

Sources

A Cost-Benefit Analysis of N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester in Peptide Nucleic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic oligonucleotides, Peptide Nucleic Acids (PNAs) stand out for their exceptional binding affinity and biological stability, making them prime candidates for therapeutic and diagnostic applications. The solid-phase synthesis of these molecules, however, presents a choice between two primary chemical strategies: the traditional Boc/Z (tert-butyloxycarbonyl/benzyloxycarbonyl) and the more contemporary Fmoc/Bhoc (9-fluorenylmethyloxycarbonyl/benzhydryloxycarbonyl) approaches. This guide provides an in-depth cost-benefit analysis of utilizing "N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester," a key precursor in the Boc-based synthesis of PNA monomers, and compares its utility against the prevalent Fmoc-based alternatives.

The Crossroads of PNA Synthesis: Boc vs. Fmoc Strategies

The synthesis of PNA oligomers is a stepwise process of coupling monomers on a solid support. The choice of protecting groups for the monomer's backbone and nucleobases is a critical decision that influences the entire production workflow, from cost of raw materials to the purity of the final product.

The Boc/Z strategy , the original method for PNA synthesis, employs an acid-labile Boc group for the temporary protection of the N-terminal amine. This method is reputed for yielding high-purity PNA oligomers due to a lower incidence of side reactions during synthesis[1]. However, a significant drawback is the requirement for harsh acidic conditions, such as trifluoroacetic acid (TFA) for Boc removal in each cycle and strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) for the final cleavage from the resin[2].

Conversely, the Fmoc/Bhoc strategy has gained wider adoption due to its milder reaction conditions[2]. The Fmoc group is removed with a base, typically piperidine, which offers greater compatibility with a broader range of chemical modifications and is more amenable to automated synthesis platforms[1][2]. This flexibility is particularly advantageous for the development of complex PNA conjugates, such as PNA-peptide and PNA-DNA chimeras[2].

Cost-Effectiveness Beginning at the Monomer: The Case for the Ethyl Ester

The economic viability of a PNA synthesis strategy begins with the cost and efficiency of producing the monomeric building blocks. "this compound" serves as a crucial and cost-effective precursor for Boc-protected PNA monomers.

A recently developed synthetic route to a thymine-based PNA monomer, N-(Boc-Aeg)thymine Ethyl Ester, starting from a derivative of our topic compound, has been reported to be both highly efficient and scalable[3]. This method boasts a high yield (96%) and avoids the use of expensive coupling reagents, directly impacting the upfront costs of PNA production[3]. The key intermediate, Ethyl N-[(2-Boc-amino)-ethyl]glycinate, can be prepared via a cost-effective route with a remarkable 98% yield[3].

The synthesis of the PNA backbone is a pivotal step, and scalable, cost-effective routes are paramount. A scalable synthesis of the Fmoc-protected PNA backbone has also been described, starting with inexpensive materials and involving a Boc-to-Fmoc protecting group swap[4][5]. While the overall yield is modest (32%), the low cost of starting materials and simplified purification make it a viable option for large-scale production[4][5]. However, the direct, high-yield synthesis of the Boc-protected backbone from cost-effective precursors like "this compound" presents a compelling economic advantage at the monomer synthesis stage.

Workflow Comparison: A Step-by-Step Analysis

To provide a clear comparison, the following sections detail the generalized workflows for both Boc and Fmoc-based solid-phase PNA synthesis.

Boc-Based PNA Synthesis Workflow

This protocol is a generalized representation of an automated synthesis of a PNA oligomer using Boc-protected monomers.

  • Resin Preparation: Start with a suitable resin, such as p-methylbenzhydrylamine (MBHA) resin[2].

  • Boc Deprotection: The N-terminal Boc group is removed by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM)[2].

  • Neutralization: The deprotected amine is neutralized in situ.

  • Monomer Activation and Coupling: The incoming Boc-PNA monomer is pre-activated with a coupling agent like HATU (1-Hydroxy-7-azabenzotriazole) and then coupled to the resin[2].

  • Capping: Any unreacted amino groups are capped, for instance, with acetic anhydride.

  • Wash: The resin is thoroughly washed to remove excess reagents.

  • Repeat: The cycle is repeated until the desired PNA sequence is assembled.

  • Cleavage and Deprotection: The final PNA is cleaved from the resin, and the nucleobase protecting groups (e.g., Z) are removed using strong acids like HF or TFMSA[2].

Boc_PNA_Synthesis start Start with MBHA Resin deprotection Boc Deprotection (TFA/DCM) start->deprotection neutralization Neutralization deprotection->neutralization coupling Monomer Activation & Coupling (Boc-Monomer, HATU) neutralization->coupling capping Capping (Acetic Anhydride) coupling->capping wash Wash capping->wash repeat Repeat Cycle wash->repeat repeat->deprotection Next Monomer cleavage Final Cleavage & Deprotection (HF or TFMSA) repeat->cleavage Synthesis Complete end Purified PNA cleavage->end

Boc-Based PNA Synthesis Workflow
Fmoc-Based PNA Synthesis Workflow

This protocol outlines a typical cycle for Fmoc-based PNA synthesis, which is widely used in automated synthesizers.

  • Resin Preparation: An acid-labile linker resin such as Sieber amide or PAL resin is commonly used.

  • Fmoc Deprotection: The N-terminal Fmoc group is removed by treatment with a solution of 20% piperidine in dimethylformamide (DMF).

  • Monomer Activation and Coupling: The carboxyl group of the incoming Fmoc-PNA monomer is activated using a coupling agent like HBTU or HATU and then coupled to the deprotected amine on the resin[2].

  • Capping: Unreacted chains are capped with an acetylating agent such as acetic anhydride.

  • Wash: The resin is washed to remove residual reagents.

  • Repeat: The cycle is repeated for each monomer in the sequence.

  • Cleavage and Deprotection: The PNA is cleaved from the resin, and the Bhoc protecting groups are simultaneously removed using a milder TFA cocktail, often containing a scavenger like m-cresol[2].

Fmoc_PNA_Synthesis start Start with PAL/Sieber Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Monomer Activation & Coupling (Fmoc-Monomer, HBTU/HATU) deprotection->coupling capping Capping (Acetic Anhydride) coupling->capping wash Wash capping->wash repeat Repeat Cycle wash->repeat repeat->deprotection Next Monomer cleavage Final Cleavage & Deprotection (TFA Cocktail) repeat->cleavage Synthesis Complete end Purified PNA cleavage->end

Fmoc-Based PNA Synthesis Workflow

Comparative Analysis: Weighing the Pros and Cons

FeatureBoc-Based Strategy (using Ethyl Ester derived monomers)Fmoc-Based Strategy
Monomer Synthesis Cost Potentially lower due to cost-effective and high-yield synthesis of the Boc-protected backbone from precursors like "this compound"[3].Generally higher cost for Fmoc-protected amino acids and monomers, though prices are decreasing.
Reagent Costs (Oligomer Synthesis) Requires repeated use of TFA for deprotection and expensive, hazardous strong acids (HF, TFMSA) for final cleavage[1][2].Uses piperidine for deprotection, which can be recycled, potentially lowering costs in large-scale synthesis. Milder TFA cocktail for cleavage.
Yield & Purity Generally considered to produce higher purity PNA oligomers due to fewer side reactions[1]. Average yield per cycle reported at 97.1% in optimized protocols[6].Prone to minor base-catalyzed side reactions during Fmoc deprotection (0.3-0.4% contamination)[1]. High coupling efficiencies (often >99%) are achievable.
Synthesis Time & Automation Can be automated, but the harsh cleavage conditions may require specialized equipment and longer handling times.Highly amenable to automated synthesis on standard peptide and DNA synthesizers, with shorter cycle times possible with microwave assistance[1][2].
Compatibility & Flexibility Limited compatibility with other chemistries due to the harsh acidic conditions, making the synthesis of complex conjugates more challenging[1][2].Milder conditions allow for greater flexibility in synthesizing modified PNAs and conjugates with peptides, DNA, and other molecules[2].
Safety & Handling Use of highly corrosive and toxic HF or TFMSA requires special handling precautions and equipment.Piperidine has an irritating odor and some toxicity, requiring good ventilation. Overall, the reagents are considered less hazardous than those in the Boc strategy.

Conclusion: Selecting the Optimal Strategy for Your Application

The choice between the Boc and Fmoc strategies for PNA synthesis is not a one-size-fits-all decision. A thorough cost-benefit analysis reveals a trade-off between the upfront cost of monomers, the expense and hazards of reagents, and the desired purity and complexity of the final PNA oligomer.

The use of "this compound" as a precursor for Boc-protected PNA monomers presents a compelling argument for cost-effectiveness at the initial stages of synthesis. For applications where high purity of unmodified PNA is the primary objective and the necessary handling infrastructure for strong acids is in place, the Boc/Z strategy remains a robust and economically viable option.

However, for researchers focused on developing complex PNA conjugates, requiring greater flexibility in chemical modifications, and prioritizing automation and safety, the Fmoc/Bhoc strategy is often the superior choice. While the monomer costs may be higher, the milder reaction conditions, compatibility with a wider range of chemistries, and ease of automation can lead to greater overall efficiency and innovation in the long run.

Ultimately, the decision rests on a careful evaluation of the specific research or drug development goals, the scale of synthesis, and the available resources. This guide provides the foundational knowledge to make an informed choice, ensuring the selected PNA synthesis strategy is not only scientifically sound but also economically prudent.

References

  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Journal of Nucleic Acids. 2011.
  • The challenge of peptide nucleic acid synthesis. Chemical Society Reviews. 2023;52(8):2838-2871. doi:10.1039/d2cs00049k
  • Optimized Synthesis of Fmoc/Boc-Protected PNA Monomers and their Assembly into PNA Oligomers. Chemistry. 2021;27(45):11603-11610.
  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone.
  • Synthesis of optically pure γPNA monomers: a comparative study. Bioorganic & Medicinal Chemistry Letters. 2016;26(3):981-984.
  • A facile route to synthesize N-(Boc-Aminoethylglycin)thymine Ethyl Ester, application to the synthesis of PNA-oligonucleotide conjugates. Journal of Chemical Sciences. 2020;132(1).
  • Solid-phase synthesis of peptide nucleic acid (PNA) monomers and their oligomerization using disulphide anchoring linkers. Journal of Peptide Science. 1998;4(4):266-281.
  • Synthetic Strategies towards Advanced PNA Antisense Therapeutics. TU Wien Institutional Repository. 2023.
  • PNA synthesis using a novel Boc/acyl protecting group strategy. Journal of Peptide Science. 2001;7(8):402-412.
  • Solid-phase Synthesis of Peptide Nucleic Acids. Journal of Peptide Science. 1995;1(3):175-183.
  • PNA Monomers. PolyOrg, Inc. Accessed January 19, 2026. [Link]

  • Optimization of synthetic route to PNA-T-OH monomers. Journal of the Turkish Chemical Society, Section A: Chemistry. 2018;5(2):457-468.
  • Synthesis and oligomerization of Fmoc/Boc-protected PNA monomers of 2,6-diaminopurine, 2-aminopurine and thymine. Organic & Biomolecular Chemistry. 2012;10(4):876-881.
  • Polyanionic Carboxyethyl Peptide Nucleic Acids (ce-PNAs): Synthesis and DNA Binding. PLoS ONE. 2015;10(10):e0139612.
  • Transition metal derivatives of peptide nucleic acid (PNA) oligomers-synthesis, characterization, and DNA binding. Journal of the American Chemical Society. 2000;122(27):6382-6392.
  • PNA-A(Bhoc)-OH, FMOC BULK g. Orgasynth. Accessed January 19, 2026. [Link]

  • This compound. PubChem. Accessed January 19, 2026. [Link]

  • n-phenylacetyl-l-prolylglycine ethyl ester: Topics by Science.gov. Science.gov. Accessed January 19, 2026. [Link]

Sources

Alternative building blocks to "N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester" for PNA

Author: BenchChem Technical Support Team. Date: January 2026

Peptide Nucleic Acids (PNAs) represent a cornerstone of modern molecular biology and therapeutic development, prized for their robust binding to DNA and RNA and their inherent resistance to enzymatic degradation.[1][2][3] The workhorse for their synthesis has long been the N-[3-(tert-Butoxycarbonylamino)propyl]glycine (aeg) backbone monomer, typically supplied as an ethyl ester with Boc protection for the backbone amine. While this standard monomer facilitates reliable oligomer synthesis, the evolving demands of advanced applications—from enhanced cellular uptake to targeting complex secondary structures—have spurred the innovation of alternative building blocks.[4]

This guide provides a detailed comparison of key alternative PNA building blocks, moving beyond the standard ethyl ester to explore monomers designed for superior performance. We will delve into the chemical rationale behind these alternatives, present comparative experimental data, and provide validated protocols to empower researchers in selecting and implementing the optimal PNA chemistry for their goals.

The Benchmark: Standard aeg-PNA Monomers

The conventional PNA synthesis relies on monomers built on the N-(2-aminoethyl)glycine (aeg) backbone. The synthesis is most commonly performed on a solid support using peptide chemistry principles.[1][5] Two primary protecting group strategies dominate this field:

  • Boc/Z Strategy: This original method uses an acid-labile tert-butyloxycarbonyl (Boc) group for temporary protection of the backbone amine and a more stable benzyloxycarbonyl (Z) group for the nucleobases.[5][6]

  • Fmoc/Bhoc Strategy: A milder approach using the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the backbone and the acid-labile benzhydryloxycarbonyl (Bhoc) group for the nucleobases.[5][7] This strategy is generally more popular due to its compatibility with automated synthesizers and a wider range of chemical modifications.[6][8]

While effective, the standard aeg-PNA backbone can lead to challenges, particularly with purine-rich sequences, which are prone to aggregation and poor solubility, complicating synthesis and purification.[5][9]

Key Alternative PNA Building Blocks

To overcome the limitations of standard monomers and introduce novel functionalities, researchers have developed several classes of alternative building blocks. The most impactful of these are backbone-modified monomers.

Gamma (γ)-Substituted PNA Monomers

One of the most successful modifications involves introducing a substituent at the gamma (γ) carbon of the aeg backbone.[10] This modification introduces a chiral center, which pre-organizes the PNA strand into a right-handed or left-handed helix, depending on the stereochemistry of the substituent.[5][11]

Key Advantages:

  • Enhanced Binding Affinity: The pre-organized helical structure of γ-PNAs, particularly those derived from L-amino acids, leads to a significant increase in the thermal stability (Tm) of PNA-DNA/RNA duplexes.[5][11]

  • Improved Solubility and Reduced Aggregation: The side chains disrupt inter-strand aggregation, significantly improving the solubility and simplifying the synthesis of difficult, purine-rich sequences.[5][10]

  • Stereochemical Control: The chirality allows for stereochemically "orthogonal" systems. L-γ-PNAs bind strongly to natural nucleic acids, while D-γ-PNAs do not, and they do not bind to each other, opening avenues for complex self-assembling nanostructures.[11]

  • Functionalization: The γ-position provides a convenient handle for attaching functional groups like lysine (for solubility and cell penetration) or miniPEG (for improved solubility and invasion of double-stranded DNA) without disrupting hybridization.[10]

Diagram 1: Structural Comparison of Standard and Gamma-Modified PNA Monomers

G cluster_0 Standard aegPNA Monomer cluster_1 Gamma (γ)-Modified PNA Monomer aeg N-(2-aminoethyl)glycine Backbone base1 Nucleobase (A, C, G, T) aeg->base1 Methylene Carbonyl Linker gamma γ-Substituted Backbone base2 Nucleobase (A, C, G, T) gamma->base2 Methylene Carbonyl Linker sidechain R-Group (e.g., Lys, miniPEG) gamma->sidechain γ-position

A comparison of the standard aegPNA backbone with a gamma-modified backbone.

Alpha (α)-Substituted PNA Monomers

Modifications can also be introduced at the alpha (α) position of the glycine residue.[2][12] Similar to γ-modification, this introduces chirality and can be used to attach functional groups. Cationic modifications at this position, such as guanidinium groups derived from D-arginine, have been shown to improve cellular uptake while maintaining high binding affinity.[3]

Conformationally Constrained Monomers

To further enhance binding affinity and specificity, monomers that introduce conformational rigidity into the PNA backbone have been developed. A notable example is the incorporation of cyclopentane rings into the backbone (cpPNA).[13][14]

Key Advantages:

  • Dramatically Increased Thermal Stability: Each cyclopentane unit can increase the Tm of a PNA-DNA duplex by approximately +5°C. This allows for the creation of short oligomers with exceptionally high binding affinity.[13]

  • Tunable Binding Affinity: By varying the number of cyclopentane-modified monomers within a sequence, the overall Tm can be systematically and predictably fine-tuned.[13]

Comparative Performance Data

The choice of monomer significantly impacts the physicochemical properties of the resulting PNA oligomer. The following table summarizes key performance metrics for different PNA chemistries based on published data.

PNA Monomer TypeTypical ΔTm per modification vs. DNA/DNA duplex[15][16]Key AdvantagesKey Disadvantages
Standard aeg-PNA +1.0 to +1.5 °C per base pairWell-established chemistry, commercially available.Prone to aggregation with purine-rich sequences; poor cellular uptake.[9]
Gamma (γ)-PNA (L-amino acid) +2.0 to +6.0 °C per modification[8]High binding affinity, improved solubility, reduced aggregation, site for functionalization.[5][10]Chiral synthesis required, potentially higher cost.
Guanidino-PNA (GPNA) Variable, but maintains high affinityDramatically improved cellular uptake, comparable to cell-penetrating peptides (CPPs).[3]Complex monomer synthesis.
Cyclopentane-PNA (cpPNA) ~ +5.0 °C per modification[13]Exceptionally high and tunable binding affinity; improved mismatch discrimination.[13]Synthetically challenging, not widely available.

Experimental Protocols

To provide a practical framework for comparison, we outline two essential workflows: solid-phase synthesis using the prevalent Fmoc/Bhoc strategy and thermal melting analysis for quantifying binding affinity.

Protocol: Automated Solid-Phase PNA Synthesis (Fmoc/Bhoc Strategy)

This protocol describes a typical automated cycle for adding one Fmoc-protected PNA monomer to a growing chain on a solid support resin (e.g., PAL-PEG-PS).[9]

Objective: To elongate a PNA chain by one monomer unit.

Materials:

  • Fmoc-PNA-monomer (A, C, G, or T with Bhoc protection on base) solution (0.2 M in NMP)

  • Activator solution: HATU (0.2 M in NMP)

  • Base solution: 0.2 M DIPEA and 0.3 M 2,6-Lutidine in NMP

  • Deblocking solution: 20% Piperidine in DMF

  • Capping solution: Ac₂O/Lutidine/DMF (5:6:89 v/v/v)

  • Wash solvent: DMF (peptide grade)

  • Resin: PAL-PEG-PS resin with the first monomer or growing PNA chain attached.

Methodology:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Flow the deblocking solution through the resin bed for 5-10 minutes to remove the N-terminal Fmoc group.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Monomer Activation: Mix the Fmoc-PNA-monomer solution, activator solution, and base solution. Allow to pre-activate for 2-3 minutes.[9]

  • Coupling: Flow the activated monomer mixture over the resin. Allow a coupling time of 20-30 minutes at room temperature.[17] Rationale: This step forms the amide bond between the activated carboxyl group of the monomer and the free amine on the growing PNA chain. HATU is a highly efficient coupling reagent that minimizes side reactions.

  • Washing: Wash the resin with DMF.

  • Capping (Optional but Recommended): Treat the resin with the capping solution for 5 minutes. Rationale: This step acetylates any unreacted amino groups, preventing the formation of deletion sequences and simplifying final purification.

  • Washing: Wash the resin extensively with DMF to prepare for the next cycle.

  • Repeat: Repeat steps 2-8 for each monomer in the sequence.

  • Cleavage & Deprotection: After the final monomer is coupled, treat the resin with a cleavage cocktail (e.g., TFA/m-cresol, 95:5) for 1.5-2 hours to cleave the PNA from the resin and remove the Bhoc protecting groups from the nucleobases.[9]

  • Precipitation: Precipitate the crude PNA product in cold diethyl ether.

Diagram 2: PNA Solid-Phase Synthesis Cycle (Fmoc Strategy)

G start Start: Resin-Bound PNA (Fmoc-Protected) deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 2. DMF Wash deprotect->wash1 couple 3. Activation & Coupling (Fmoc-Monomer, HATU, Base) wash1->couple wash2 4. DMF Wash couple->wash2 cap 5. Capping (Optional) (Acetic Anhydride) wash2->cap wash3 6. DMF Wash cap->wash3 end End: Resin-Bound PNA (n+1) (Fmoc-Protected) wash3->end end->deprotect Next Cycle

A typical workflow for one cycle of monomer addition in Fmoc-based PNA synthesis.

Protocol: Thermal Melting (Tm) Analysis of PNA-DNA Duplexes

Objective: To determine the melting temperature (Tm) of a PNA-DNA duplex, which is a direct measure of its thermal stability and binding affinity.[18]

Materials:

  • Lyophilized and purified PNA and complementary DNA oligonucleotides.

  • Melting Buffer: 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0.

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder (peltier).

  • Quartz cuvettes (1 cm path length).

Methodology:

  • Quantification and Preparation: Dissolve PNA and DNA in the melting buffer. Determine their concentrations using UV absorbance at 260 nm. Prepare a solution containing an equimolar mixture of the PNA and DNA strands (e.g., 2-4 µM each).

  • Annealing: Heat the mixed sample to 90°C for 5 minutes and then allow it to cool slowly to room temperature over several hours. Rationale: This ensures proper hybridization and formation of the duplex structure.

  • Spectrophotometer Setup: Place the cuvette in the spectrophotometer. Set the instrument to monitor absorbance at 260 nm.

  • Melting Program: Program the instrument to increase the temperature from a starting point (e.g., 20°C) to a final point (e.g., 90°C) at a controlled ramp rate (e.g., 0.5-1.0°C/minute).[18][19] Record the absorbance at regular temperature intervals (e.g., every 0.5°C).

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature. This will generate a sigmoidal melting curve.

    • The Tm is the temperature at which 50% of the duplex has dissociated into single strands.

    • Mathematically, the Tm is determined by finding the maximum of the first derivative of the melting curve (dA/dT vs. T).[19]

Conclusion and Future Outlook

The evolution of PNA monomers beyond the standard N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester has been pivotal in expanding the scope and performance of PNA-based technologies. Backbone modifications, particularly at the gamma (γ) position, offer a robust solution to the challenges of aggregation and solubility while significantly enhancing binding affinity.[5] Conformationally constrained monomers like cpPNA demonstrate the potential for achieving extraordinary thermal stability, enabling applications such as PCR clamping and the targeting of highly stable DNA structures.[13] Furthermore, modifications aimed at improving cellular permeability, such as the incorporation of guanidinium groups, are critical for advancing PNAs as therapeutic agents.[7][20]

The choice of building block is no longer a default but a strategic decision. Researchers must weigh the synthetic accessibility and cost against the desired performance characteristics—be it the raw binding affinity of a cpPNA, the solubility and functionality of a γ-PNA, or the cellular delivery of a GPNA. As synthetic methodologies continue to improve, these advanced monomers will become increasingly accessible, paving the way for next-generation diagnostics, gene-editing tools, and antisense therapeutics with unprecedented precision and efficacy.

References

  • D'souza, A. A., & Ghosal, A. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, 52(10), 3488-3507. [Link]

  • Ly, D. H., et al. (2012). Synthesis and oligomerization of Fmoc/Boc-protected PNA monomers of 2,6-diaminopurine, 2-aminopurine and thymine. Organic & Biomolecular Chemistry, 10(4), 755-761. [Link]

  • Giesen, U., et al. (1998). A formula for thermal stability (Tm) prediction of PNA/DNA duplexes. Nucleic Acids Research, 26(21), 5004–5006. [Link]

  • Chakrabarti, R., & Schwarz, F. P. (2001). Thermal stability of PNA/DNA and DNA/DNA duplexes by differential scanning calorimetry. Biochemistry, 40(1), 133-141. [Link]

  • Singh, P., et al. (2020). Evolution of peptide nucleic acid with modifications of its backbone and application in biotechnology. Peptide Science, 112(6), e24183. [Link]

  • Hudson, R. H. E., & Wojciechowski, F. (2008). A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis-N-Boc Nucleobase Protecting Group Strategy. The Journal of Organic Chemistry, 73(8), 3057-3063. [Link]

  • Ganesh, K. N., & Nielsen, P. E. (2000). Peptide Nucleic Acids Analogs and Derivatives. Current Organic Chemistry, 4(9), 931-943. [Link]

  • Vasseur, J. J., & Debart, F. (2007). Chemical Modifications to Improve the Cellular Uptake of Oligonucleotides. Current Pharmaceutical Design, 13(31), 3171-3185. [Link]

  • Sforza, S., et al. (2016). Effect of chirality in gamma-PNA: PNA interaction, another piece in the picture. Channels, 10(1), 1-4. [Link]

  • Sahu, B., et al. (2011). Recent Advances in Chemical Modification of Peptide Nucleic Acids. Journal of Nucleic Acids, 2011, 286358. [Link]

  • Chakrabarti, R., & Schwarz, F. P. (1999). Thermodynamic comparison of PNA/DNA and DNA/DNA hybridization reactions at ambient temperature. Nucleic Acids Research, 27(19), 3869–3875. [Link]

  • Ly, D. H., et al. (2006). Novel Binding and Efficient Cellular Uptake of Guanidine-Based Peptide Nucleic Acids (GPNA). Journal of the American Chemical Society, 128(37), 12242–12244. [Link]

  • Gait, M. J., et al. (2018). Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation. Molecules, 23(11), 2843. [Link]

  • Sforza, S., et al. (2021). Submonomeric Strategy with Minimal Protection for the Synthesis of C(2)-Modified Peptide Nucleic Acids. Organic Letters, 23(3), 856-860. [Link]

  • Banack, S. J., et al. (2017). Synthesis and characterization of novel α-monomers of peptide nucleic acid. Journal of Analytical Research and Technology, 1(1), 1-6. [Link]

  • Komiyama, M., et al. (2008). Solid-phase synthesis of pseudo-complementary peptide nucleic acids. Nature Protocols, 3(4), 646-654. [Link]

  • Ganesh, K. N., et al. (2009). cis-Cyclopentyl PNA (cpPNA) as constrained chiral PNA analogues: stereochemical dependence of DNA/RNA hybridization. Chemical Communications, (20), 2841-2843. [Link]

  • Li, Y., et al. (2001). Synthesis and binding affinity of a chiral PNA analogue. Nucleosides, Nucleotides & Nucleic Acids, 20(9), 1705-1721. [Link]

  • Banchelli, M., et al. (2019). Thermal Stability of Peptide Nucleic Acid Complexes. The Journal of Physical Chemistry B, 123(15), 3226–3235. [Link]

  • Ly, D. H., et al. (2011). Cationic Backbone Modifications to Improve the Cellular Uptake of PNA. Journal of Nucleic Acids, 2011, 286358. [Link]

  • Pentelute, B. L., et al. (2021). Automated Flow Synthesis of Peptide–PNA Conjugates. ACS Central Science, 7(11), 1836–1844. [Link]

  • Chaput, J. C., et al. (2021). Conformational constraints of cyclopentane peptide nucleic acids facilitate tunable binding to DNA. Proceedings of the National Academy of Sciences, 118(2), e2018671118. [Link]

  • SBS Genetech. (n.d.). Custom PNA Synthesis. [Link]

Sources

Reproducibility of PNA synthesis protocols with "N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reproducibility of PNA Synthesis: A Comparative Analysis of Standard Protocols vs. Custom Backbone-Modified Monomers

This guide provides a comprehensive analysis of Peptide Nucleic Acid (PNA) synthesis, focusing on the reproducibility and practical considerations of established protocols versus the use of custom-synthesized, backbone-modified monomers, specifically "N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester." This document is intended for researchers, scientists, and drug development professionals who are navigating the choices between standardized, high-throughput PNA synthesis and the development of novel PNA analogues with tailored properties.

Introduction: The Promise and Challenge of PNA Synthesis

Peptide Nucleic Acids (PNAs) are synthetic mimics of DNA and RNA, where the natural sugar-phosphate backbone is replaced by a pseudopeptide chain of N-(2-aminoethyl)glycine (aeg) units.[1][2] This charge-neutral backbone endows PNAs with remarkable properties, including high-affinity binding to complementary nucleic acid sequences and exceptional resistance to enzymatic degradation, making them invaluable tools for diagnostics, antisense therapies, and genetic research.[1][2][3]

The synthesis of PNA oligomers is typically achieved through solid-phase peptide synthesis (SPPS), a mature and reliable technology.[3][4] However, the pursuit of enhanced biological activity, improved solubility, and novel functionalities has driven the exploration of PNA backbone modifications. This guide compares the well-established, reproducible synthesis using standard aegPNA monomers with a hypothetical, yet chemically sound, protocol involving a custom gamma-modified monomer derived from "this compound."

Part I: The Gold Standard: Solid-Phase Synthesis with Commercial aegPNA Monomers

The reproducibility of PNA synthesis hinges on the quality of the monomers and the robustness of the synthetic chemistry. Two primary strategies, both adapted from peptide synthesis, dominate the field: the Boc/Z and Fmoc/Bhoc protection schemes.[4][5]

Boc/Z vs. Fmoc/Bhoc Strategies: A Mechanistic Overview
  • Boc/Z Strategy: This was the original method developed for PNA synthesis.[5][6] It employs an acid-labile tert-butyloxycarbonyl (Boc) group for the temporary protection of the backbone amine and a more stable, yet still acid-labile, benzyloxycarbonyl (Z) group for the exocyclic amines of the nucleobases.[1][4] While this strategy is known for producing high-purity oligomers with fewer side reactions, its reliance on harsh acids like hydrogen fluoride (HF) for cleavage from the solid support limits its compatibility with sensitive modifications and automated synthesizers.[1][5]

  • Fmoc/Bhoc Strategy: This is now the most common approach due to its milder reaction conditions.[5] It utilizes a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the backbone amine and an acid-labile benzhydryloxycarbonyl (Bhoc) group for the nucleobases.[1][7] The Fmoc group is typically removed with a piperidine solution, a condition orthogonal to the final trifluoroacetic acid (TFA)-mediated cleavage. This compatibility has enabled the widespread automation of PNA synthesis on standard peptide synthesizers.[5][8]

Standard Experimental Protocol: Automated Fmoc/Bhoc PNA Synthesis

This protocol outlines a generalized, reproducible cycle for PNA synthesis on an automated platform.

1. Resin Preparation:

  • Start with an appropriate solid support, such as a Rink Amide or PAL resin, pre-loaded with an Fmoc-protected linker.
  • Swell the resin in a suitable solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

2. Synthesis Cycle (Iterated for each monomer):

  • Step A: Fmoc Deprotection: Remove the N-terminal Fmoc group by treating the resin with a 20% solution of piperidine in DMF for approximately 5-10 minutes.[9] This reveals the free secondary amine for the next coupling step.
  • Step B: Monomer Activation & Coupling: Activate the incoming Fmoc-PNA-monomer (3-4 equivalents) using a coupling agent like HATU or HBTU in the presence of a non-nucleophilic base such as diisopropylethylamine (DIEA).[1][9] The activated monomer is then added to the resin, and the coupling reaction proceeds for 30-60 minutes.
  • Step C: Capping (Optional but Recommended): To ensure high fidelity, any unreacted amino groups are permanently blocked (capped) by acetylation using a solution of acetic anhydride and a base like lutidine.[9] This prevents the formation of deletion sequences.
  • Step D: Washing: Thoroughly wash the resin with DMF to remove excess reagents before initiating the next cycle.

3. Cleavage and Final Deprotection:

  • Once the sequence is fully assembled, treat the resin with a cleavage cocktail, typically TFA containing scavengers like m-cresol or triisopropylsilane (TIS), for 1-2 hours.[9][10] This simultaneously cleaves the PNA from the resin and removes the Bhoc protecting groups from the nucleobases.

4. Isolation and Purification:

  • Precipitate the crude PNA from the TFA solution using cold diethyl ether.
  • Analyze the crude product for purity using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity with mass spectrometry (e.g., MALDI-TOF).[10][11]
  • Purify the PNA oligomer to >95% purity using preparative RP-HPLC.[12]
Visualization of the Standard Fmoc/Bhoc Synthesis Workflow

PNA_Synthesis_Workflow cluster_cycle Iterative Synthesis Cycle Deprotection Step A: Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 Free Amine Coupling Step B: Activation & Coupling (Fmoc-PNA-Monomer, HATU) Wash2 Wash (DMF) Coupling->Wash2 Elongated PNA Capping Step C: Capping (Acetic Anhydride) Wash3 Wash (DMF) Capping->Wash3 Wash1->Coupling Wash2->Capping Wash3->Deprotection Next Cycle Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash3->Cleavage Final Cycle Complete Start Fmoc-Linker-Resin Start->Deprotection Purification HPLC Purification & Analysis Cleavage->Purification

Caption: Standard automated Fmoc/Bhoc PNA synthesis cycle.

Part II: The Custom Approach: A Protocol Utilizing this compound

The specified compound, this compound, is not a standard PNA monomer. It is a backbone precursor that requires further chemical modification before it can be incorporated into a PNA oligomer. This section outlines a plausible, multi-stage protocol, highlighting the significant increase in complexity compared to using commercially available monomers.

Stage 1: Synthesis of the Custom Gamma-PNA Monomer

The initial challenge is to convert the backbone precursor into a building block suitable for solid-phase synthesis.

1. Nucleobase Attachment:

  • Couple a protected nucleobase acetic acid (e.g., Cytosine(Bhoc)-acetic acid) to the secondary amine of this compound. This reaction would likely employ standard peptide coupling reagents like DCC or HATU.
  • This step introduces the nucleobase, a critical component for sequence specificity.

2. Ester Hydrolysis:

  • Saponify the ethyl ester at the glycine terminus using a base like lithium hydroxide (LiOH) to yield the free carboxylic acid.[13]
  • This carboxylic acid is essential for subsequent coupling to the free amine on the solid support.

The result of these two steps is a custom, Boc-protected gamma-PNA monomer. The Boc group on the propyl side chain will serve as the temporary protecting group for the backbone amine.

Stage 2: Modified Solid-Phase Synthesis Protocol (Boc-based)

With the custom monomer in hand, a Boc-based solid-phase synthesis can proceed.

1. Resin and First Monomer Coupling:

  • Start with a resin suitable for Boc chemistry, such as a 4-methylbenzhydrylamine (MBHA) resin.[6][11]
  • Couple the first custom-synthesized monomer to the resin using standard peptide coupling chemistry.

2. Synthesis Cycle (Iterated):

  • Step A: Boc Deprotection: Remove the N-terminal Boc group using a moderately strong acid, typically 25-50% TFA in dichloromethane (DCM). This step must be carefully controlled to avoid premature cleavage of the Bhoc groups on the nucleobases or the linker to the resin.
  • Step B: Neutralization: Neutralize the resulting trifluoroacetate salt with a base like DIEA.
  • Step C: Coupling: Couple the next custom monomer using an appropriate activation strategy.
  • Step D: Washing: Wash the resin thoroughly.

3. Cleavage and Final Deprotection:

  • Use a very strong acid, such as HF or TFMSA, to cleave the completed PNA from the MBHA resin and remove the Bhoc protecting groups.[1]
Visualization of the Custom Monomer Synthesis Workflow

Custom_Monomer_Workflow cluster_synthesis Custom Monomer Preparation (in solution) Precursor Backbone Precursor (Boc-propyl-gly-OEt) Coupling Step 1: Couple Nucleobase (HATU/DIEA) Precursor->Coupling Nucleobase Protected Nucleobase Acetic Acid Nucleobase->Coupling Hydrolysis Step 2: Hydrolyze Ester (LiOH) Coupling->Hydrolysis FinalMonomer Custom Boc-γPNA-Monomer (Ready for SPPS) Hydrolysis->FinalMonomer SPPS Solid-Phase Synthesis Cycle FinalMonomer->SPPS To Oligomerization

Caption: Initial synthesis of a custom gamma-PNA monomer.

Part III: A Head-to-Head Comparison: Reproducibility, Performance, and Practicality

The choice between a standard, automated protocol and a custom synthesis approach has profound implications for the reproducibility, cost, and timeline of a research project.

FeatureStandard Fmoc/Bhoc ProtocolCustom Protocol (via specified precursor)Rationale & Causality
Monomer Availability Commercially available from multiple suppliers with guaranteed purity (>98%).[7][][15]Requires multi-step, in-house chemical synthesis and purification.Commercial availability ensures batch-to-batch consistency and eliminates a significant source of experimental variability. Custom synthesis introduces risks of impurities and lower yields.
Protocol Complexity Highly optimized and automated; transferable across standard peptide synthesizers.[5][8]Complex, multi-stage process requiring significant organic synthesis expertise and optimization.Automation minimizes human error and ensures high run-to-run reproducibility. Manual, multi-step synthesis is inherently more variable.
Reproducibility High. Standardized reagents and automated protocols lead to consistent outcomes.Low to Medium. Highly dependent on the success and consistency of the initial monomer synthesis.The primary determinant of reproducibility is the control over starting materials and reaction conditions. Standard protocols excel in this regard.
Coupling Efficiency Well-characterized. Known challenges with purine-rich sequences can be mitigated with modified conditions.[2][9]Unpredictable. The bulkier gamma-substituted backbone may exhibit slower coupling kinetics, requiring longer reaction times or double coupling cycles.Steric hindrance from the propyl group on the gamma-carbon can impede the approach of the activated monomer to the growing chain, reducing coupling efficiency and final purity.
Side Reactions Known side reactions (e.g., base modification) are well-documented and can be controlled.All the risks of the Boc/Z strategy, plus potential side reactions during the initial monomer synthesis.Each additional chemical step in the custom monomer synthesis introduces new opportunities for side product formation, complicating purification and characterization.
Cleavage Conditions Mild (TFA-based).[10]Harsh (HF or TFMSA required).[1]The use of extremely hazardous and corrosive acids for cleavage requires specialized equipment and poses significant safety risks, making the protocol less accessible.
Throughput High. Automated synthesis allows for the parallel or rapid sequential production of multiple PNA sequences.[16][17]Low. The manual, lengthy synthesis of the monomer is a significant bottleneck, making it unsuitable for screening libraries.The time investment for custom monomer synthesis makes it impractical for applications requiring more than a few unique sequences.

Supporting Experimental Data: Benchmarks from Standard Protocols

While direct experimental data for the custom protocol is not available in the literature, we can use published data from highly reproducible, automated Fmoc/Bhoc synthesis as a benchmark for performance. Recent advancements in automated flow chemistry, for example, demonstrate the ability to synthesize PNA oligomers with remarkable speed and purity.

PNA Sequence LengthSynthesis MethodSynthesis TimeCrude Purity (%)Reference
4-merAutomated Flow15 minutes90%[16][17]
4-merManual Batch4 hours57%[16][17]
18-mer (Anti-IVS2-654)Automated Flow~1 hour60%[16][17]
18-mer PPNAAutomated Flow1.7 hours52%[16][17]

These data illustrate that optimized, automated protocols provide superior purity and speed compared to traditional batch methods, setting a high bar for any custom synthesis approach.

Conclusion: Balancing Innovation with Reproducibility

The use of custom backbone precursors like This compound opens the door to novel PNA analogues with potentially advantageous properties, such as improved solubility or modified hybridization kinetics.[18] This path represents the frontier of PNA chemistry, essential for fundamental research and the exploration of new therapeutic modalities.

However, this innovation comes at a significant cost to reproducibility, scalability, and ease of synthesis. For applications requiring high-throughput screening, reliable production of diagnostic probes, or the development of therapeutic candidates, the use of commercially available monomers and validated, automated Fmoc/Bhoc protocols remains the unequivocal choice.[12][] These standard methods provide a robust, self-validating system that ensures the consistent production of high-purity PNA oligomers, forming the bedrock of reproducible research and development in the field.

References

  • Title: PNA Monomers (Peptide Nucleic Acid)
  • Title: Peptide Nucleic Acid (PNA)
  • Source: PNA Bio Inc.
  • Source: PNA Bio Inc.
  • Title: Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs Source: Frontiers in Chemistry URL
  • Title: ExperimentPNASynthesis Documentation Source: Emerald Cloud Lab URL
  • Title: Fmoc Solid-Phase FIT-PNA Synthesis-Manual and Automated Methodologies Source: PubMed URL
  • Title: A Comparative Guide to Boc/Z-Protected Monomers in Peptide Nucleic Acid (PNA)
  • Source: PolyOrg, Inc.
  • Title: Solid Phase Synthesis of PNA Oligomers Source: Springer Nature Experiments URL
  • Title: The Flexibility of PNA Synthesis Source: LGC Biosearch Technologies URL
  • Title: The challenge of peptide nucleic acid synthesis Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Overview of PNA Monomers Source: ChemPep URL
  • Source: Tokyo Chemical Industry Co., Ltd.
  • Title: Predicted peptide nucleic acid (PNA)
  • Title: Automated Flow Synthesis of Peptide–PNA Conjugates Source: ACS Central Science URL
  • Title: Automated Flow Synthesis of Peptide–PNA Conjugates Source: DSpace@MIT URL
  • Title: Chemical structure of a PNA oligomer and purification by RP-HPLC Source: ResearchGate URL
  • Title: Peptide nucleic acids (PNA) derived from N-(N-methylaminoethyl)glycine.
  • Title: Automated Flow Synthesis of Peptide-PNA Conjugates Source: ScienceOpen URL
  • Title: A Comparative Guide to the HPLC Analysis of PNA Oligomers Synthesized with N3-Gly-Aeg(Fmoc)
  • Title: N-[3-(tert-Butoxycarbonylamino)
  • Title: A Convenient Route to N -[2-(Fmoc)
  • Source: Bio-Synthesis Inc.

Sources

Safety Operating Guide

Navigating the Uncharted: A Step-by-Step Guide to the Proper Disposal of N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

The First Principle: Assume Hazard in the Absence of Data

A thorough search for a specific Safety Data Sheet (SDS) for N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester (CAS No. 258332-57-9) did not yield a dedicated document outlining its specific hazards and disposal requirements.[1] While information is available for structurally analogous compounds, it is imperative to not extrapolate disposal procedures from different molecules. Therefore, the cornerstone of this guide is to handle this compound with the caution it deserves, adhering to the general principles of hazardous waste management until specific data becomes available.[2][3]

A Systematic Approach to Disposal

The proper disposal of any laboratory chemical is a systematic process that begins with understanding the compound's nature and concludes with its safe removal by certified professionals. The following sections will break down this process into actionable steps for researchers.

Step 1: Waste Characterization - A Look at the Functional Groups

This compound is a molecule possessing several key functional groups that inform its potential reactivity and, consequently, its disposal pathway:

  • Amine Groups: The presence of secondary and Boc-protected primary amine functionalities suggests that this compound could exhibit basic properties. Amines can be harmful to aquatic life and should not be disposed of down the drain.[4] It is crucial to prevent mixing amine waste with incompatible substances like acids and oxidizing agents to avoid hazardous reactions.[4]

  • Ester Group: The ethyl ester group may be susceptible to hydrolysis under strongly acidic or alkaline conditions. While generally less reactive than other functional groups, ester-containing waste is typically collected as organic solvent waste in a laboratory setting.[5]

  • tert-Butoxycarbonyl (Boc) Group: The Boc protecting group is stable under many conditions but can be cleaved by strong acids. While not inherently hazardous, its presence contributes to the overall chemical nature of the compound.

Based on this structural analysis, the waste should be treated as a potentially hazardous organic chemical waste.

Step 2: Segregation - The Key to Safe Waste Management

Proper segregation of chemical waste is paramount to preventing dangerous reactions within a waste container.[2][3] Waste this compound should be collected in a dedicated waste container and not mixed with other waste streams.

Table 1: Segregation Guidelines

Waste TypeCompatible with this compound Waste?Rationale
Halogenated SolventsNoTo facilitate proper disposal and potential fuel blending of non-halogenated waste.
Strong AcidsNoRisk of exothermic reaction and cleavage of the Boc-group.
Strong BasesNoPotential for hydrolysis of the ester group.
Oxidizing AgentsNoRisk of vigorous and potentially explosive reactions.
Aqueous WasteNoTo keep the organic waste stream separate.
Step 3: Container Selection and Labeling - Ensuring Clarity and Safety

The choice of waste container is crucial for the safe accumulation of chemical waste.

  • Container Material: Use a chemically resistant container, preferably made of high-density polyethylene (HDPE) or glass.[6] Ensure the container has a secure, tight-fitting lid to prevent leaks and the release of fumes.[7]

  • Labeling: The container must be clearly and accurately labeled.[2][8] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • Any known or suspected hazards (e.g., "Irritant," "Harmful")

Step 4: Storage and Accumulation - Maintaining a Safe Laboratory Environment

Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][6]

  • Location: The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: The waste container should be placed in a secondary containment bin to catch any potential leaks or spills.

  • Closure: Keep the waste container closed at all times, except when adding waste.[6][7]

Step 5: Final Disposal - The Professional Hand-off

Under no circumstances should this compound or its solutions be disposed of down the sink or in the regular trash.[4][7] The final disposal must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][9] Follow your institution's specific procedures for requesting a hazardous waste pickup.

Visualizing the Disposal Workflow

To further clarify the decision-making process for the disposal of this compound, the following workflow diagram has been developed.

DisposalWorkflow cluster_prep Step 1 & 2: Characterization & Segregation cluster_accumulate Step 3 & 4: Containerization & Storage cluster_disposal Step 5: Final Disposal cluster_donots CRITICAL: What NOT To Do start Generation of Waste N-[3-(tert-Butoxycarbonylamino)propyl] glycine Ethyl Ester char Characterize Waste: - Amine, Ester, Boc-group - Assume Hazardous start->char seg Segregate from: - Acids, Bases, Oxidizers - Halogenated Solvents - Aqueous Waste char->seg container Select Appropriate Container: - HDPE or Glass - Secure Lid seg->container labeling Label Container: - 'Hazardous Waste' - Full Chemical Name - Date & Hazards container->labeling storage Store in SAA: - Secondary Containment - Keep Container Closed labeling->storage ehs_contact Contact Institutional EHS for Waste Pickup storage->ehs_contact disposal Disposal by Licensed Hazardous Waste Contractor ehs_contact->disposal no_sink DO NOT Pour Down Sink no_trash DO NOT Dispose in Regular Trash

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Compliance

The responsible management of laboratory chemicals is a fundamental aspect of scientific integrity. While the lack of specific hazard data for this compound necessitates a cautious approach, the principles outlined in this guide provide a robust framework for its safe and compliant disposal. By adhering to these steps—from careful characterization and segregation to proper containerization and professional disposal—researchers can ensure the safety of themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your EHS department for guidance.

References

  • Science.gov. n-phenylacetyl-l-prolylglycine ethyl ester: Topics by Science.gov. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Chemtalk. Ester Disposal. Available at: [Link]

  • Collect and Recycle. Amine Disposal For Businesses. Available at: [Link]

  • ResearchGate. (2025). Treatment of amine wastes generated in industrial processes. Available at: [Link]

  • DrugBank Online. N-Phenylacetyl-L-Prolylglycine Ethyl Ester | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. Available at: [Link]

  • UMNOrganicChemistry. (2013). Handling Lab Waste. YouTube. Available at: [Link]

  • University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Available at: [Link]

  • Greenbook.net. SAFETY DATA SHEET CLEAN AMINE®. Available at: [Link]

  • ETH Zürich. (2021). Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]

  • Technology Catalogue. Disposing Amine Waste. Available at: [Link]

  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. Available at: [Link]

  • National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. Available at: [Link]

  • University of Florida Environmental Health and Safety. Laboratory Waste. Available at: [Link]

  • Journal of Environmental Informatics Letters. (2019). Handling of Amine-Based Wastewater Produced During Carbon Capture. Available at: [Link]

  • NSJ Prayoglife. 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid - nsj prayoglife | CAS No: 108466-89-3. Available at: [Link]

Sources

A Researcher's Guide to the Safe Handling of N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester. The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established principles of laboratory safety and chemical reactivity.

Hazard Identification and Risk Assessment

Information from chemical suppliers indicates that this compound should be treated with caution.[1] The Globally Harmonized System (GHS) classification for this chemical includes the GHS07 pictogram, signaling that it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1]

A safety data sheet for the closely related compound, Glycine ethyl ester hydrochloride, highlights the potential for serious eye damage.[2][3] The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions, which could lead to the generation of isobutylene and tert-butyl cations, necessitating careful consideration of chemical compatibility.[4][5][6]

Key Hazard Summary:

Hazard CategoryDescriptionPrimary Precaution
Eye Irritation Potential for serious eye irritation or damage.[1][2][3]Mandatory use of chemical splash goggles.
Skin Irritation May cause skin irritation upon contact.[1]Use of nitrile gloves and a lab coat is required.
Respiratory Irritation Inhalation of dust or aerosols may irritate the respiratory tract.[1]Handle in a well-ventilated area, preferably a fume hood.
Ingestion Harmful if swallowed.[1]Do not eat, drink, or smoke in the laboratory.[7][8]
Chemical Reactivity The Boc group is acid-labile.[5]Avoid contact with strong acids.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure. The selection of specific PPE is based on the potential hazards identified.

  • Eye and Face Protection : Given the risk of serious eye irritation, chemical splash goggles are mandatory.[2][9][10] A face shield should be worn over the goggles when there is a significant risk of splashing, such as during bulk transfers or when the material is heated.[2][10]

  • Skin Protection :

    • Gloves : Nitrile gloves are required for handling this compound.[7] Always inspect gloves for any signs of degradation or puncture before use.[2] Employ the proper glove removal technique to avoid contaminating your skin.[2]

    • Lab Coat : A flame-retardant lab coat that is fully buttoned is required to protect against skin contact and contamination of personal clothing.[11]

  • Respiratory Protection : For operations that may generate dust or aerosols, such as weighing or preparing solutions, it is crucial to work within a certified chemical fume hood to minimize inhalation exposure.[7][12]

Operational Handling and Storage

Adherence to meticulous handling and storage procedures is paramount for maintaining both the integrity of the compound and the safety of laboratory personnel.

Step-by-Step Handling Procedure:
  • Preparation : Before handling the compound, ensure that the work area, typically a chemical fume hood, is clean and uncluttered.[7] Have all necessary equipment, including a calibrated balance, glassware, and appropriate solvents, within the hood.

  • Weighing :

    • Don appropriate PPE.

    • Carefully weigh the required amount of this compound on a tared weigh boat or directly into the reaction vessel inside the fume hood to contain any dust.

  • Dissolution :

    • Add the solvent to the vessel containing the powdered compound.

    • If necessary, gently swirl or stir the mixture to facilitate dissolution. Avoid vigorous shaking that could create aerosols.[13]

  • Transfer : When transferring solutions, use a pipette with a mechanical filling device; never pipette by mouth.[8][10]

Storage Requirements:

Proper storage is crucial to maintain the chemical's stability. It is recommended to store this compound in a refrigerator.[1] The container should be tightly sealed to prevent moisture absorption and stored away from incompatible materials, particularly strong acids.[12]

Decontamination and Disposal Plan

A clear plan for decontamination and waste disposal is essential for a safe laboratory environment.

Spill Management:

In the event of a spill, evacuate non-essential personnel from the area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Carefully sweep up the absorbed material and place it in a sealed container for disposal.[2] Decontaminate the spill area with a suitable solvent and wash with soap and water.

Waste Disposal:

All waste materials, including empty containers, contaminated gloves, and absorbent materials from spills, should be collected in a designated, labeled hazardous waste container. Dispose of this waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.[9][14]

Workflow for Safe Handling

The following diagram illustrates the key decision points and safety protocols for handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Obtain Compound ppe Don Appropriate PPE: - Goggles - Nitrile Gloves - Lab Coat start->ppe fume_hood Prepare Work Area: - Certified Fume Hood - Clean & Uncluttered ppe->fume_hood weigh Weigh Compound (in fume hood) fume_hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Experiment dissolve->reaction decontaminate Decontaminate Glassware & Work Surfaces reaction->decontaminate waste Dispose of Waste (in labeled container) decontaminate->waste remove_ppe Remove PPE (proper technique) waste->remove_ppe end End: Wash Hands remove_ppe->end

Caption: Safe handling workflow for this compound.

References

  • PubChem. This compound. [Link]

  • ETH Zurich. Laboratory Safety Guidelines. [Link]

  • EPFL. Safety in the laboratory. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • University of Wisconsin-La Crosse. Part D: Chemical Safety Procedures for Laboratories. [Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester
Reactant of Route 2
Reactant of Route 2
N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。